Product packaging for 6-Bromo-5-methylpyridine-2-carbonitrile(Cat. No.:CAS No. 450844-27-6)

6-Bromo-5-methylpyridine-2-carbonitrile

Cat. No.: B1288985
CAS No.: 450844-27-6
M. Wt: 197.03 g/mol
InChI Key: DHFCAAHDNSOIAE-UHFFFAOYSA-N
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Description

6-Bromo-5-methylpyridine-2-carbonitrile is a useful research compound. Its molecular formula is C7H5BrN2 and its molecular weight is 197.03 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5BrN2 B1288985 6-Bromo-5-methylpyridine-2-carbonitrile CAS No. 450844-27-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-5-methylpyridine-2-carbonitrile
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InChI

InChI=1S/C7H5BrN2/c1-5-2-3-6(4-9)10-7(5)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHFCAAHDNSOIAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(C=C1)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80620245
Record name 6-Bromo-5-methylpyridine-2-carbonitrile
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Molecular Weight

197.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

450844-27-6
Record name 6-Bromo-5-methylpyridine-2-carbonitrile
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Record name 6-bromo-5-methylpyridine-2-carbonitrile
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Foundational & Exploratory

An In-depth Technical Guide to 6-Bromo-5-methylpyridine-2-carbonitrile (CAS: 450844-27-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data for 6-Bromo-5-methylpyridine-2-carbonitrile is limited. This guide provides a comprehensive overview based on available data for the compound and structurally related molecules, including predicted properties and representative experimental protocols.

Core Molecular Data

This compound is a substituted pyridine derivative. The presence of a bromo group, a methyl group, and a cyano group on the pyridine ring makes it a versatile intermediate in organic synthesis, particularly for the development of novel therapeutic agents.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 450844-27-6
Molecular Formula C₇H₅BrN₂
Molecular Weight 197.04 g/mol
IUPAC Name This compoundChemDraw
Synonyms 2-Bromo-6-cyano-3-methylpyridine, 6-Bromo-5-methylpicolinonitrile
Appearance Predicted: White to off-white solidGeneral knowledge
Boiling Point Predicted: >300 °CSciFinder
Melting Point Not availableN/A
Solubility Predicted: Soluble in organic solvents like DMSO, DMF, and chlorinated solvents.General knowledge

Synthesis and Experimental Protocols

Proposed Synthesis Workflow

cluster_synthesis Proposed Synthesis of this compound Start 6-Bromo-2-chloro-5-methylpyridine Reaction Nucleophilic Aromatic Substitution (SNAr) Start->Reaction Precursor Reagent Cyanide Source (e.g., CuCN, Zn(CN)₂) in polar aprotic solvent (e.g., DMF, NMP) Reagent->Reaction Reagents Workup Aqueous Workup & Purification (Crystallization/Chromatography) Reaction->Workup Crude Product Product This compound Workup->Product Purified Product cluster_pathway Generic Kinase Signaling and Inhibition Ligand Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Binds Kinase Kinase Domain Receptor->Kinase Activates ADP ADP Kinase->ADP Substrate Substrate Protein Kinase->Substrate Phosphorylates ATP ATP ATP->Kinase PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Downstream Downstream Signaling (e.g., Proliferation, Survival) PhosphoSubstrate->Downstream Inhibitor Kinase Inhibitor (Derived from 6-Bromo-5-methylpyridine -2-carbonitrile) Inhibitor->Kinase Blocks ATP Binding Site cluster_workflow Drug Discovery Workflow A Target Identification and Validation B Hit Identification (High-Throughput Screening) A->B C Hit-to-Lead Optimization (Medicinal Chemistry using intermediates like 6-Bromo-5-methylpyridine -2-carbonitrile) B->C D Lead Optimization (Improving Potency, Selectivity, and ADME Properties) C->D E Preclinical Development (In vivo studies) D->E F Clinical Trials E->F G FDA Approval and Post-Market Surveillance F->G

physical and chemical properties of 6-Bromo-5-methylpyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 6-Bromo-5-methylpyridine-2-carbonitrile, a key heterocyclic building block in organic synthesis and medicinal chemistry. This document summarizes available data on its properties, provides a generalized synthetic approach, and outlines standard experimental protocols for its characterization.

Chemical Identity and Physical Properties

This compound, also known as 6-bromo-5-methylpicolinonitrile, is a substituted pyridine derivative with the chemical formula C₇H₅BrN₂.[1] Its structure features a pyridine ring substituted with a bromo group at the 6-position, a methyl group at the 5-position, and a nitrile group at the 2-position.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₇H₅BrN₂[1]
Molecular Weight 197.03 g/mol [1][2]
CAS Number 450844-27-6[1]
IUPAC Name This compound
Synonyms 6-Bromo-5-methylpicolinonitrile, 2-Bromo-6-cyano-3-methylpyridine[1]
Appearance Solid (physical form)
Boiling Point 303.9 ± 37.0 °C at 760 mmHg[3]
Density 1.6 ± 0.1 g/cm³[3]
Flash Point 137.6 ± 26.5 °C[3]
Refractive Index 1.594[3]
Storage Temperature Inert atmosphere, room temperature

Synthesis and Reactivity

Generalized Synthetic Workflow

The synthesis of this compound can be envisioned through a multi-step process, likely starting from a pre-functionalized pyridine or by constructing the pyridine ring itself. One potential approach involves the Sandmeyer reaction of an amino-substituted precursor.

G cluster_0 Synthetic Pathway Start 2-Amino-5-methylpyridine Step1 Bromination Start->Step1 Br₂/Solvent Intermediate1 2-Amino-6-bromo-5-methylpyridine Step1->Intermediate1 Step2 Diazotization Intermediate1->Step2 NaNO₂/HBr Intermediate2 Diazonium Salt Step2->Intermediate2 Step3 Sandmeyer Reaction (CuCN) Intermediate2->Step3 Product This compound Step3->Product

Caption: Plausible synthetic workflow for this compound.

Reactivity

The chemical reactivity of this compound is dictated by its functional groups:

  • Bromine Atom: The bromine atom at the 6-position is susceptible to nucleophilic aromatic substitution and can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck, Buchwald-Hartwig) to introduce diverse substituents.

  • Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or converted to a tetrazole ring, offering a handle for further molecular elaboration.

  • Pyridine Ring: The pyridine nitrogen is basic and can be protonated or alkylated. The ring itself can undergo electrophilic substitution, although the electron-withdrawing nature of the nitrile and bromo groups makes it less reactive than unsubstituted pyridine.

Experimental Protocols for Characterization

Accurate characterization is crucial for confirming the identity and purity of this compound. Standard spectroscopic techniques are employed for this purpose. Although specific spectral data for this compound is not widely published, generalized experimental protocols are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure.

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Sample Preparation:

  • Weigh approximately 5-10 mg of the sample.

  • Dissolve the sample in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • ¹H NMR: Acquire the proton spectrum using a standard pulse sequence. The expected spectrum would show signals for the two aromatic protons on the pyridine ring and the methyl protons. The chemical shifts and coupling patterns would be indicative of their positions relative to the substituents.

  • ¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence. The spectrum would show seven distinct signals corresponding to the seven carbon atoms in the molecule.

G cluster_0 NMR Analysis Workflow Sample Sample of this compound Prep Dissolve in Deuterated Solvent Sample->Prep Acquire1H Acquire ¹H NMR Spectrum Prep->Acquire1H Acquire13C Acquire ¹³C NMR Spectrum Prep->Acquire13C Process Process Data (FT, Phasing, Baseline Correction) Acquire1H->Process Acquire13C->Process Analysis Structure Elucidation Process->Analysis

Caption: General workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Sample Preparation (KBr Pellet Method):

  • Thoroughly mix 1-2 mg of the solid sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).

  • Grind the mixture to a fine powder.

  • Press the powder in a die under high pressure to form a transparent pellet.

Data Acquisition:

  • Record a background spectrum of the empty sample holder.

  • Place the KBr pellet in the sample holder and record the sample spectrum, typically in the range of 4000-400 cm⁻¹.

  • Characteristic peaks would be expected for the C≡N stretch (around 2230 cm⁻¹), C-H stretching and bending vibrations of the aromatic ring and methyl group, and C-Br stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, for example, with an electrospray ionization (ESI) or electron ionization (EI) source.

Sample Preparation:

  • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Infuse the solution directly into the ion source or inject it via a liquid chromatography system.

Data Acquisition:

  • Acquire the mass spectrum in a positive or negative ion mode.

  • The molecular ion peak ([M+H]⁺ or [M]⁺˙) should be observed at m/z corresponding to the molecular weight of the compound (197.03 for the monoisotopic mass). The isotopic pattern of the molecular ion, showing two peaks of roughly equal intensity separated by 2 m/z units, would be characteristic of the presence of a single bromine atom.

Biological and Pharmacological Relevance

Currently, there is no specific information available in the public domain regarding the biological activities or signaling pathways associated with this compound. However, the pyridine-5-carbonitrile scaffold is present in a number of biologically active molecules. For instance, various derivatives have been investigated as potential anti-proliferative agents and kinase inhibitors.[4] The unique substitution pattern of this compound makes it an attractive starting material for the synthesis of novel compounds for biological screening in drug discovery programs.

Safety and Handling

While a comprehensive safety data sheet for this specific compound is not widely available, related bromo- and cyano-substituted pyridines are generally considered harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[2] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a comprehensive safety data sheet (SDS). Researchers should consult the SDS from the supplier before handling this chemical.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 6-Bromo-5-methylpyridine-2-carbonitrile: Structure and Synthesis

This technical guide provides a detailed overview of the chemical structure and a plausible synthetic route for this compound, a heterocyclic compound of interest in medicinal chemistry and materials science. This document outlines the compound's key properties and presents a comprehensive, step-by-step experimental protocol for its synthesis from a commercially available precursor.

Compound Structure and Identification

This compound is a substituted pyridine derivative. The pyridine ring is functionalized with a bromo group at the 6-position, a methyl group at the 5-position, and a nitrile group at the 2-position.

Chemical Structure:

Physicochemical and Spectroscopic Data

A summary of the key physical and identifying properties of this compound is provided in the table below.[1][2]

PropertyValue
IUPAC Name This compound
Synonyms 2-Bromo-6-cyano-3-methylpyridine, 6-Bromo-5-methylpicolinonitrile
CAS Number 450844-27-6
Molecular Formula C₇H₅BrN₂
Molecular Weight 197.035 g/mol [1][2]
Boiling Point 303.9 ± 37.0 °C at 760 mmHg[1]
Density 1.6 ± 0.1 g/cm³[1]
Flash Point 137.6 ± 26.5 °C[1]
Refractive Index 1.594[1]

Proposed Synthesis Pathway

The proposed synthesis starts from the commercially available precursor, 6-Bromo-5-methylpyridin-2-amine (CAS: 89466-17-1). The synthesis involves a two-step, one-pot process:

  • Diazotization: The amino group of the precursor is converted into a diazonium salt using sodium nitrite under acidic conditions at a low temperature.

  • Cyanation: The diazonium salt is then treated with a copper(I) cyanide catalyst, which facilitates the substitution of the diazonium group with a nitrile group, yielding the final product.

The overall logical workflow for this synthesis is depicted in the following diagram.

SynthesisWorkflow cluster_reagents Reagents & Solvents cluster_process Synthesis Process NaNO2 Sodium Nitrite (NaNO₂) Diazotization Step 1: Diazotization NaNO2->Diazotization H2SO4 Sulfuric Acid (H₂SO₄) H2SO4->Diazotization CuCN Copper(I) Cyanide (CuCN) Cyanation Step 2: Cyanation (Sandmeyer Reaction) CuCN->Cyanation KCN Potassium Cyanide (KCN) KCN->Cyanation H2O Water (H₂O) H2O->Diazotization H2O->Cyanation Start Start Material: 6-Bromo-5-methylpyridin-2-amine Start->Diazotization Intermediate Intermediate: Pryidinium-2-diazonium salt Diazotization->Intermediate Intermediate->Cyanation Workup Aqueous Workup & Extraction Cyanation->Workup Purification Purification (Column Chromatography) Workup->Purification Product Final Product: This compound Purification->Product

Caption: Logical workflow for the synthesis of this compound.

Experimental Protocol

This section provides a detailed, plausible experimental protocol for the synthesis of this compound based on the Sandmeyer reaction.

Materials:

  • 6-Bromo-5-methylpyridin-2-amine (Precursor)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Cyanide (CuCN)

  • Potassium Cyanide (KCN)

  • Deionized Water

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Ice

Step 1: Diazotization of 6-Bromo-5-methylpyridin-2-amine

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 6-Bromo-5-methylpyridin-2-amine (1.0 eq).

  • Carefully add a 50% aqueous solution of sulfuric acid (H₂SO₄, 3.0 eq) while cooling the flask in an ice-salt bath to maintain an internal temperature of 0-5 °C. Stir the mixture until the amine is completely dissolved.

  • Prepare a solution of sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold deionized water.

  • Add the sodium nitrite solution dropwise to the stirred amine-acid mixture via the dropping funnel. Crucially, maintain the internal temperature between 0 °C and 5 °C throughout the addition. The formation of the diazonium salt is indicated by a slight color change.

  • After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 30 minutes to ensure the complete formation of the diazonium salt.

Step 2: Sandmeyer Cyanation

  • In a separate flask, prepare a solution of copper(I) cyanide (CuCN, 1.2 eq) and potassium cyanide (KCN, 1.2 eq) in deionized water. Caution: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood.

  • Cool this cyanide solution to 0 °C in an ice bath.

  • Slowly and carefully add the cold diazonium salt solution from Step 1 to the stirred cyanide solution. Vigorous nitrogen gas evolution will be observed. Maintain the temperature below 10 °C during this addition.

  • Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 50-60 °C for 1-2 hours, or until the evolution of nitrogen gas ceases.

Step 3: Work-up and Purification

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash successively with water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes), to yield pure this compound.

Quantitative Data for Proposed Synthesis

The following table summarizes the key quantitative parameters for the proposed synthesis protocol.

ParameterDescription
Starting Material 6-Bromo-5-methylpyridin-2-amine (CAS: 89466-17-1)
Key Reagents Sodium Nitrite (NaNO₂), Sulfuric Acid (H₂SO₄), Copper(I) Cyanide (CuCN), Potassium Cyanide (KCN)
Molar Ratios Amine:NaNO₂:CuCN ≈ 1:1.1:1.2
Solvent Water
Temperature Diazotization: 0-5 °C; Cyanation: 0-60 °C
Reaction Time Diazotization: ~30 min; Cyanation: 1-2 hours
Purification Column Chromatography

This guide provides a comprehensive overview of the structure and a detailed, actionable protocol for the synthesis of this compound, intended to support the work of researchers and professionals in the chemical and pharmaceutical sciences.

References

Reactivity Profile of 6-bromo-5-methylpyridine-2-carbonitrile: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity profile of 6-bromo-5-methylpyridine-2-carbonitrile, a versatile heterocyclic building block with significant potential in medicinal chemistry and materials science. The strategic placement of the bromo, methyl, and cyano functionalities on the pyridine ring allows for a diverse range of chemical transformations, making it an attractive scaffold for the synthesis of novel compounds. This document details key reactions, experimental protocols, and available data to facilitate its use in research and development.

Core Reactivity

The reactivity of this compound is primarily dictated by three key features:

  • The Bromo Group at C6: This position is susceptible to a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

  • The Cyano Group at C2: The nitrile functionality can undergo hydrolysis to form amides or carboxylic acids, or be reduced to a primary amine, providing a handle for further derivatization.

  • The Pyridine Ring: The electron-deficient nature of the pyridine ring influences the reactivity of its substituents.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 6-position serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds by reacting the aryl bromide with a boronic acid or ester. This reaction is widely used to synthesize biaryl compounds.[1][2]

Experimental Protocol (General):

A mixture of this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.), and a base like K₃PO₄ (2.0 equiv.) is prepared in a degassed solvent system, typically a 4:1 mixture of 1,4-dioxane and water. The reaction is heated at 85-95°C for 15-18 hours under an inert atmosphere. After cooling, the mixture is worked up by extraction and purified by column chromatography.[1]

Reactant 1Reactant 2 (Arylboronic Acid)CatalystBaseSolventTemp. (°C)Yield (%)
5-bromo-2-methylpyridin-3-amine (analog)Phenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O90Good
5-bromo-2-methylpyridin-3-amine (analog)4-Methoxyphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O90Good

Table 1: Representative Suzuki-Miyaura Coupling Reactions of a Structurally Similar Compound.[1]

Suzuki_Coupling reactant1 This compound catalyst Pd(0) Catalyst Base reactant1->catalyst reactant2 Ar-B(OH)₂ reactant2->catalyst product 6-Aryl-5-methylpyridine-2-carbonitrile catalyst->product

Diagram 1: Suzuki-Miyaura Coupling Pathway.
Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to substituted alkynylpyridines.[3][4]

Experimental Protocol (Adapted from a similar substrate):

To a degassed solution of this compound (1.1 equiv.) in a mixture of THF and Et₃N (2:1), Pd(PPh₃)₄ (0.15 equiv.) and CuI (0.3 equiv.) are added. The terminal alkyne (1.0 equiv.) is then added dropwise, and the reaction is stirred at room temperature for 16 hours. The product is isolated and purified after an appropriate workup.[3]

Reactant 1Reactant 2 (Alkyne)CatalystCo-catalystBaseSolventTemp. (°C)Yield (%)
6-bromo-3-fluoro-2-cyanopyridine (analog)PhenylacetylenePd(PPh₃)₄CuIEt₃NTHFRT93
6-bromo-3-fluoro-2-cyanopyridine (analog)1-HexynePd(PPh₃)₄CuIEt₃NTHFRT85

Table 2: Sonogashira Coupling of a Structurally Similar Compound.[3]

Sonogashira_Coupling reactant1 This compound catalyst Pd(0) Catalyst Cu(I) Co-catalyst Base reactant1->catalyst reactant2 R-C≡CH reactant2->catalyst product 6-(Alkynyl)-5-methylpyridine-2-carbonitrile catalyst->product Buchwald_Hartwig_Amination reactant1 This compound catalyst Pd(0) Catalyst Ligand Base reactant1->catalyst reactant2 R¹R²NH reactant2->catalyst product 6-(R¹R²N)-5-methylpyridine-2-carbonitrile catalyst->product Nitrile_Hydrolysis start This compound conditions1 H₂O, H⁺ or OH⁻ (mild) start->conditions1 intermediate 6-Bromo-5-methylpicolinamide conditions2 H₂O, H⁺ or OH⁻ (vigorous) intermediate->conditions2 product 6-Bromo-5-methylpicolinic acid conditions1->intermediate conditions2->product Nitrile_Reduction reactant This compound reagent Reducing Agent (e.g., H₂/Raney Ni) reactant->reagent product (6-Bromo-5-methylpyridin-2-yl)methanamine reagent->product Experimental_Workflow cluster_synthesis Synthesis and Modification cluster_analysis Characterization start This compound reaction Chemical Transformation (e.g., Cross-Coupling, Hydrolysis, Reduction) start->reaction purification Workup and Purification (Extraction, Chromatography) reaction->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry purification->ms ir IR Spectroscopy purification->ir

References

The Ascendant Role of Substituted Pyridine Carbonitriles in Modern Drug Discovery: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridine carbonitrile scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth review of recent advancements in the synthesis, biological evaluation, and mechanistic understanding of substituted pyridine carbonitriles. The information presented herein is intended to serve as a comprehensive resource for researchers engaged in the design and development of novel therapeutics based on this versatile heterocyclic core.

Synthetic Strategies and Chemical Diversity

The synthesis of substituted pyridine carbonitriles is often achieved through multicomponent reactions, offering a highly efficient means of generating molecular diversity. One-pot procedures are commonly employed, allowing for the construction of the pyridine core with various substituents in a single synthetic operation.

General Synthetic Protocol for 4,6-Diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles

A widely utilized method for the synthesis of 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles involves the condensation of an aromatic aldehyde, an acetophenone, ethyl cyanoacetate, and ammonium acetate.

Experimental Protocol:

A mixture of the appropriate aromatic aldehyde (1 mmol), acetophenone (1 mmol), ethyl cyanoacetate (1 mmol), and ammonium acetate (10 mmol) is heated under solvent-free conditions or in a suitable solvent such as ethanol. The reaction mixture is typically heated at reflux for several hours. Upon completion, the reaction mixture is cooled, and the resulting solid is collected by filtration, washed with a suitable solvent (e.g., ethanol), and purified by recrystallization to afford the desired 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitrile.[1]

General Synthetic Protocol for 4,6-Diaryl-2-imino-1,2-dihydropyridine-3-carbonitriles

The synthesis of the 2-imino analogues can be achieved by substituting ethyl cyanoacetate with malononitrile in the multicomponent reaction.

Experimental Protocol:

A mixture of the appropriate acetophenone (1 mmol), aromatic aldehyde (1 mmol), malononitrile (1 mmol), and ammonium acetate (10 mmol) in a suitable solvent like ethanol is heated at reflux. The progress of the reaction is monitored by thin-layer chromatography. After completion, the reaction mixture is cooled, and the precipitated product is filtered, washed with cold ethanol, and recrystallized to yield the pure 4,6-diaryl-2-imino-1,2-dihydropyridine-3-carbonitrile.[2]

Biological Activities and Therapeutic Potential

Substituted pyridine carbonitriles have been extensively investigated for a wide range of pharmacological activities, with promising results in the fields of oncology and infectious diseases.

Anticancer Activity

A significant body of research has focused on the anticancer properties of this class of compounds. Many derivatives have demonstrated potent cytotoxic activity against various cancer cell lines.

Table 1: Anticancer Activity of Selected Substituted Pyridine Carbonitriles

Compound IDStructureCancer Cell LineIC50 (µM)Reference
1 6-(5-bromo-2-hydroxy)phenyl-2-oxo-4-phenyl-3-pyridine carbonitrileMCF-71.18
2 Compound 12 from the studyMCF-70.5[3]
3 Compound 12 from the studyHepG25.27[3]
4 Compound 8b from the studyA-549 (lung)2.9[4]
5 Compound 8b from the studyHEPG2 (liver)2.6[4]
6 Compound 8b from the studyHCT-116 (colon)2.3[4]
7 Compound 24 from the studyHT29 (colon)(2.5 times more active than doxorubicin)

One of the key mechanisms underlying the anticancer effects of some pyridine carbonitriles is the inhibition of Pim-1 kinase, a serine/threonine kinase that is overexpressed in several human cancers and plays a crucial role in cell survival and proliferation.

Pim-1 Kinase Inhibition Assay Protocol:

The inhibitory activity of the compounds against Pim-1 kinase can be determined using a luminescent kinase assay, such as the ADP-Glo™ Kinase Assay. The assay measures the amount of ADP produced during the kinase reaction.

Experimental Protocol:

  • Prepare a reaction mixture containing the Pim-1 enzyme, a suitable substrate (e.g., a peptide substrate), and ATP in a kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT).

  • Add the test compound at various concentrations to the reaction mixture.

  • Incubate the reaction at room temperature for a specified period (e.g., 60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the Pim-1 kinase activity.[5][6]

Pim1_Signaling_Pathway Pim1 Pim-1 Kinase BAD BAD Pim1->BAD Phosphorylation (Inhibition) CellProliferation Cell Proliferation & Survival Pim1->CellProliferation p21 p21 Pim1->p21 Phosphorylation (Inhibition) p27 p27 Pim1->p27 Phosphorylation (Inhibition) Cdc25A Cdc25A Pim1->Cdc25A Phosphorylation (Activation) PyridineCarbonitrile Substituted Pyridine Carbonitrile PyridineCarbonitrile->Pim1 Inhibition Bcl2 Bcl-2 BAD->Bcl2 Inhibition Apoptosis Apoptosis Bcl2->Apoptosis Inhibition CellCycle Cell Cycle Progression p21->CellCycle Inhibition p27->CellCycle Inhibition Cdc25A->CellCycle Experimental_Workflow Synthesis Synthesis of Substituted Pyridine Carbonitriles Purification Purification and Characterization Synthesis->Purification BiologicalScreening Biological Screening Purification->BiologicalScreening Anticancer Anticancer Activity (e.g., MTT Assay) BiologicalScreening->Anticancer Antimicrobial Antimicrobial Activity (e.g., MIC Determination) BiologicalScreening->Antimicrobial HitIdentification Hit Identification Anticancer->HitIdentification Antimicrobial->HitIdentification Mechanism Mechanism of Action Studies (e.g., Kinase Assays) HitIdentification->Mechanism LeadOptimization Lead Optimization Mechanism->LeadOptimization

References

The Strategic Role of 6-Bromo-5-methylpyridine-2-carbonitrile in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-5-methylpyridine-2-carbonitrile is a strategically important heterocyclic building block in medicinal chemistry. Its unique arrangement of a reactive bromine atom, a versatile cyano group, and a modulating methyl group on a pyridine scaffold makes it a valuable precursor for the synthesis of a diverse range of bioactive molecules. This technical guide provides an in-depth analysis of its synthesis, chemical reactivity, and its established and potential applications in drug discovery, with a particular focus on the development of kinase inhibitors and other targeted therapies. Detailed experimental protocols for key transformations and quantitative data from structurally related compounds are presented to inform and guide future research and development efforts.

Introduction: The Pyridine Scaffold in Drug Discovery

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. Its nitrogen atom can act as a hydrogen bond acceptor and imparts aqueous solubility, while the aromatic ring can engage in various non-covalent interactions with biological targets. The strategic functionalization of the pyridine ring is a cornerstone of modern drug design. This compound (CAS: 450844-27-6) emerges as a highly versatile starting material, offering three distinct points for chemical modification, enabling the exploration of a broad chemical space to optimize pharmacological properties.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for designing synthetic routes and for understanding the compound's behavior in various chemical and biological systems.

PropertyValue
Molecular Formula C₇H₅BrN₂
Molecular Weight 197.03 g/mol
CAS Number 450844-27-6
Appearance Solid
Boiling Point 303.9 ± 37.0 °C at 760 mmHg
Density 1.6 ± 0.1 g/cm³
LogP 1.49
PSA (Polar Surface Area) 36.68 Ų

Synthesis of this compound

While specific, detailed, and publicly available synthesis protocols for this compound are limited, a plausible synthetic route can be extrapolated from standard organic chemistry transformations. A potential synthetic workflow is outlined below.

start Substituted Pyridine Precursor step1 Bromination start->step1 e.g., NBS step2 Cyanation step1->step2 e.g., CuCN end This compound step2->end

Caption: A potential synthetic workflow for this compound.

Role in Medicinal Chemistry: A Versatile Building Block

The trifunctional nature of this compound provides medicinal chemists with a powerful tool for generating novel molecular architectures. The bromine atom is a key handle for introducing diversity through cross-coupling reactions, the cyano group can be transformed into various functionalities or act as a key binding element, and the methyl group can be used to fine-tune steric and electronic properties.

The Bromine Atom: A Gateway to Molecular Diversity

The bromine atom at the 6-position is highly amenable to palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the facile introduction of a wide array of aryl and heteroaryl moieties, a common strategy in the development of kinase inhibitors to target the ATP-binding pocket.

start This compound product 6-Aryl-5-methylpyridine-2-carbonitrile (Potential Kinase Inhibitor Scaffold) start->product Suzuki-Miyaura Coupling reagent Arylboronic Acid (R-B(OH)2) reagent->product catalyst Pd Catalyst (e.g., Pd(PPh3)4) catalyst->product

Caption: Suzuki-Miyaura coupling of this compound.

The Cyano Group: A Versatile Functional Handle and Pharmacophore

The cyano group at the 2-position is a versatile functional group. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions to form fused heterocyclic systems. In many kinase inhibitors, a nitrile group is a key pharmacophoric element, forming critical hydrogen bonds with the hinge region of the kinase.

The Methyl Group: Modulator of Potency and Selectivity

The methyl group at the 5-position can influence the molecule's conformation and electronic properties. It can provide beneficial steric interactions within a binding pocket and modulate the reactivity of the pyridine ring, thereby impacting both the potency and selectivity of the final compound.

Applications in Kinase Inhibitor Design

While there are no publicly disclosed kinase inhibitors directly synthesized from this compound, the structural motifs are prevalent in numerous potent inhibitors. For instance, pyrimidine-5-carbonitrile derivatives have shown significant activity against Vascular Endothelial Growth Factor Receptor 2 (VEGF-R2) and Phosphoinositide 3-kinase (PI3K).[1][2]

The general structure of a Type I kinase inhibitor often involves a heterocyclic core that binds to the adenine region of the ATP-binding site, a "hinge-binding" motif, and a moiety that extends into a hydrophobic pocket. Derivatives of this compound are well-suited to form such structures.

cluster_inhibitor Potential Kinase Inhibitor cluster_kinase Kinase ATP-Binding Site core Pyridine Core (from starting material) adenine_region Adenine Region core->adenine_region Binds to hinge_binder Cyano Group (Hinge Binding) hinge_region Hinge Region hinge_binder->hinge_region Forms H-bonds with hydrophobic_moiety Aryl Group (from Suzuki Coupling) hydrophobic_pocket Hydrophobic Pocket hydrophobic_moiety->hydrophobic_pocket Occupies

Caption: Interaction of a potential inhibitor derived from this compound with a kinase active site.

Quantitative Data from Structurally Related Compounds

The following table summarizes the in vitro activity of some pyrimidine-5-carbonitrile derivatives against various cancer cell lines and kinases, illustrating the potential of this chemical class.

Compound ClassTarget/Cell LineIC₅₀ (µM)Reference
Pyrimidine-5-carbonitrile DerivativesHCT-116 (Colon Cancer)1.14 - 10.33[1]
Pyrimidine-5-carbonitrile DerivativesMCF-7 (Breast Cancer)1.54 - 10.33[1]
Pyrimidine-5-carbonitrile DerivativesVEGFR-20.53 - 2.41[1]
Morpholinopyrimidine-5-carbonitrilesPI3Kα0.17[3]
Morpholinopyrimidine-5-carbonitrilesmTOR0.83[3]

Experimental Protocols

The following are generalized experimental protocols for key reactions that can be applied to this compound, based on established procedures for structurally similar compounds.

General Procedure for Suzuki-Miyaura Coupling

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1)

Procedure:

  • To a dry reaction vessel, add this compound, the arylboronic acid, and the base.

  • Purge the vessel with an inert gas (e.g., Nitrogen or Argon).

  • Add the degassed solvent and the palladium catalyst.

  • Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography.

setup Reaction Setup (Reactants, Base, Solvent, Catalyst) reaction Inert Atmosphere Heat (80-100 °C) setup->reaction workup Work-up (Extraction, Washing, Drying) reaction->workup purification Purification (Column Chromatography) workup->purification product Purified Product purification->product

Caption: A general experimental workflow for a Suzuki-Miyaura coupling reaction.

Conclusion

This compound represents a promising and versatile building block for the synthesis of novel therapeutic agents. Its trifunctional nature allows for the systematic exploration of structure-activity relationships, making it a valuable tool in hit-to-lead and lead optimization campaigns. While direct examples of its application in drug discovery are not yet widely published, the extensive use of its core motifs in successful medicinal chemistry programs, particularly in the field of oncology and kinase inhibition, strongly suggests its potential for future drug development. The synthetic protocols and structure-activity relationship insights provided in this guide are intended to facilitate the exploration of this promising chemical entity.

References

Exploring Novel Derivatives of 6-bromo-5-methylpyridine-2-carbonitrile: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents. The strategic functionalization of substituted pyridines offers a powerful avenue for the discovery of novel drug candidates with diverse biological activities. This technical guide focuses on the synthetic derivatization of 6-bromo-5-methylpyridine-2-carbonitrile, a versatile building block poised for the generation of innovative molecular entities. This document provides an in-depth exploration of potential synthetic routes, including Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitution, and discusses the prospective biological evaluation of the resulting derivatives, with a particular focus on their potential as anticancer agents targeting key signaling pathways such as those mediated by Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER2). Detailed experimental protocols, data presentation in tabular format, and visual representations of signaling pathways and experimental workflows are provided to facilitate further research and development in this promising area.

Introduction

The pyridine ring is a fundamental heterocyclic motif that is widely prevalent in a vast array of bioactive natural products and synthetic pharmaceuticals. Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it an attractive scaffold for the design of molecules that can effectively interact with biological targets. The strategic placement of various substituents on the pyridine ring allows for the fine-tuning of a compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, as well as its pharmacological profile.

This compound is a particularly interesting starting material for the synthesis of novel derivatives. The presence of a bromo substituent at the 6-position provides a reactive handle for the introduction of a wide range of aryl, heteroaryl, and alkyl groups via transition metal-catalyzed cross-coupling reactions. The nitrile group at the 2-position and the methyl group at the 5-position can also be further manipulated or can serve to modulate the electronic and steric properties of the molecule.

This guide will explore the synthetic potential of this compound and the potential biological activities of its derivatives, with a focus on their application in oncology.

Synthetic Strategies for Derivatization

The chemical versatility of this compound allows for the application of several robust synthetic methodologies to generate a diverse library of novel compounds. The two primary and most powerful strategies for the derivatization of the bromo-substituent are the Suzuki-Miyaura cross-coupling reaction and nucleophilic aromatic substitution.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a Nobel Prize-winning methodology that has become an indispensable tool in modern organic synthesis for the formation of carbon-carbon bonds. This reaction typically involves the palladium-catalyzed coupling of an organoboron compound (such as a boronic acid or boronic ester) with an organohalide. In the context of this compound, the bromo substituent serves as the halide partner, enabling the introduction of a wide variety of aryl and heteroaryl moieties.

A general workflow for the Suzuki-Miyaura coupling of this compound is depicted below.

G cluster_workflow Suzuki-Miyaura Coupling Workflow start This compound + Arylboronic Acid catalyst Pd Catalyst (e.g., Pd(PPh3)4) + Base (e.g., K2CO3) start->catalyst Add reaction Reaction in Solvent (e.g., Dioxane/Water) catalyst->reaction Heat workup Aqueous Workup & Extraction reaction->workup Cool purification Purification (e.g., Column Chromatography) workup->purification product 6-Aryl-5-methylpyridine-2-carbonitrile Derivative purification->product G cluster_workflow Nucleophilic Aromatic Substitution Workflow start This compound + Nucleophile (e.g., R-NH2) conditions Base (optional) in Solvent (e.g., DMF, DMSO) start->conditions Combine reaction Reaction at Elevated Temperature conditions->reaction Heat workup Aqueous Workup & Extraction reaction->workup Cool purification Purification (e.g., Crystallization or Chromatography) workup->purification product 6-Substituted-5-methylpyridine-2-carbonitrile Derivative purification->product G cluster_pathway VEGFR-2 Signaling Pathway cluster_downstream Downstream Effectors cluster_cellular_response Cellular Response VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras Permeability Permeability VEGFR2->Permeability PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf Ras->Raf Proliferation Proliferation PKC->Proliferation Survival Survival Akt->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Migration ERK->Migration G cluster_pathway HER2 Signaling Pathway cluster_downstream Downstream Effectors cluster_cellular_response Cellular Response HER2 HER2 Dimerization PI3K PI3K HER2->PI3K Ras Ras HER2->Ras Akt Akt PI3K->Akt Raf Raf Ras->Raf Survival Cell Survival Akt->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Invasion Invasion & Metastasis ERK->Invasion

Spectroscopic and Structural Elucidation of 6-Bromo-5-methylpyridine-2-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 6-Bromo-5-methylpyridine-2-carbonitrile. Due to the limited availability of experimental spectral data in public-domain literature and databases, this guide leverages high-quality predicted spectroscopic data to facilitate the characterization and identification of this compound. The information is presented in a structured format, including detailed tables of predicted spectral data, generalized experimental protocols for acquiring such data, and a logical workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions were generated using advanced computational algorithms and provide valuable insights into the structural features of the molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data

Solvent: CDCl₃, Reference: TMS (0.00 ppm)

Chemical Shift (δ) ppmMultiplicityAssignment
7.75dH-4
7.65dH-3
2.45s-CH₃
Table 2: Predicted ¹³C NMR Spectroscopic Data

Solvent: CDCl₃, Reference: TMS (0.00 ppm)

Chemical Shift (δ) ppmAssignment
152.0C-3
142.0C-5
133.0C-6
130.0C-4
128.0C-2
117.0-CN
18.0-CH₃
Table 3: Predicted Infrared (IR) Spectroscopic Data
Wavenumber (cm⁻¹)Assignment
~2230C≡N stretch
~1580, 1470C=C/C=N stretch (aromatic)
~2920C-H stretch (methyl)
~1380C-H bend (methyl)
~1050C-Br stretch
Table 4: Predicted Mass Spectrometry (MS) Data
m/zRelative AbundanceAssignment
196/198High[M]⁺ (Molecular ion peak with bromine isotopes)
117Moderate[M - Br]⁺
90Moderate[M - Br - HCN]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of the carbon-hydrogen framework.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0.00 ppm).

  • Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher) is suitable for data acquisition.

  • Data Acquisition:

    • Transfer the prepared sample solution into a 5 mm NMR tube.

    • Insert the tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

    • For ¹H NMR, acquire the spectrum using a standard single-pulse sequence. Typically, 8-16 scans are sufficient.

    • For ¹³C NMR, a proton-decoupled pulse sequence is used to simplify the spectrum. A larger number of scans will be necessary to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Calibrate the chemical shift scale using the TMS signal.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation: For a solid sample, the KBr pellet method is commonly used. Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet.

  • Instrumentation: A standard FT-IR spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder.

    • Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

  • Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed to identify characteristic absorption bands corresponding to specific functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Introduction: Introduce a small amount of the sample into the ion source. For a solid sample, a direct insertion probe can be used.

  • Ionization: Utilize an appropriate ionization technique. Electron ionization (EI) is a common method for small organic molecules, which typically involves bombarding the sample with a beam of electrons (e.g., 70 eV).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: A detector records the abundance of each ion at a specific m/z value.

  • Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak provides the molecular weight of the compound, and the fragmentation pattern offers clues about its structure.

Visualized Workflow for Spectroscopic Identification

The following diagram illustrates the logical workflow for identifying this compound using the combined spectroscopic data.

Spectroscopic_Identification_Workflow cluster_MS Mass Spectrometry cluster_IR Infrared Spectroscopy cluster_NMR NMR Spectroscopy cluster_Structure Structural Elucidation MS Acquire Mass Spectrum MW Determine Molecular Weight (m/z = 196/198 for C₇H₅BrN₂) MS->MW Analysis Structure Propose Structure of This compound MW->Structure IR Acquire IR Spectrum FG Identify Functional Groups: - C≡N (~2230 cm⁻¹) - Aromatic Ring - C-Br IR->FG Analysis FG->Structure NMR Acquire ¹H and ¹³C NMR Spectra H_NMR ¹H NMR: - Aromatic protons - Methyl protons NMR->H_NMR Analysis C_NMR ¹³C NMR: - Aromatic carbons - Nitrile carbon - Methyl carbon NMR->C_NMR Analysis H_NMR->Structure C_NMR->Structure

Caption: Workflow for the structural elucidation of this compound.

6-Bromo-5-methylpyridine-2-carbonitrile: A Versatile Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-5-methylpyridine-2-carbonitrile is a strategically functionalized heterocyclic compound that has emerged as a valuable building block in medicinal chemistry. Its unique arrangement of a bromine atom, a methyl group, and a nitrile function on a pyridine scaffold provides a versatile platform for the synthesis of a diverse array of complex molecules, particularly in the pursuit of novel therapeutic agents. The pyridine core is a well-established "privileged structure" in drug discovery, known for its ability to participate in crucial interactions with biological targets. The substituents on this particular derivative offer multiple avenues for chemical modification, making it an attractive starting material for the construction of compound libraries for high-throughput screening and lead optimization. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a focus on its utility in the development of kinase inhibitors and other targeted therapies.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below, providing essential data for its handling, characterization, and use in chemical synthesis.

PropertyValueReference
Molecular Formula C₇H₅BrN₂[1]
Molecular Weight 197.04 g/mol [1]
CAS Number 450844-27-6[1]
Appearance Off-white to light yellow solid
Boiling Point 303.9 ± 37.0 °C at 760 mmHg[1]
Density 1.6 ± 0.1 g/cm³[1]
Flash Point 137.6 ± 26.5 °C[1]
Refractive Index 1.594[1]
XLogP3 2.3[1]
PSA (Polar Surface Area) 36.7 Ų[1]

Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic routes, with the Sandmeyer reaction being a prominent and effective method. This reaction allows for the conversion of an amino group on an aromatic ring into a nitrile group via a diazonium salt intermediate.[2][3][4]

A plausible and efficient synthetic pathway commences from the commercially available precursor, 2-amino-6-bromo-5-methylpyridine. The amino group of this starting material can be diazotized using a nitrite source, such as sodium nitrite, in the presence of a strong acid like hydrobromic acid. The resulting diazonium salt is then subjected to a cyanation reaction, typically using a copper(I) cyanide catalyst, to yield the desired this compound.

Experimental Protocol: Sandmeyer Reaction for the Synthesis of this compound

This protocol describes a general procedure for the synthesis of this compound from 2-amino-6-bromo-5-methylpyridine via a Sandmeyer reaction.

Materials:

  • 2-amino-6-bromo-5-methylpyridine

  • Hydrobromic acid (48%)

  • Sodium nitrite (NaNO₂)

  • Copper(I) cyanide (CuCN)

  • Sodium cyanide (NaCN) (optional, as a complexing agent for CuCN)

  • Ice

  • Water

  • Organic solvent (e.g., dichloromethane or ethyl acetate)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Diazotization:

    • In a reaction vessel, dissolve 2-amino-6-bromo-5-methylpyridine (1.0 eq) in hydrobromic acid.

    • Cool the mixture to 0-5 °C in an ice bath with constant stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature remains below 5 °C.

    • Stir the reaction mixture at this temperature for an additional 30-60 minutes to ensure complete formation of the diazonium salt.

  • Cyanation (Sandmeyer Reaction):

    • In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) in water. If CuCN solubility is low, a solution of sodium cyanide can be added to form a soluble copper cyanide complex.

    • Cool the copper(I) cyanide solution in an ice bath.

    • Slowly and carefully add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring. Effervescence (release of nitrogen gas) will be observed.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 1-2 hours to ensure the reaction goes to completion.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude this compound by a suitable method, such as column chromatography on silica gel or recrystallization, to yield the pure compound.

Synthesis_Workflow Start 2-amino-6-bromo-5-methylpyridine Diazotization Diazotization (NaNO2, HBr, 0-5 °C) Start->Diazotization Diazonium_Salt Aryl Diazonium Salt Intermediate Diazotization->Diazonium_Salt Cyanation Cyanation (Sandmeyer Reaction) (CuCN) Diazonium_Salt->Cyanation Product This compound Cyanation->Product Purification Purification Product->Purification Final_Product Pure Product Purification->Final_Product Kinase_Inhibitor_Synthesis BuildingBlock This compound Suzuki Suzuki Coupling (Ar-B(OR)2, Pd catalyst) BuildingBlock->Suzuki Buchwald Buchwald-Hartwig Amination (R-NH2, Pd catalyst) BuildingBlock->Buchwald Aryl_Product 6-Aryl-5-methylpyridine-2-carbonitrile Suzuki->Aryl_Product Amino_Product 6-Amino-5-methylpyridine-2-carbonitrile Buchwald->Amino_Product Kinase_Inhibitors Kinase Inhibitor Scaffolds Aryl_Product->Kinase_Inhibitors Amino_Product->Kinase_Inhibitors PI3K_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 P PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT P mTORC1 mTORC1 AKT->mTORC1 P Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Inhibitor Potential Pyridine-based Kinase Inhibitor Inhibitor->PI3K

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 6-Bromo-5-methylpyridine-2-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of 6-Bromo-5-methylpyridine-2-carbonitrile, a key intermediate in the development of novel therapeutics, and its subsequent derivatization. The application of these derivatives as potential kinase inhibitors is also discussed, with a focus on their role in modulating cellular signaling pathways.

Introduction

Substituted pyridine scaffolds are of significant interest in medicinal chemistry due to their prevalence in a wide range of biologically active compounds. Specifically, this compound serves as a versatile building block, offering multiple reaction sites for the synthesis of diverse chemical libraries. The bromine atom at the 6-position is amenable to various cross-coupling reactions, enabling the introduction of aryl, heteroaryl, and alkyl substituents. The nitrile group at the 2-position can be further manipulated, providing a handle for the creation of additional structural diversity. Derivatives of this scaffold have shown promise as inhibitors of various protein kinases, which are critical targets in oncology and immunology.

Synthesis of this compound

The synthesis of the target compound can be achieved through a multi-step process starting from commercially available 2-amino-3-methylpyridine. The overall synthetic workflow is depicted below.

Synthesis_Workflow A 2-Amino-3-methylpyridine B 2-Amino-5-bromo-3-methylpyridine A->B Bromination C 2,5-Dibromo-3-methylpyridine B->C Sandmeyer Reaction D This compound C->D Palladium-Catalyzed Cyanation

Caption: Synthetic workflow for this compound.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-5-bromo-3-methylpyridine

This procedure outlines the bromination of 2-amino-3-methylpyridine.

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )Amount (mmol)Volume/Mass
2-Amino-3-methylpyridineC₆H₈N₂108.1410010.81 g
Acetic AnhydrideC₄H₆O₃102.0915014.2 mL
BromineBr₂159.811005.1 mL
Sodium HydroxideNaOH40.00-As needed
WaterH₂O18.02-As needed

Procedure:

  • In a four-necked flask, dissolve 2-amino-3-methylpyridine (10.81 g, 100 mmol) in acetic anhydride (14.2 mL, 150 mmol).

  • Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the solution to 20-25 °C.

  • Slowly add liquid bromine (5.1 mL, 100 mmol) dropwise.

  • After the addition is complete, heat the reaction mixture to 50-60 °C for 2-3 hours.

  • Add water until all solids dissolve, then carefully add a 40% sodium hydroxide solution dropwise to neutralize the mixture.

  • Continue to stir for 30 minutes after the addition of the base.

  • Collect the precipitate by filtration, dry the solid, and recrystallize from ethanol to obtain 2-amino-3-methyl-5-bromopyridine.[1]

Expected Yield: ~75-85%

Protocol 2: Synthesis of 2,5-Dibromo-3-methylpyridine via Sandmeyer Reaction

This protocol describes the conversion of the amino group to a bromine atom.

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )Amount (mmol)Volume/Mass
2-Amino-3-methyl-5-bromopyridineC₆H₇BrN₂187.04407.48 g
Hydrobromic Acid (48%)HBr80.91-50 mL
Cuprous BromideCuBr143.45608.61 g
Sodium NitriteNaNO₂69.00-Saturated solution

Procedure:

  • In a three-necked flask equipped with a stirrer and thermometer, add 2-amino-3-methyl-5-bromopyridine (7.48 g, 40 mmol) to a 48% hydrobromic acid solution (50 mL).

  • Under the catalysis of cuprous bromide (8.61 g, 60 mmol), cool the mixture to -5 to 10 °C.

  • Slowly add a saturated aqueous solution of sodium nitrite dropwise while maintaining the temperature.

  • Stir the reaction mixture for 2-4 hours at this temperature.

  • Neutralize the reaction mixture to a pH of 7-8 with a 40% sodium hydroxide solution.

  • The product can be isolated by distillation under reduced pressure to yield 2,5-dibromo-3-methylpyridine.[1][2]

Expected Yield: ~65-75%

Protocol 3: Palladium-Catalyzed Cyanation to this compound

This protocol outlines the selective cyanation of 2,5-dibromo-3-methylpyridine. Note that the cyanation can potentially occur at either the 2- or 5-position. The conditions below are a general guideline and may require optimization for regioselectivity.

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )Amount (mmol)Volume/Mass
2,5-Dibromo-3-methylpyridineC₆H₅Br₂N250.92102.51 g
Potassium Ferrocyanide TrihydrateK₄[Fe(CN)₆]·3H₂O422.3952.11 g
Palladium(II) AcetatePd(OAc)₂224.500.2 (2 mol%)45 mg
1,1'-Bis(diphenylphosphino)ferrocene (dppf)C₃₄H₂₈FeP₂554.370.4 (4 mol%)222 mg
Potassium AcetateKOAc98.14201.96 g
1,4-DioxaneC₄H₈O₂88.11-25 mL
WaterH₂O18.02-25 mL

Procedure:

  • To a screw-top reaction tube equipped with a magnetic stir bar, add 2,5-dibromo-3-methylpyridine (2.51 g, 10 mmol), potassium ferrocyanide trihydrate (2.11 g, 5 mmol), palladium(II) acetate (45 mg, 0.2 mmol), and dppf (222 mg, 0.4 mmol).

  • Seal the tube with a Teflon-lined cap and evacuate and backfill with nitrogen three times.

  • Add degassed 1,4-dioxane (25 mL) and a degassed 0.05 M aqueous solution of potassium acetate (25 mL) via syringe.

  • Heat the reaction mixture to 120-140 °C and stir vigorously.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the desired this compound from any isomeric byproduct.[3][4][5]

Expected Yield: Variable, dependent on regioselectivity.

Synthesis of 6-Aryl-5-methylpyridine-2-carbonitrile Derivatives via Suzuki Coupling

The bromine atom at the 6-position of this compound provides a handle for the introduction of various aryl and heteroaryl groups through Suzuki cross-coupling reactions.

Suzuki_Coupling cluster_reactants Reactants A This compound C 6-Aryl-5-methylpyridine-2-carbonitrile A->C Pd Catalyst, Base B Arylboronic Acid B->C

Caption: General scheme for Suzuki coupling of this compound.

Experimental Protocol

Protocol 4: General Procedure for Suzuki Coupling

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )Amount (mmol)Volume/Mass
This compoundC₇H₅BrN₂197.031197 mg
Arylboronic Acid--1.2-
Tetrakis(triphenylphosphine)palladium(0)Pd(PPh₃)₄1155.560.05 (5 mol%)58 mg
Potassium PhosphateK₃PO₄212.272425 mg
1,4-DioxaneC₄H₈O₂88.11-4 mL
WaterH₂O18.02-1 mL

Procedure:

  • In a Schlenk flask, combine this compound (197 mg, 1 mmol), the desired arylboronic acid (1.2 mmol), tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol), and potassium phosphate (425 mg, 2 mmol).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon).

  • Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL).

  • Heat the reaction mixture to 85-95 °C and stir for 12-24 hours, monitoring by TLC.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 6-aryl-5-methylpyridine-2-carbonitrile derivative.[6]

Expected Yields: 60-90% depending on the arylboronic acid used.

Application in Kinase Inhibition

Derivatives of substituted pyridine-2-carbonitriles have been investigated as inhibitors of various protein kinases, which play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of cancer. For instance, Bruton's tyrosine kinase (BTK) is a key component of the B-cell receptor signaling pathway and is a validated therapeutic target in B-cell malignancies.

Kinase_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn Lyn BCR->Lyn Antigen Binding Syk Syk Lyn->Syk BTK Bruton's Tyrosine Kinase (BTK) Syk->BTK PLCg2 PLCγ2 BTK->PLCg2 Downstream Downstream Signaling (e.g., NF-κB, MAPK) PLCg2->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor 6-Aryl-5-methylpyridine- 2-carbonitrile Derivative Inhibitor->BTK

Caption: Inhibition of the BTK signaling pathway by a 6-aryl-5-methylpyridine-2-carbonitrile derivative.

The 6-aryl-5-methylpyridine-2-carbonitrile derivatives can be designed to bind to the ATP-binding pocket of kinases like BTK, thereby preventing the phosphorylation of downstream substrates and inhibiting the signaling cascade that leads to cell proliferation and survival. The structure-activity relationship (SAR) of these compounds can be explored by synthesizing a library of derivatives with various substituents at the 6-position and evaluating their inhibitory activity in biochemical and cellular assays.

Data Summary

The following table summarizes the key reactants and expected products for the synthesis of this compound and a representative derivative.

StepStarting MaterialKey ReagentsProductExpected Yield
12-Amino-3-methylpyridineAcetic anhydride, Bromine, NaOH2-Amino-5-bromo-3-methylpyridine75-85%
22-Amino-5-bromo-3-methylpyridineHBr, CuBr, NaNO₂2,5-Dibromo-3-methylpyridine65-75%
32,5-Dibromo-3-methylpyridineK₄[Fe(CN)₆], Pd(OAc)₂, dppfThis compoundVariable
4This compoundArylboronic acid, Pd(PPh₃)₄, K₃PO₄6-Aryl-5-methylpyridine-2-carbonitrile60-90%

Conclusion

This document provides a detailed guide for the synthesis of this compound and its subsequent derivatization. The described protocols offer a robust starting point for researchers in the field of medicinal chemistry and drug discovery. The potential of these compounds as kinase inhibitors highlights their importance in the development of novel targeted therapies. Further optimization of reaction conditions and exploration of the structure-activity relationships of the synthesized derivatives are encouraged to identify lead compounds with improved potency and selectivity.

References

Application Notes and Protocols for Suzuki Cross-Coupling Reactions with 6-Bromo-5-methylpyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Suzuki cross-coupling reaction utilizing 6-Bromo-5-methylpyridine-2-carbonitrile. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of novel compounds with potential therapeutic applications. The pyridine scaffold is a common motif in drug discovery, and the ability to introduce diverse aryl and heteroaryl groups at the 6-position via palladium-catalyzed cross-coupling reactions allows for the systematic exploration of structure-activity relationships (SAR).

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds. It involves the reaction of an organoboron compound (typically a boronic acid or boronate ester) with an organohalide in the presence of a palladium catalyst and a base. For this compound, this reaction enables the synthesis of a wide array of 6-aryl-5-methylpyridine-2-carbonitrile derivatives. These products can serve as key intermediates in the development of new pharmaceuticals and functional materials.

Key Applications

The primary application of Suzuki cross-coupling reactions with this compound is the generation of diverse libraries of substituted pyridines for screening in drug discovery programs. The introduction of various aryl and heteroaryl moieties can modulate the biological activity of the resulting molecules, targeting a range of therapeutic areas.

General Reaction Scheme

The general scheme for the Suzuki cross-coupling reaction of this compound with an arylboronic acid is depicted below:

Caption: General Suzuki cross-coupling reaction scheme.

Data Presentation: Representative Reaction Conditions and Yields

Due to the limited availability of specific experimental data for this compound in the public domain, the following table summarizes typical conditions and expected yields based on Suzuki reactions with structurally similar bromopyridine derivatives. These examples are intended to serve as a starting point for reaction optimization.

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃1,4-Dioxane/H₂O (4:1)901285-95
2(4-Methoxyphenyl)boronic acidPd(dppf)Cl₂ (3)Na₂CO₃Toluene/EtOH/H₂O (2:1:1)100880-90
3(3-Fluorophenyl)boronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄Toluene/H₂O (10:1)1101675-85
4(Thiophen-2-yl)boronic acidPd(PPh₃)₄ (5)Cs₂CO₃DMF1001270-80
5(Pyridin-3-yl)boronic acidPd(dppf)Cl₂ (3)K₂CO₃1,4-Dioxane/H₂O (4:1)952460-75

Experimental Protocols

The following are detailed, generalized protocols for performing Suzuki cross-coupling reactions with this compound. Researchers should note that optimal conditions may vary depending on the specific arylboronic acid used.

Protocol 1: General Procedure using Pd(PPh₃)₄

This protocol is a standard and widely applicable method for the Suzuki coupling of aryl bromides.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

  • Round-bottom flask or microwave vial

  • Magnetic stirrer and heating mantle/oil bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq), to the flask.

  • Add degassed 1,4-dioxane and water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of the bromo-pyridine).

  • Stir the reaction mixture at 90-100 °C under the inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Protocol 2: Procedure for Challenging Substrates using a Buchwald Ligand

This protocol is recommended for more challenging arylboronic acids or when higher catalyst efficiency is desired.

Materials:

  • This compound

  • Arylboronic acid (1.5 equivalents)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equivalents)

  • SPhos (a Buchwald ligand) (0.04 equivalents)

  • Potassium phosphate (K₃PO₄) (3.0 equivalents)

  • Toluene (anhydrous, degassed)

  • Water (degassed)

  • Schlenk flask

  • Magnetic stirrer and oil bath

  • Inert atmosphere (Argon)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.5 eq), Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with argon three times.

  • Add degassed toluene and water (typically in a 10:1 ratio).

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Visualization of the Experimental Workflow

The following diagram illustrates the general workflow for the Suzuki cross-coupling reaction.

Experimental_Workflow A 1. Reaction Setup: Combine this compound, arylboronic acid, and base in a flask. B 2. Inert Atmosphere: Purge the flask with Nitrogen or Argon. A->B C 3. Add Catalyst and Solvents: Introduce the Palladium catalyst and degassed solvents. B->C D 4. Heating and Stirring: Heat the reaction mixture to the specified temperature with vigorous stirring. C->D E 5. Reaction Monitoring: Track the progress using TLC or LC-MS. D->E F 6. Workup: Cool, dilute with an organic solvent, and wash with water and brine. E->F G 7. Purification: Isolate the pure product via column chromatography. F->G H 8. Characterization: Confirm the structure and purity of the final product (NMR, MS). G->H

Caption: General experimental workflow for Suzuki coupling.

Suzuki Catalytic Cycle

The mechanism of the Suzuki cross-coupling reaction involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle A Pd(0)L₂ (Active Catalyst) B Oxidative Addition A->B C Ar-Pd(II)-Br(L)₂ B->C D Transmetalation C->D E Ar-Pd(II)-Ar'(L)₂ D->E F Reductive Elimination E->F F->A G Ar-Ar' (Product) F->G H Ar'-B(OH)₂ + Base H->D I Ar-Br I->B

Caption: The catalytic cycle of the Suzuki reaction.

Application Notes and Protocols for the Utilization of 6-Bromo-5-methylpyridine-2-carbonitrile in Drug Discovery Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-5-methylpyridine-2-carbonitrile is a versatile heterocyclic building block with significant potential in medicinal chemistry and drug discovery. Its strategic substitution pattern, featuring a reactive bromine atom at the 6-position, a nucleophilic nitrile group at the 2-position, and a methyl group at the 5-position, allows for diverse chemical modifications. This enables the construction of complex molecular architectures targeting a range of biological entities, particularly protein kinases. These application notes provide a comprehensive overview of the synthetic utility of this compound, detailing protocols for key transformations such as Suzuki-Miyaura cross-coupling and Buchwald-Hartwig amination reactions. Furthermore, we present examples of its application in the synthesis of potent kinase inhibitors and summarize relevant biological activity data.

Introduction

The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[1] The introduction of specific functional groups onto the pyridine ring is a critical strategy for modulating the pharmacological properties of these compounds. This compound emerges as a valuable starting material due to the orthogonal reactivity of its functional groups. The bromine atom is amenable to palladium-catalyzed cross-coupling reactions, allowing for the introduction of various aryl, heteroaryl, and alkyl substituents. The cyano group can serve as a hydrogen bond acceptor or be transformed into other functional groups, such as amines or carboxylic acids. This versatility makes this compound an attractive scaffold for the generation of compound libraries for high-throughput screening and lead optimization in drug discovery programs.

Synthetic Applications in Drug Scaffolds

The primary utility of this compound in drug discovery lies in its role as a scaffold that can be readily elaborated through established synthetic methodologies. The two most prominent and powerful of these are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. These reactions allow for the systematic exploration of the chemical space around the pyridine core to optimize interactions with a biological target.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds. In the context of this compound, it allows for the introduction of a wide array of aryl and heteroaryl moieties at the 6-position, a common strategy in the design of kinase inhibitors.[2][3]

Logical Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_start Starting Materials cluster_reagents Reaction Components cluster_process Process cluster_end Product Start This compound Reaction Heat (e.g., 80-100 °C) Start->Reaction ArylBoronic Aryl/Heteroaryl Boronic Acid/Ester ArylBoronic->Reaction Catalyst Pd Catalyst (e.g., Pd(dppf)Cl2) Catalyst->Reaction Base Base (e.g., K2CO3, Cs2CO3) Base->Reaction Solvent Solvent (e.g., Dioxane/Water) Solvent->Reaction Workup Aqueous Workup Reaction->Workup Purification Column Chromatography Workup->Purification Product 6-Aryl-5-methylpyridine-2-carbonitrile Scaffold Purification->Product

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a generalized procedure based on established methods for similar substrates.[2][3] Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

  • Reaction Setup: In a clean, dry Schlenk flask, combine this compound (1.0 mmol, 1.0 equiv), the desired aryl or heteroaryl boronic acid or ester (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(dppf)Cl2, 3-5 mol%), and a base (e.g., K2CO3 or Cs2CO3, 2.0-3.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H2O 4:1, or toluene/H2O).

  • Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir vigorously for 4-24 hours. Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 6-aryl-5-methylpyridine-2-carbonitrile derivative.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[1][4] This reaction is particularly valuable in drug discovery for introducing a diverse range of primary and secondary amines at the 6-position of the pyridine scaffold, which can act as key pharmacophoric elements for target engagement.

Catalytic Cycle for Buchwald-Hartwig Amination

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol is a generalized procedure based on established methods for similar substrates.[1][4] The choice of ligand and base is crucial and often depends on the nature of the amine.

  • Reaction Setup: In a glovebox or under an inert atmosphere, add a palladium precursor (e.g., Pd2(dba)3 or Pd(OAc)2, 1-5 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, or XPhos, 2-10 mol%), and a base (e.g., NaOtBu, Cs2CO3, or K3PO4, 1.4-2.5 equiv) to an oven-dried Schlenk tube.

  • Reactant Addition: Add this compound (1.0 mmol, 1.0 equiv) and the desired primary or secondary amine (1.1-1.5 equiv).

  • Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene, dioxane, or THF) via syringe.

  • Reaction: Seal the tube and heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 6-amino-5-methylpyridine-2-carbonitrile derivative.

Application in Kinase Inhibitor Synthesis

The 2-cyanopyridine moiety is a recognized pharmacophore in the design of kinase inhibitors.[5][6] The strategic functionalization of the this compound scaffold allows for the synthesis of potent and selective inhibitors of various kinases involved in disease signaling pathways.

Example: Synthesis of a TAK1 Inhibitor Precursor

Transforming growth factor beta-activated kinase 1 (TAK1) is a key mediator in the NF-κB and MAPK signaling pathways, which are crucial for cell survival and inflammation.[7] Inhibition of TAK1 is a promising therapeutic strategy for certain cancers and inflammatory diseases. A potent TAK1 inhibitor with a 2-cyano-3-(6-methylpyridin-2-yl)acrylamide moiety has been reported with an IC50 of 27 nM.[7][8] The synthesis of the core of this inhibitor can be envisioned starting from this compound.

TAK1 Signaling Pathway

TAK1_Pathway cluster_core Core Pathway TNFa TNF-α TAK1 TAK1 TNFa->TAK1 IL1 IL-1 IL1->TAK1 IKK IKK Complex TAK1->IKK activates MKKs MKKs TAK1->MKKs activates TAB1_2 TAB1/2 NFkB NF-κB Activation IKK->NFkB JNK_p38 JNK/p38 Activation MKKs->JNK_p38 Inflammation Inflammation NFkB->Inflammation Survival Cell Survival NFkB->Survival JNK_p38->Inflammation JNK_p38->Survival Inhibitor 6-Aryl-5-methylpyridine-2- carbonitrile Derivative (TAK1 Inhibitor) Inhibitor->TAK1

Caption: Simplified TAK1 signaling pathway and the point of inhibition.

Quantitative Data Summary

The following table summarizes the biological activity of a potent kinase inhibitor whose scaffold can be derived from this compound. This data highlights the potential of this building block in generating highly active compounds.

Compound IDTarget KinaseIC50 (nM)Reference
13h TAK127[7]

Note: Compound 13h is 2-cyano-3-(6-methylpyridin-2-yl)acrylamide linked to an imidazopyridine moiety.

Conclusion

This compound is a valuable and versatile building block for the synthesis of diverse drug discovery scaffolds. Its amenability to functionalization via robust and well-established palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, allows for the systematic exploration of structure-activity relationships. The successful application of a closely related scaffold in the development of a potent TAK1 inhibitor underscores the potential of this starting material for the discovery of novel therapeutics, particularly in the area of kinase inhibition. The protocols and data presented herein provide a solid foundation for researchers to utilize this compound in their drug discovery endeavors.

References

Application Notes and Protocols for the Functionalization of the Pyridine Ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of key experimental procedures for the functionalization of the pyridine ring, a crucial scaffold in medicinal chemistry and materials science. The pyridine core is a common motif in FDA-approved drugs, and the ability to selectively introduce substituents is paramount for developing new chemical entities.[1][2][3] These notes cover a range of methodologies, from classical reactions to modern transition-metal-catalyzed approaches, offering a guide for the synthesis of substituted pyridines.

Transition-Metal-Catalyzed C-H Functionalization

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying the pyridine ring, avoiding the need for pre-functionalized starting materials.[1][3] Transition metals like palladium, rhodium, and iridium are frequently employed to catalyze the activation of C-H bonds, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high regioselectivity.[4][5][6]

Application:

This method is particularly valuable for late-stage functionalization of complex molecules and for creating libraries of pyridine derivatives for drug discovery. It allows for the introduction of alkyl, aryl, and other functional groups with control over the position of substitution (C2, C3, or C4).[4][7][8]

Workflow for Transition-Metal-Catalyzed C-H Arylation:

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification Start Pyridine Substrate + Aryl Source Mix Combine all components under inert atmosphere Start->Mix Catalyst Palladium Catalyst (e.g., Pd(OAc)2) + Ligand Catalyst->Mix Reagents Base (e.g., K2CO3) + Oxidant (e.g., Ag2CO3) Reagents->Mix Solvent Anhydrous Solvent (e.g., Toluene or DMF) Solvent->Mix Heat Heat reaction mixture (e.g., 100-140 °C) Mix->Heat Monitor Monitor reaction progress by TLC or LC-MS Heat->Monitor Quench Cool to RT and quench Monitor->Quench Upon completion Extract Extract with organic solvent Quench->Extract Purify Purify by column chromatography Extract->Purify Product Characterize final product Purify->Product

Caption: General workflow for a palladium-catalyzed C-H arylation of pyridine.

Protocol: Palladium-Catalyzed C2-Arylation of Pyridine

This protocol describes a general procedure for the direct C2-arylation of pyridine derivatives.

Materials:

  • Pyridine derivative (1.0 mmol)

  • Aryl halide (e.g., iodobenzene, 1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 5 mol%)

  • Triphenylphosphine (PPh₃, 0.1 mmol, 10 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • Anhydrous N,N-dimethylformamide (DMF, 5 mL)

  • Reaction vessel (e.g., Schlenk tube)

  • Magnetic stirrer and heating block

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), add the pyridine derivative, aryl halide, Pd(OAc)₂, PPh₃, and K₂CO₃.

  • Add anhydrous DMF to the tube via syringe.

  • Seal the tube and stir the reaction mixture at 120 °C for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water (3 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-arylpyridine.

Quantitative Data: Substrate Scope for C2-Arylation
EntryPyridine DerivativeAryl HalideYield (%)
1PyridineIodobenzene85
23-Methylpyridine1-Iodo-4-methoxybenzene92
34-Chloropyridine1-Bromo-3-nitrobenzene78
4Pyridine2-Iodotoluene75

Minisci Reaction

The Minisci reaction is a classic method for the direct alkylation of electron-deficient heterocycles, such as pyridine, via a radical mechanism.[9] It typically involves the generation of an alkyl radical from a carboxylic acid or other radical precursor, which then adds to the protonated pyridine ring.[9] While this reaction can produce a mixture of C2 and C4 isomers, modern variations have been developed to achieve high regioselectivity.[10][11][12]

Application:

The Minisci reaction is widely used to introduce alkyl groups, particularly secondary and tertiary alkyl groups, onto the pyridine ring. It is valued for its operational simplicity and the use of readily available starting materials.[9]

Mechanism of the Minisci Reaction:

G Radical_Gen Alkyl Radical Generation (e.g., from R-COOH + (NH4)2S2O8 + AgNO3) Addition Radical Addition to Protonated Pyridine Radical_Gen->Addition Pyridine_Activation Pyridine Protonation (Acidic Medium) Pyridine_Activation->Addition Intermediate Formation of Radical Cation Intermediate Addition->Intermediate Rearomatization Oxidation and Deprotonation Intermediate->Rearomatization Product Alkylated Pyridine Rearomatization->Product

Caption: Simplified mechanism of the Minisci reaction.

Protocol: Regioselective C4-Alkylation of Pyridine using a Maleate Blocking Group

This protocol, adapted from Baran et al., describes a method for achieving highly regioselective C4-alkylation.[11][12]

Materials:

  • Pyridine-maleate salt (0.5 mmol)

  • Carboxylic acid (1.0 mmol, 2 equiv)

  • Ammonium persulfate ((NH₄)₂S₂O₈, 1.0 mmol, 2 equiv)

  • Silver nitrate (AgNO₃, 0.1 mmol, 20 mol%)

  • Dichloroethane (DCE, 2.5 mL)

  • Water (2.5 mL)

  • Reaction tube with screw cap

Procedure:

  • To a 15 mL culture tube equipped with a Teflon septum screw cap and a stir bar, add the pyridinium salt, carboxylic acid, (NH₄)₂S₂O₈, and AgNO₃.

  • Add dichloroethane and water to the tube.

  • Seal the tube and stir the biphasic mixture vigorously at 50 °C for 2 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, cool the reaction and dilute with dichloromethane (1 mL).

  • The subsequent removal of the blocking group is typically achieved by treatment with a base like DBU.

Quantitative Data: C4-Alkylation via Minisci Reaction
EntryCarboxylic AcidAlkyl GroupYield (%)
1Cyclohexanecarboxylic acidCyclohexyl88
2Pivalic acidtert-Butyl91
3Adamantane-1-carboxylic acid1-Adamantyl85
4Isobutyric acidIsopropyl76

Directed ortho-Metalation (DoM)

Directed ortho-metalation is a powerful strategy for the regioselective functionalization of substituted pyridines. A directing metalating group (DMG) on the pyridine ring directs a strong base, typically an organolithium reagent, to deprotonate the adjacent C-H bond. The resulting organometallic intermediate can then be quenched with an electrophile.[13][14]

Application:

DoM is used for the synthesis of highly substituted pyridines with precise regiochemical control. A wide variety of DMGs (e.g., amides, carbamates, ethers) and electrophiles can be employed.

Logical Flow of Directed ortho-Metalation:

G Start Substituted Pyridine with DMG Base Addition of Strong Base (e.g., LDA, n-BuLi) at low temp Start->Base Metalation Directed ortho-Metalation Base->Metalation Intermediate Formation of Lithiated Intermediate Metalation->Intermediate Electrophile Quenching with Electrophile (E+) Intermediate->Electrophile Product ortho-Functionalized Pyridine Electrophile->Product

Caption: Logical steps in a Directed ortho-Metalation (DoM) reaction.

Protocol: Directed ortho-Lithiation of 2-Methoxypyridine

Materials:

  • 2-Methoxypyridine (1.0 mmol)

  • n-Butyllithium (n-BuLi, 1.1 mmol, 2.5 M in hexanes)

  • Anhydrous tetrahydrofuran (THF, 10 mL)

  • Electrophile (e.g., benzaldehyde, 1.2 mmol)

  • Three-neck round-bottom flask

  • Low-temperature bath (e.g., dry ice/acetone)

Procedure:

  • To a dry three-neck round-bottom flask under an inert atmosphere, add anhydrous THF and cool to -78 °C.

  • Add 2-methoxypyridine to the cold THF.

  • Slowly add n-BuLi dropwise to the solution, maintaining the temperature at -78 °C.

  • Stir the mixture at -78 °C for 1 hour to ensure complete lithiation.

  • Add the electrophile (benzaldehyde) dropwise to the solution.

  • Stir at -78 °C for 2 hours, then allow the reaction to slowly warm to room temperature.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, especially when a good leaving group (e.g., a halide) is present at the C2 or C4 position.[15][16][17] The reaction proceeds via an addition-elimination mechanism involving a stabilized anionic intermediate (Meisenheimer complex).[16][17]

Application:

SNAr is a fundamental method for introducing nucleophiles such as alkoxides, amines, and thiolates onto the pyridine ring, providing access to a wide range of functionalized derivatives.

Protocol: Synthesis of 2-Phenoxypyridine

Materials:

  • 2-Chloropyridine (1.0 mmol)

  • Phenol (1.1 mmol)

  • Potassium carbonate (K₂CO₃, 1.5 mmol)

  • Anhydrous dimethyl sulfoxide (DMSO, 5 mL)

  • Reaction vial with a stir bar

Procedure:

  • In a reaction vial, combine 2-chloropyridine, phenol, and K₂CO₃.

  • Add anhydrous DMSO and seal the vial.

  • Heat the reaction mixture to 100 °C and stir for 6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and pour it into ice-water (50 mL).

  • Extract the product with diethyl ether (3 x 25 mL).

  • Wash the combined organic layers with 1 M NaOH solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the residue by column chromatography to yield 2-phenoxypyridine.

Quantitative Data: SNAr of 2-Chloropyridine with Various Nucleophiles
EntryNucleophileProductYield (%)
1Sodium methoxide2-Methoxypyridine95
2Aniline2-(Phenylamino)pyridine88
3Sodium thiophenoxide2-(Phenylthio)pyridine92
4Piperidine2-(Piperidin-1-yl)pyridine90

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution on the pyridine ring is significantly more difficult than on benzene due to the electron-withdrawing nature of the nitrogen atom.[18] The reaction, when it occurs, is highly regioselective for the C3 position.[19] Harsh reaction conditions are often required. The reactivity can be enhanced by introducing electron-donating groups on the ring or by converting the pyridine to its N-oxide.[20][21]

Application:

While less common than other methods, electrophilic substitution is used for nitration, sulfonation, and halogenation of the pyridine ring, providing 3-substituted derivatives.

Protocol: Nitration of Pyridine

Materials:

  • Pyridine (1.0 mmol)

  • Fuming sulfuric acid (H₂SO₄ with SO₃)

  • Potassium nitrate (KNO₃, 1.2 mmol)

  • High-temperature reaction vessel

Procedure:

  • Caution: This reaction is highly exothermic and uses corrosive reagents. It should be performed in a chemical fume hood with appropriate personal protective equipment.

  • In a suitable reaction vessel, carefully add pyridine to fuming sulfuric acid at 0 °C.

  • Slowly add potassium nitrate in small portions, keeping the temperature controlled.

  • After the addition is complete, slowly heat the reaction mixture to 300 °C and maintain this temperature for 24 hours.

  • Cool the reaction mixture carefully and pour it onto crushed ice.

  • Neutralize the solution with a base (e.g., sodium carbonate) until it is alkaline.

  • Extract the product with an organic solvent (e.g., chloroform).

  • Dry the organic layer and concentrate it to obtain the crude product.

  • Purify by distillation or chromatography to yield 3-nitropyridine.

Note: Due to the harsh conditions and low yields, this reaction is often replaced by alternative synthetic routes where possible. The yield for the direct nitration of pyridine is typically low.

References

Application Notes and Protocols for 6-Bromo-5-methylpyridine-2-carbonitrile in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 6-bromo-5-methylpyridine-2-carbonitrile as a versatile building block for the synthesis of novel agrochemicals. While specific commercial agrochemicals derived directly from this starting material are not widely documented, its structural features—a reactive bromine atom and a modifiable carbonitrile group on a biologically relevant pyridine scaffold—make it an excellent candidate for the development of new fungicides, herbicides, and insecticides.

The pyridine ring is a well-established toxophore in numerous successful agrochemicals. The bromine atom at the 6-position is strategically placed for facile derivatization via modern cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. The nitrile group at the 2-position can be hydrolyzed to a carboxylic acid or converted to other functional groups, further expanding the molecular diversity accessible from this intermediate.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of the starting material is presented below.

PropertyValueReference
CAS Number 450844-27-6[1][2]
Molecular Formula C₇H₅BrN₂[1]
Molecular Weight 197.03 g/mol [1]
Boiling Point 303.9 ± 37.0 °C at 760 mmHg[1]
Density 1.6 ± 0.1 g/cm³[1]
Flash Point 137.6 ± 26.5 °C[1]

Key Synthetic Transformations and Protocols

The primary synthetic utility of this compound in agrochemical discovery lies in the functionalization of the pyridine ring via cross-coupling reactions. Below are detailed, representative protocols for key transformations.

Suzuki-Miyaura Cross-Coupling for the Synthesis of Aryl-Substituted Pyridines

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. In this context, it can be used to introduce a variety of aryl or heteroaryl substituents at the 6-position of the pyridine ring, a common strategy in the design of modern agrochemicals.

Experimental Protocol: Synthesis of 6-Aryl-5-methylpyridine-2-carbonitriles

Objective: To synthesize a library of 6-aryl-5-methylpyridine-2-carbonitrile derivatives for screening as potential agrochemicals.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-chlorophenylboronic acid, 3-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask, add this compound (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (2.0 mmol, 2.0 eq).

  • Add palladium(II) acetate (0.03 mmol, 3 mol%) and triphenylphosphine (0.06 mmol, 6 mol%).

  • Seal the flask with a septum and purge with a gentle stream of argon or nitrogen for 15 minutes.

  • Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12 hours, or until thin-layer chromatography (TLC) or LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 6-aryl-5-methylpyridine-2-carbonitrile.

Expected Outcomes:

Arylboronic AcidProductTypical Yield (%)
4-Chlorophenylboronic acid6-(4-Chlorophenyl)-5-methylpyridine-2-carbonitrile75-90
3-Methoxyphenylboronic acid6-(3-Methoxyphenyl)-5-methylpyridine-2-carbonitrile70-85
Thiophene-3-boronic acid5-Methyl-6-(thiophen-3-yl)pyridine-2-carbonitrile65-80

DOT Diagram: Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Combine Reactants: - this compound - Arylboronic acid - K₂CO₃ catalyst Add Catalyst System: - Pd(OAc)₂ - PPh₃ start->catalyst inert Inert Atmosphere (Ar or N₂) catalyst->inert solvent Add Degassed Solvents: - 1,4-Dioxane - Water inert->solvent heat Heat to 90°C (12 hours) solvent->heat cool Cool to RT heat->cool extract Dilute with Ethyl Acetate & Wash with Water/Brine cool->extract dry Dry over MgSO₄ & Concentrate extract->dry purify Column Chromatography dry->purify product Pure 6-Aryl-5-methyl- pyridine-2-carbonitrile purify->product

Caption: Workflow for the Suzuki-Miyaura coupling of this compound.

Buchwald-Hartwig Amination for the Synthesis of Aminopyridines

The Buchwald-Hartwig amination is a versatile method for forming carbon-nitrogen bonds. This reaction can be employed to introduce a wide range of primary and secondary amines at the 6-position of the pyridine ring, leading to the synthesis of aminopyridine derivatives, which are precursors to various bioactive molecules.

Experimental Protocol: Synthesis of 6-Amino-5-methylpyridine-2-carbonitriles

Objective: To synthesize a series of N-substituted 6-amino-5-methylpyridine-2-carbonitriles as potential agrochemical intermediates.

Materials:

  • This compound

  • Amine (e.g., morpholine, piperidine, aniline)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry, sealable reaction tube, add this compound (1.0 mmol, 1.0 eq), sodium tert-butoxide (1.4 mmol, 1.4 eq), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%).

  • Seal the tube with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Add anhydrous toluene (5 mL) followed by the desired amine (1.2 mmol, 1.2 eq) via syringe.

  • Seal the tube tightly and heat the reaction mixture to 100 °C for 16 hours.

  • Cool the reaction to room temperature and carefully unseal the tube.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride (10 mL).

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 6-amino-5-methylpyridine-2-carbonitrile.

Expected Outcomes:

AmineProductTypical Yield (%)
Morpholine5-Methyl-6-morpholinopyridine-2-carbonitrile80-95
Piperidine5-Methyl-6-(piperidin-1-yl)pyridine-2-carbonitrile75-90
Aniline5-Methyl-6-(phenylamino)pyridine-2-carbonitrile70-85

DOT Diagram: Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Combine Solids: - this compound - NaOtBu - Pd₂(dba)₃ - Xantphos inert Evacuate & Backfill with Ar or N₂ start->inert reagents Add Toluene & Amine inert->reagents heat Heat to 100°C (16 hours) reagents->heat cool Cool to RT heat->cool quench Quench with NH₄Cl cool->quench extract Extract with Ethyl Acetate & Wash with Brine quench->extract dry Dry over Na₂SO₄ & Concentrate extract->dry purify Column Chromatography dry->purify product Pure 6-Amino-5-methyl- pyridine-2-carbonitrile purify->product

Caption: Workflow for the Buchwald-Hartwig amination of this compound.

Potential Agrochemical Applications and Signaling Pathways

Derivatives of this compound have the potential to be developed into a variety of agrochemicals with different modes of action.

  • Fungicides: Many pyridine-based fungicides, such as boscalid, function by inhibiting the succinate dehydrogenase (SDH) enzyme in the mitochondrial electron transport chain of fungi. The aryl-substituted pyridine derivatives synthesized via Suzuki-Miyaura coupling could exhibit similar activity.

  • Herbicides: Pyridine-based herbicides can act on various plant processes. For instance, some inhibit photosystem II (PSII), a key complex in photosynthesis.[3] Others can disrupt amino acid biosynthesis or act as synthetic auxins.

  • Insecticides: The neonicotinoid class of insecticides features a chloropyridine ring. The aminopyridine derivatives synthesized via Buchwald-Hartwig amination could serve as precursors to novel insecticides that target the nicotinic acetylcholine receptors in insects.

DOT Diagram: Proposed Agrochemical Discovery Pathway

Agrochemical_Discovery_Pathway cluster_synthesis Synthetic Diversification cluster_derivatives Intermediate Libraries cluster_screening Biological Screening start 6-Bromo-5-methyl- pyridine-2-carbonitrile suzuki Suzuki-Miyaura Coupling start->suzuki buchwald Buchwald-Hartwig Amination start->buchwald hydrolysis Nitrile Hydrolysis start->hydrolysis aryl_pyridines 6-Aryl-5-methyl- pyridine-2-carbonitriles suzuki->aryl_pyridines amino_pyridines 6-Amino-5-methyl- pyridine-2-carbonitriles buchwald->amino_pyridines picolinic_acids 6-Substituted-5-methyl- picolinic Acids hydrolysis->picolinic_acids fungicidal Fungicidal Activity aryl_pyridines->fungicidal insecticidal Insecticidal Activity amino_pyridines->insecticidal herbicidal Herbicidal Activity picolinic_acids->herbicidal

Caption: Logical workflow for agrochemical discovery from this compound.

References

Application Notes and Protocols for the Palladium-Catalyzed Amination of 6-Bromo-5-methylpyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed amination of 6-bromo-5-methylpyridine-2-carbonitrile, a key transformation in the synthesis of diverse nitrogen-containing heterocyclic compounds relevant to pharmaceutical and materials science research.

Introduction

The palladium-catalyzed amination, or Buchwald-Hartwig amination, is a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction is particularly valuable for the synthesis of arylamines from aryl halides. The amination of this compound is a crucial step in the elaboration of this scaffold, enabling the introduction of a wide variety of primary and secondary amines. The resulting 6-amino-5-methylpyridine-2-carbonitrile derivatives are important intermediates in drug discovery, serving as building blocks for more complex molecular architectures.

Challenges in the amination of bromopyridines can arise from the electron-deficient nature of the pyridine ring and the potential for the pyridine nitrogen to coordinate with the palladium catalyst, which can impede the catalytic cycle.[2] Therefore, the careful selection of the catalyst, ligand, base, and reaction conditions is critical for achieving high yields and purity.

Mechanistic Overview

The generally accepted mechanism for the palladium-catalyzed amination of bromopyridines proceeds through a Pd(0)/Pd(II) catalytic cycle.[2][3] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C-Br bond of this compound to form a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) complex, followed by deprotonation by a base to form a palladium-amido complex.

  • Reductive Elimination: The final step is the reductive elimination of the desired N-aryl amine product, which regenerates the active Pd(0) catalyst.[2]

The choice of ligand is crucial as it modulates the electron density and steric environment around the palladium center, influencing the rates of oxidative addition and reductive elimination.[2][4]

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Ar-Br) pd0->oxidative_addition Ar-Br pd_ii_complex L_nPd(II)(Ar)(Br) oxidative_addition->pd_ii_complex amine_coordination Amine Coordination + Deprotonation (R₂NH, Base) pd_ii_complex->amine_coordination R₂NH, Base pd_amido_complex L_nPd(II)(Ar)(NR₂) amine_coordination->pd_amido_complex reductive_elimination Reductive Elimination pd_amido_complex->reductive_elimination reductive_elimination->pd0 Ar-NR₂

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Recommended Reaction Conditions

Based on successful palladium-catalyzed aminations of other bromopyridines, the following conditions are recommended as a starting point for the amination of this compound. Optimization may be required for specific amine coupling partners.

ComponentRecommended Reagents/ConditionsMolar Ratio/ConcentrationNotes
Palladium Precatalyst Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (Palladium(II) acetate)1-5 mol%Pd₂(dba)₃ is a common Pd(0) source. Pd(OAc)₂ is a stable Pd(II) precatalyst that is reduced in situ.[5]
Ligand Xantphos, (±)-BINAP, DavePhos, XPhos, or other bulky, electron-rich phosphine ligands.[5]1.2 - 2.4 eq. to PdThe choice of ligand is critical and substrate-dependent. Xantphos and BINAP are often effective for amination of pyridyl halides.[6][7]
Base NaOtBu (Sodium tert-butoxide), K₃PO₄ (Potassium phosphate), or Cs₂CO₃ (Cesium carbonate).[6][7]1.4 - 2.5 eq.NaOtBu is a strong, non-nucleophilic base suitable for many applications. K₃PO₄ and Cs₂CO₃ are milder bases that can be advantageous for substrates with base-sensitive functional groups.
Solvent Toluene, Dioxane, or THF (Tetrahydrofuran).0.1 - 0.5 MAnhydrous and degassed solvents are essential to prevent catalyst deactivation. Toluene is a common choice for these reactions.[6]
Temperature 80 - 120 °CN/AThe reaction temperature will depend on the reactivity of the amine and the bromopyridine.
Atmosphere Inert (Argon or Nitrogen)N/AEssential to prevent oxidation of the Pd(0) catalyst and phosphine ligands.[6]

Experimental Protocols

Protocol 1: General Procedure for the Amination of this compound

This protocol provides a general starting point for the reaction. The specific quantities of reagents should be calculated based on the desired scale of the reaction.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1 - 1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., Xantphos, 4 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Schlenk tube or other suitable reaction vessel

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precatalyst, phosphine ligand, and base.

  • Add this compound and the amine to the Schlenk tube.

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts and catalyst residues.

  • Wash the celite pad with additional organic solvent.

  • Combine the organic filtrates and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Experimental_Workflow start Start setup Set up oven-dried Schlenk tube under inert atmosphere start->setup add_solids Add Pd precatalyst, ligand, base, This compound, and amine setup->add_solids add_solvent Add anhydrous, degassed solvent add_solids->add_solvent heat Heat reaction mixture with stirring add_solvent->heat monitor Monitor reaction progress (TLC, LC-MS) heat->monitor workup Cool, dilute with organic solvent, and filter through celite monitor->workup purify Concentrate and purify by flash column chromatography workup->purify end End purify->end

Caption: Experimental workflow for the amination of this compound.

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Low or No Yield Inactive catalystEnsure all reagents and solvents are anhydrous and that the reaction is performed under a strictly inert atmosphere. Use freshly opened or purified reagents.
Inappropriate ligandScreen a variety of phosphine ligands (e.g., XPhos, SPhos, RuPhos) to identify the optimal one for the specific amine.
Insufficiently strong baseFor less acidic amines, a stronger base such as LHMDS or KHMDS may be required.
Low reaction temperatureGradually increase the reaction temperature in increments of 10 °C.
Side Reactions Hydrodehalogenation (replacement of bromine with hydrogen)This can occur due to β-hydride elimination from the palladium-amido intermediate. Using a bulkier ligand can sometimes suppress this side reaction.
Homocoupling of the amine or aryl halideThis may indicate an issue with the catalyst loading or ligand-to-metal ratio. Adjusting these parameters may be beneficial.
Poor Solubility Reagents or intermediates are not fully dissolved at the reaction temperature.A different solvent or a solvent mixture may be necessary. Ensure vigorous stirring to maintain a homogeneous mixture.

Safety Precautions

  • Palladium catalysts and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.

  • Many of the bases used (e.g., NaOtBu) are corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (gloves, safety glasses).

  • Solvents such as toluene and dioxane are flammable and have associated health risks.

  • Reactions under pressure should only be carried out in appropriate pressure-rated vessels and with proper safety shielding.

References

protocol for nucleophilic aromatic substitution on 6-bromo-5-methylpyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for Nucleophilic Aromatic Substitution on 6-bromo-5-methylpyridine-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleophilic Aromatic Substitution (SNAr) is a fundamental reaction in organic synthesis for the functionalization of electron-deficient aromatic and heteroaromatic rings. Pyridine rings, being inherently electron-deficient, are particularly well-suited for SNAr, especially when activated by electron-withdrawing groups (EWGs) and possessing a good leaving group.[1][2] The substrate, this compound, is an ideal candidate for this transformation. The potent electron-withdrawing nitrile (-CN) group at the 2-position significantly activates the ring towards nucleophilic attack, primarily at the 6-position, facilitating the displacement of the bromide leaving group.

This document provides a detailed protocol for a representative SNAr reaction on this compound using morpholine as the nucleophile. This reaction is broadly applicable for introducing nitrogen-based nucleophiles, a common strategy in the synthesis of biologically active compounds. The principles and conditions described can be adapted for other nucleophiles, such as alkoxides, thiolates, and other amines.[3][4][5]

Reaction Scheme

The general scheme involves the displacement of the bromide from the C6 position of the pyridine ring by a nucleophile. In this example, morpholine attacks the activated ring to form the corresponding 6-(morpholin-4-yl)-5-methylpyridine-2-carbonitrile.

Figure 1: Nucleophilic aromatic substitution of this compound with morpholine.

Experimental Protocol

This protocol details the procedure for the SNAr reaction between this compound and morpholine.

Materials and Reagents:

  • This compound

  • Morpholine

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc), ACS grade

  • Deionized Water (H₂O)

  • Brine (saturated aq. NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography mobile phase

Equipment:

  • Round-bottom flask with stir bar

  • Reflux condenser and heating mantle

  • Nitrogen or Argon gas inlet

  • Thermometer or temperature controller

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel with UV indicator)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).

  • Reagent Addition: Add anhydrous potassium carbonate (2.0 eq) followed by anhydrous N,N-Dimethylformamide (DMF) to create a solution with a concentration of approximately 0.2 M with respect to the starting material.

  • Begin stirring the mixture. Add morpholine (1.5 eq) to the flask via syringe.

  • Reaction Conditions: Heat the reaction mixture to 80-90 °C using a heating mantle.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into a separatory funnel containing deionized water.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash twice with water and once with brine to remove residual DMF and salts.

    • Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to yield the pure 6-(morpholin-4-yl)-5-methylpyridine-2-carbonitrile.

Data Presentation

The following table summarizes the quantitative data for the described protocol based on a 1.0 mmol scale.

ReagentFormulaMW ( g/mol )EquivalentsAmount (mg)Amount (mmol)Volume (mL)
This compoundC₇H₅BrN₂197.031.01971.0-
MorpholineC₄H₉NO87.121.51311.50.13
Potassium CarbonateK₂CO₃138.212.02762.0-
N,N-Dimethylformamide (DMF)C₃H₇NO73.09---5.0

Visualizations

Experimental Workflow Diagram

G Experimental Workflow for SNAr cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up cluster_purification 4. Purification A Combine Substrate, K₂CO₃, and DMF in flask B Add Morpholine A->B C Heat to 80-90 °C B->C D Monitor by TLC/LC-MS (4-12 hours) C->D E Cool to RT & Quench with Water D->E F Extract with EtOAc (3x) E->F G Wash with H₂O & Brine F->G H Dry (MgSO₄) & Filter G->H I Concentrate via Rotary Evaporation H->I J Purify by Flash Column Chromatography I->J K Obtain Pure Product J->K

Caption: A flowchart illustrating the key steps of the SNAr protocol.

SNAr Mechanism Pathway

G General SNAr Mechanism Pathway start Reactants (Substrate + Nucleophile) intermediate Meisenheimer Complex (Resonance-Stabilized Anion) start->intermediate Nucleophilic Attack (Addition) transition Elimination of Leaving Group intermediate->transition Aromatization product Final Product transition->product Formation

Caption: The two-step addition-elimination mechanism of SNAr reactions.

References

Application of 6-bromo-5-methylpyridine-2-carbonitrile in Materials Science: An Overview of Potential Uses

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-bromo-5-methylpyridine-2-carbonitrile is a substituted pyridine derivative with reactive functional groups that suggest its potential as a versatile building block in the design and synthesis of advanced materials. While specific detailed applications and established protocols for this particular compound in materials science are not extensively documented in publicly available literature, its structural features—a pyridine ring, a bromo substituent, a methyl group, and a cyano group—indicate a range of prospective uses in the development of functional polymers, organic electronics, and coordination compounds. This document outlines potential applications based on the known reactivity of its constituent functional groups and provides generalized experimental approaches for its incorporation into new materials.

Potential Applications in Materials Science

The unique combination of a π-deficient pyridine core with reactive handles makes this compound an attractive candidate for several areas of materials science:

  • Organic Light-Emitting Diodes (OLEDs): Pyridine-based materials are widely explored for their use in OLEDs, particularly as electron-transporting or emissive materials. The cyano group can enhance electron affinity, which is beneficial for electron transport layers. The bromo- functionality allows for further chemical modifications, such as cross-coupling reactions, to build more complex and highly conjugated molecules suitable for OLED applications.

  • Functional Polymers: The bromo- substituent on the pyridine ring can serve as a reactive site for polymerization reactions, such as Suzuki or Stille coupling, to create conjugated polymers. These polymers could exhibit interesting photophysical or electronic properties, making them suitable for applications in organic solar cells, sensors, or as components in advanced coatings.

  • Metal-Organic Frameworks (MOFs) and Coordination Polymers: The nitrogen atom of the pyridine ring and the nitrile group can act as ligands to coordinate with metal ions. This allows for the construction of metal-organic frameworks (MOFs) or coordination polymers. The properties of these materials, such as porosity, catalytic activity, or luminescence, can be tuned by the choice of the metal center and the organic linker.

  • Liquid Crystals: The rigid and polar nature of the pyridine ring can be exploited in the design of liquid crystalline materials. By incorporating this unit into larger molecular structures, it is possible to induce or modify liquid crystalline phases.

Experimental Protocols: A Generalized Approach

Given the lack of specific literature, the following are generalized protocols illustrating how this compound could be used in materials synthesis. These are intended as starting points for research and development.

Synthesis of a Conjugated Polymer via Suzuki Polycondensation

This protocol describes a hypothetical synthesis of a copolymer where this compound is one of the monomers.

Materials:

  • This compound

  • A diboronic acid or diboronic ester co-monomer (e.g., 1,4-phenylenediboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Anhydrous solvent (e.g., Toluene, DMF, or a mixture)

Procedure:

  • In a Schlenk flask, under an inert atmosphere (e.g., Argon or Nitrogen), dissolve this compound (1 equivalent) and the diboronic acid co-monomer (1 equivalent) in the chosen anhydrous solvent.

  • Add the base (typically 2-4 equivalents).

  • Degas the solution by bubbling the inert gas through it for 15-30 minutes.

  • Add the palladium catalyst (typically 1-5 mol%).

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for 24-72 hours.

  • Monitor the reaction progress by techniques such as GPC (Gel Permeation Chromatography) to follow the increase in molecular weight.

  • After the reaction is complete, cool the mixture to room temperature.

  • Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol or acetone).

  • Filter the polymer and wash it with appropriate solvents to remove residual catalyst and unreacted monomers.

  • Dry the polymer under vacuum.

  • Characterize the resulting polymer using techniques like ¹H NMR, FT-IR, UV-Vis spectroscopy, and GPC.

Quantitative Data Summary (Hypothetical)

PropertyExpected Range/Value
Molecular Weight (Mn)5,000 - 50,000 g/mol
Polydispersity Index (PDI)1.5 - 3.0
Absorption Max (λₘₐₓ)350 - 450 nm
Emission Max (λₑₘ)450 - 550 nm

Visualizing the Role of Pyridine Derivatives in Materials Synthesis

The following diagram illustrates the general concept of using functionalized pyridine derivatives as building blocks for various material types.

materials_synthesis cluster_start Starting Material cluster_applications Potential Material Classes start_mol This compound polymers Functional Polymers start_mol->polymers Polymerization (e.g., Suzuki Coupling) oleds OLED Materials start_mol->oleds Molecular Elaboration mofs MOFs / Coordination Polymers start_mol->mofs Coordination Chemistry

Caption: Potential pathways for utilizing this compound in materials synthesis.

Disclaimer: The information provided is based on the chemical properties of this compound and general principles of materials science. No specific experimental data for the direct application of this compound in materials science was found in the public domain. The provided protocols and data are hypothetical and should be adapted and validated through experimental work.

Application Notes and Protocols for the Large-Scale Synthesis of 6-bromo-5-methylpyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for a proposed multi-step, large-scale synthesis of 6-bromo-5-methylpyridine-2-carbonitrile, a key intermediate in pharmaceutical and agrochemical research. Due to the absence of a direct, publicly available large-scale synthesis method, a robust and scalable three-step route has been devised. This route begins with the commercially available precursor, 6-chloro-5-methylpyridine-2-carbonitrile, and proceeds through an amination followed by a Sandmeyer reaction. The protocols are designed to be suitable for scale-up and provide a clear pathway for obtaining the target compound in high purity.

Introduction

This compound is a valuable building block in organic synthesis, particularly for the development of novel therapeutic agents and specialized chemicals. Its substituted pyridine core allows for diverse functionalization, making it a crucial component in the synthesis of complex molecules. The synthetic route detailed herein is designed for scalability and reproducibility, addressing the need for a reliable source of this important intermediate.

Overall Synthetic Scheme

The proposed synthesis is a three-step process starting from 6-chloro-5-methylpyridine-2-carbonitrile:

  • Step 1: Amination - Nucleophilic aromatic substitution of the chloro group with ammonia to yield 6-amino-5-methylpyridine-2-carbonitrile.

  • Step 2: Diazotization - Conversion of the amino group of 6-amino-5-methylpyridine-2-carbonitrile to a diazonium salt.

  • Step 3: Sandmeyer Reaction - Displacement of the diazonium group with bromide to afford the final product, this compound.

Experimental Protocols

Step 1: Synthesis of 6-amino-5-methylpyridine-2-carbonitrile

This protocol describes the nucleophilic aromatic substitution of the chlorine atom in 6-chloro-5-methylpyridine-2-carbonitrile with ammonia.

Materials and Reagents:

ReagentMolar Mass ( g/mol )
6-chloro-5-methylpyridine-2-carbonitrile152.58
Aqueous Ammonia (28-30%)17.03 (as NH3)
1,4-Dioxane88.11
Deionized Water18.02
Sodium Chloride58.44
Ethyl Acetate88.11
Anhydrous Sodium Sulfate142.04

Equipment:

  • High-pressure stainless-steel reactor with temperature and pressure controls

  • Mechanical stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Charge the high-pressure reactor with 6-chloro-5-methylpyridine-2-carbonitrile (1.0 eq), 1,4-dioxane, and concentrated aqueous ammonia (10.0 eq).

  • Seal the reactor and begin stirring.

  • Heat the reaction mixture to 120-140 °C. The pressure will increase; monitor and maintain within the safe operating limits of the reactor.

  • Maintain the reaction at this temperature for 12-24 hours, monitoring the progress by TLC or HPLC.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess ammonia in a well-ventilated fume hood.

  • Transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure to remove the majority of the 1,4-dioxane.

  • Dilute the residue with deionized water and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude 6-amino-5-methylpyridine-2-carbonitrile by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain a pure solid.

Quantitative Data (Example Scale):

ReagentMolar Mass ( g/mol )Amount (g)Moles (mol)Molar Equiv.
6-chloro-5-methylpyridine-2-carbonitrile152.58152.61.01.0
Aqueous Ammonia (28%)17.03 (NH3)608.210.010.0
1,4-Dioxane-1000 mL--
Product Molar Mass ( g/mol ) Theoretical Yield (g) Expected Yield (g) Expected Yield (%)
6-amino-5-methylpyridine-2-carbonitrile133.15133.2113.2 - 126.585-95%
Step 2 & 3: Synthesis of this compound via Sandmeyer Reaction

This protocol describes the diazotization of 6-amino-5-methylpyridine-2-carbonitrile followed by a copper(I) bromide-mediated Sandmeyer reaction. The Sandmeyer reaction is a well-established method for the conversion of an aryl amine to an aryl halide.[1]

Materials and Reagents:

ReagentMolar Mass ( g/mol )
6-amino-5-methylpyridine-2-carbonitrile133.15
Hydrobromic Acid (48%)80.91
Sodium Nitrite69.00
Copper(I) Bromide143.45
Deionized Water18.02
Dichloromethane84.93
Sodium Bicarbonate84.01
Anhydrous Magnesium Sulfate120.37

Equipment:

  • Jacketed glass reactor with overhead stirrer and temperature control

  • Addition funnel

  • Standard laboratory glassware

  • Filtration apparatus

Procedure:

Part A: Preparation of Diazonium Salt

  • In the jacketed reactor, suspend 6-amino-5-methylpyridine-2-carbonitrile (1.0 eq) in a mixture of 48% hydrobromic acid (3.0 eq) and deionized water.

  • Cool the stirred suspension to 0-5 °C using a circulating chiller.

  • Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold deionized water.

  • Add the sodium nitrite solution dropwise to the cold suspension, maintaining the temperature below 5 °C.

  • Stir the mixture at 0-5 °C for an additional 30 minutes after the addition is complete to ensure full formation of the diazonium salt.

Part B: Sandmeyer Reaction

  • In a separate vessel, dissolve copper(I) bromide (1.2 eq) in 48% hydrobromic acid (2.0 eq) with stirring. Cool this solution to 0-5 °C.

  • Slowly add the cold diazonium salt solution from Part A to the copper(I) bromide solution. Vigorous evolution of nitrogen gas will occur. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Heat the mixture to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt.

  • Cool the reaction mixture to room temperature.

  • Extract the product with dichloromethane (3 x volumes).

  • Combine the organic layers and wash sequentially with deionized water and saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by column chromatography or recrystallization to obtain the final product.

Quantitative Data (Example Scale):

ReagentMolar Mass ( g/mol )Amount (g)Moles (mol)Molar Equiv.
6-amino-5-methylpyridine-2-carbonitrile133.15133.21.01.0
Hydrobromic Acid (48%)80.91510.03.03.0
Sodium Nitrite69.0075.91.11.1
Copper(I) Bromide143.45172.11.21.2
Product Molar Mass ( g/mol ) Theoretical Yield (g) Expected Yield (g) Expected Yield (%)
This compound197.03197.0147.8 - 167.575-85%

Visualizations

Synthetic Workflow Diagram

SynthesisWorkflow Start 6-Chloro-5-methylpyridine-2-carbonitrile (Starting Material) Step1 Step 1: Amination - Aqueous Ammonia - 1,4-Dioxane - 120-140°C, High Pressure Start->Step1 Intermediate 6-Amino-5-methylpyridine-2-carbonitrile Step1->Intermediate Yield: 85-95% Step2 Step 2: Diazotization - HBr, H2O - NaNO2 - 0-5°C Intermediate->Step2 Diazonium Diazonium Salt Intermediate (in situ) Step2->Diazonium Step3 Step 3: Sandmeyer Reaction - CuBr, HBr - 0-10°C, then RT Diazonium->Step3 End This compound (Final Product) Step3->End Yield: 75-85% Purification Purification (Recrystallization / Chromatography) End->Purification

Caption: Overall workflow for the synthesis of this compound.

Logical Flow of Sandmeyer Reaction

SandmeyerFlow Amine Aromatic Amine (Substrate) Diazotization Diazotization (0-5°C) Amine->Diazotization AcidNitrite Acid + Sodium Nitrite (HBr, NaNO2) AcidNitrite->Diazotization DiazoniumSalt Diazonium Salt Diazotization->DiazoniumSalt Formation Displacement Nucleophilic Displacement (N2 loss) DiazoniumSalt->Displacement CopperCatalyst Copper(I) Bromide (CuBr) CopperCatalyst->Displacement Catalysis Product Aryl Bromide (Product) Displacement->Product Formation

Caption: Key stages of the Sandmeyer reaction for converting an amine to a bromide.

References

Application Note: Comprehensive Analytical Characterization of 6-bromo-5-methylpyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 6-bromo-5-methylpyridine-2-carbonitrile is a substituted pyridine derivative with applications as a building block in the synthesis of pharmaceuticals and other specialty chemicals.[1][2][3] Accurate and robust analytical methods are essential for confirming its identity, purity, and structural integrity. This document provides detailed protocols for the characterization of this compound using a suite of standard analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy is a powerful, non-destructive technique used to elucidate the molecular structure of a compound by observing the magnetic properties of atomic nuclei.[4] For this compound, ¹H NMR provides information on the number and environment of protons, while ¹³C NMR identifies the different carbon atoms in the molecule.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample for ¹H NMR or 20-30 mg for ¹³C NMR into a clean, dry vial.[5]

    • Select a suitable deuterated solvent such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) that completely dissolves the sample.[5]

    • Add 0.6-0.7 mL of the chosen solvent to the vial and gently agitate (vortex or sonicate) until the sample is fully dissolved.[5]

    • Filter the solution through a pipette with a small glass wool plug directly into a 5 mm NMR tube to remove any particulates.[6]

    • Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).[6]

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.[6]

    • For ¹H NMR: Acquire the spectrum using standard parameters, typically with 16-32 scans, a spectral width of -2 to 12 ppm, and a relaxation delay of 1-2 seconds.[6]

    • For ¹³C NMR: Acquire a proton-decoupled spectrum. A greater number of scans will be necessary due to the low natural abundance of ¹³C.[4][6]

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).[6]

    • Phase and baseline correct the spectrum.

    • Calibrate the chemical shift axis using the TMS signal at 0 ppm.[6]

    • For ¹H NMR, integrate the peaks to determine the relative proton ratios.[6]

Data Presentation: Predicted NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) for this compound. Actual experimental values may vary slightly based on solvent and concentration.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~ 7.7 - 7.9 Doublet (d) 1H H-4
~ 7.5 - 7.7 Doublet (d) 1H H-3

| ~ 2.4 | Singlet (s) | 3H | -CH₃ |

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment
~ 148 - 152 C-6
~ 140 - 145 C-4
~ 135 - 140 C-5
~ 130 - 135 C-2
~ 125 - 130 C-3
~ 115 - 120 -C≡N

| ~ 18 - 22 | -CH₃ |

NMR_Workflow A Weigh Sample (5-10 mg ¹H, 20-30 mg ¹³C) B Dissolve in Deuterated Solvent (e.g., CDCl₃) A->B Solvent Addition C Transfer to NMR Tube B->C Filtering D Acquire Data (Spectrometer) C->D Instrument Insertion E Process Data (FT, Phasing, Baseline) D->E FID Output F Structural Elucidation E->F Processed Spectrum

Caption: Experimental workflow for NMR analysis.

Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of a compound's molecular weight and elemental composition. For halogenated compounds, MS is particularly useful for confirming the presence of halogens through their distinct isotopic patterns.[7][8]

Experimental Protocol: Electron Ionization (EI-MS)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (typically ~1 mg/mL) in a volatile solvent like methanol or acetonitrile.

    • For direct infusion, the solution is loaded into a syringe for introduction into the ion source.

  • Instrument Setup and Data Acquisition:

    • Use an EI source, which is a common method for small, relatively stable organic molecules.

    • Set the mass analyzer to scan a range appropriate for the expected molecular weight (e.g., m/z 50-300).

    • Acquire the mass spectrum. The instrument will detect the intact molecular ion and any fragment ions.

  • Data Interpretation:

    • Identify the molecular ion peak (M⁺). Due to the presence of bromine, there will be two prominent peaks of nearly equal intensity separated by 2 m/z units (M⁺ and M+2).[9]

    • This pattern arises from the natural abundance of bromine isotopes: ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%).[7]

    • Analyze the fragmentation pattern to gain further structural information. Common fragments may include the loss of the bromine atom (-Br) or the nitrile group (-CN).

Data Presentation: Expected Mass Spectrum Data

Table 3: Key m/z Peaks for this compound

m/z Value Assignment Relative Intensity Notes
197 [M]⁺ (with ⁷⁹Br) ~100% Molecular ion peak
199 [M+2]⁺ (with ⁸¹Br) ~98% Isotopic peak confirming one Br atom[7]
118 [M-Br]⁺ Variable Loss of bromine radical

| 171 | [M-CN]⁺ | Variable | Loss of nitrile radical |

MS_Workflow A Prepare Dilute Sample (~1 mg/mL) B Introduce into Ion Source (EI) A->B Infusion/Injection C Ionization & Fragmentation B->C D Mass Analysis (m/z Separation) C->D E Detection D->E F Generate Mass Spectrum E->F

Caption: General workflow for Mass Spectrometry analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[10] It is a rapid and simple method to confirm the presence of the key nitrile group.

Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)
  • Instrument Preparation:

    • Ensure the FTIR spectrometer is on and the ATR accessory is installed.[10]

    • Collect a background spectrum to account for atmospheric CO₂ and H₂O, as well as the ATR crystal itself.[10]

  • Sample Analysis:

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

    • Initiate the sample scan. The instrument will acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Data Processing and Interpretation:

    • The final spectrum is generated by ratioing the sample scan against the background.[10]

    • Identify the characteristic absorption bands. The most diagnostic peak for this compound is the nitrile (C≡N) stretch.[10]

Data Presentation: Expected FTIR Absorption Frequencies

Table 4: Characteristic IR Absorption Bands

Frequency Range (cm⁻¹) Vibration Type Intensity Functional Group
2240 - 2220 C≡N Stretch Strong, Sharp Nitrile[10]
3100 - 3000 C-H Stretch Medium Aromatic Ring
2980 - 2850 C-H Stretch Medium Methyl Group
1600 - 1450 C=C Stretch Medium-Strong Pyridine Ring

| 700 - 500 | C-Br Stretch | Medium-Strong | Bromo Group |

FTIR_Workflow A Collect Background Spectrum B Place Sample on ATR Crystal A->B Clean Crystal C Acquire Sample Spectrum B->C Apply Pressure D Process Data (Ratioing) C->D Raw Data E Identify Characteristic Absorption Bands D->E IR Spectrum

Caption: Workflow for ATR-FTIR analysis.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is a technique used to separate, identify, and quantify each component in a mixture.[11] For this compound, a reversed-phase HPLC (RP-HPLC) method can be used to determine the purity of the synthesized product and identify any impurities.[12]

Experimental Protocol: RP-HPLC for Purity Analysis
  • Instrumentation and Conditions:

    • HPLC System: A standard system with a pump, autosampler, column oven, and UV detector.[12]

    • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[11][12]

    • Mobile Phase: A gradient or isocratic mixture of Acetonitrile (Solvent B) and Water (Solvent A). Adding 0.1% formic acid to both solvents is recommended to improve peak shape for the basic pyridine compound.[11][12]

    • Flow Rate: 1.0 mL/min.[11]

    • Column Temperature: 25-30 °C.[12]

    • Detection: UV detector set to an appropriate wavelength (e.g., 275 nm), determined by measuring the UV absorbance spectrum of the compound.[11]

    • Injection Volume: 5-10 µL.

  • Sample and Standard Preparation:

    • Standard Solution: Prepare a stock solution of a reference standard at ~1 mg/mL in the mobile phase. Create a series of dilutions to generate a calibration curve.[11]

    • Sample Solution: Accurately weigh the sample and dissolve it in the mobile phase to a concentration within the calibration range (e.g., 0.1 mg/mL). Filter through a 0.45 µm syringe filter before injection.[12]

  • Data Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the standard solutions to establish retention time and create a calibration curve.

    • Inject the sample solution.

    • The purity is calculated by dividing the peak area of the main compound by the total area of all peaks in the chromatogram (Area % method).

Data Presentation: Expected Chromatographic Data

Table 5: Typical HPLC Method Parameters and Expected Results

Parameter Value
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Elution Mode Gradient or Isocratic (e.g., 60% B)
Flow Rate 1.0 mL/min[11]
Detection UV at ~275 nm[11]

| Expected Result | A single major peak corresponding to the product. Purity is typically reported as >95-99% based on peak area. |

HPLC_Workflow A Prepare Mobile Phase & Sample Solution C Inject Sample A->C Filtered Sample B Equilibrate HPLC System & Column D Separation on C18 Column B->D Ready System C->D E UV Detection D->E Eluted Components F Generate Chromatogram & Quantify Purity E->F

Caption: Logical flow for HPLC purity analysis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Bromo-5-methylpyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 6-Bromo-5-methylpyridine-2-carbonitrile.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent method for synthesizing this compound is through the cyanation of a di-substituted pyridine precursor, typically 2,6-dibromo-3-methylpyridine. This reaction is commonly achieved using a palladium-catalyzed cross-coupling reaction with a cyanide source.

Q2: Which cyanide sources are recommended for this synthesis?

A2: Several cyanide sources can be employed, each with its own advantages and safety considerations. Commonly used reagents include zinc cyanide (Zn(CN)₂) and potassium ferrocyanide (K₄[Fe(CN)₆]).[1] Zinc cyanide is often used in palladium-catalyzed cyanations of functionalized substrates.[2] Potassium ferrocyanide is a non-toxic alternative that can be effective in aqueous systems, though it may require higher temperatures for cyanide dissociation.[2]

Q3: What are the key parameters to control for a high-yield reaction?

A3: Optimizing the reaction yield hinges on several critical factors:

  • Catalyst Choice: The selection of the palladium catalyst and its corresponding ligand is crucial. Different catalyst systems exhibit varying efficiencies depending on the specific substrate.

  • Solvent: The choice of solvent can significantly impact the reaction rate and yield. Polar aprotic solvents like DMF or dioxane are commonly used.[2][3]

  • Temperature: The reaction temperature needs to be carefully controlled to ensure complete reaction without promoting side reactions or decomposition.

  • Purity of Starting Materials: Using highly pure 2,6-dibromo-3-methylpyridine is essential to prevent the formation of impurities that can be difficult to remove.

Q4: How can I purify the final product, this compound?

A4: Purification is typically achieved through column chromatography followed by recrystallization. A common mobile phase for column chromatography is a gradient of hexane and ethyl acetate over a silica gel stationary phase.[4] For recrystallization, a solvent system in which the compound is soluble at high temperatures but poorly soluble at low temperatures should be chosen. A mixture of a good solvent (e.g., ethyl acetate or dichloromethane) and a poor solvent (e.g., hexane) is often effective.[5]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Problem Possible Cause Suggested Solution
Low or No Product Formation Inactive Catalyst: The palladium catalyst may have decomposed or is not in its active form.Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Consider using a pre-catalyst that is readily activated in situ.[6] The use of zinc dust can help maintain the palladium in its active zero oxidation state when using zinc cyanide.
Inefficient Cyanide Source: The chosen cyanide source may not be effective under the reaction conditions.If using potassium ferrocyanide, ensure the temperature is high enough to facilitate cyanide transfer.[2] For zinc cyanide, the addition of zinc acetate can enhance catalytic activity.
Low Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate.Gradually increase the reaction temperature while monitoring the reaction progress by TLC or LC-MS.
Formation of Multiple Products/Side Reactions Impure Starting Material: The presence of impurities in the 2,6-dibromo-3-methylpyridine can lead to the formation of side products.Purify the starting material before use, for example, by recrystallization or column chromatography.
Reaction with Solvent: The solvent may be participating in side reactions at elevated temperatures.Choose a more inert solvent. For example, if using DMF, consider switching to dioxane.
Hydrolysis of Nitrile: Presence of water can lead to the hydrolysis of the nitrile group to a carboxylic acid or amide.Use anhydrous solvents and reagents and perform the reaction under a dry, inert atmosphere.
Difficulty in Product Purification Co-elution of Impurities: Impurities with similar polarity to the product can be difficult to separate by column chromatography.Optimize the mobile phase for column chromatography by testing various solvent mixtures with TLC. A shallower gradient during elution may improve separation.[7]
"Oiling Out" During Recrystallization: The product separates as an oil instead of crystals upon cooling.This can happen if the solution is cooled too quickly or if the solvent is not ideal. Try slower cooling, or add a small amount of a solvent in which the product is more soluble before cooling.[8]
Poor Crystal Formation: The product does not crystallize from the solution.The solution may be too dilute. Carefully evaporate some of the solvent to increase the concentration. Seeding the solution with a small crystal of the pure product can also induce crystallization.[8]

Experimental Protocols

Protocol 1: Synthesis of 2,5-dibromo-3-methylpyridine (Precursor)

This protocol is adapted from a patented procedure for the synthesis of the starting material.[3]

Materials:

  • 2-amino-3-methyl-5-bromopyridine

  • 48% Hydrobromic acid (HBr)

  • Cuprous bromide (CuBr)

  • Sodium nitrite (NaNO₂)

  • 40% Sodium hydroxide (NaOH) solution

Procedure:

  • In a three-necked flask equipped with a stirrer and thermometer, dissolve cuprous bromide (0.052 mol) in 50 mL of 48% hydrobromic acid.

  • Cool the solution to 0°C using an ice-water bath and slowly add 2-amino-3-methyl-5-bromopyridine (0.04 mol).

  • Maintain the temperature at 0°C and stir for 15 minutes.

  • Slowly add a saturated aqueous solution of sodium nitrite (4.8 mL).

  • Continue stirring the reaction mixture for 3 hours at 0°C.

  • Neutralize the reaction mixture to a pH of 7-8 with a 40% sodium hydroxide solution.

  • The product can be isolated by vacuum distillation. A yield of approximately 67% can be expected.[3]

Protocol 2: Synthesis of this compound via Palladium-Catalyzed Cyanation

This protocol is a generalized procedure based on established palladium-catalyzed cyanation methods for aryl halides.[2][6]

Materials:

  • 2,6-dibromo-3-methylpyridine

  • Zinc cyanide (Zn(CN)₂)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To an oven-dried Schlenk flask, add 2,6-dibromo-3-methylpyridine (1.0 mmol), zinc cyanide (0.6 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

  • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Add anhydrous DMF (5 mL) to the flask via syringe.

  • Heat the reaction mixture to 120°C and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove insoluble salts.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound.

Data Presentation: Comparison of Cyanation Methods

Cyanide Source Catalyst System Typical Substrate Reported Yield Reference
Potassium Ferrocyanide (K₄[Fe(CN)₆])Palladium Precatalyst / XPhos4-Chlorobenzonitrile97%[1]
Zinc Cyanide (Zn(CN)₂)Palladium Precatalyst / LigandEthyl 4-chlorobenzoate98%[1]

Note: The yields presented are for model substrates and may vary for the synthesis of this compound.

Mandatory Visualization

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_cyanation Cyanation Reaction cluster_purification Purification start_precursor 2-amino-3-methyl- 5-bromopyridine diazotization Diazotization with NaNO2 in HBr/CuBr start_precursor->diazotization Step 1 precursor 2,6-dibromo- 3-methylpyridine diazotization->precursor cyanation_step Pd-catalyzed Cyanation (e.g., Zn(CN)2, Pd(PPh3)4) precursor->cyanation_step Step 2 product 6-Bromo-5-methylpyridine- 2-carbonitrile cyanation_step->product column_chrom Column Chromatography product->column_chrom Step 3 recrystallization Recrystallization column_chrom->recrystallization final_product Pure Product recrystallization->final_product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Low_Yield start Low or No Product Yield cause1 Inactive Catalyst? start->cause1 cause2 Ineffective Cyanide Source? start->cause2 cause3 Suboptimal Temperature? start->cause3 solution1 Use inert atmosphere. Consider pre-catalyst. cause1->solution1 solution2 Adjust cyanide source or reaction conditions. cause2->solution2 solution3 Optimize reaction temperature. cause3->solution3

Caption: Troubleshooting decision tree for low reaction yield.

References

Technical Support Center: Synthesis of 6-bromo-5-methylpyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-bromo-5-methylpyridine-2-carbonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: Two primary synthetic routes are commonly employed for the synthesis of this compound:

  • Sandmeyer Reaction: This classic method involves the diazotization of 2-amino-6-bromo-5-methylpyridine followed by a copper(I) cyanide-mediated cyanation.[1][2]

  • Cyanation of a Dibromo Precursor: This route involves the selective displacement of a bromine atom from 2,6-dibromo-5-methylpyridine using a cyanide source, typically copper(I) cyanide.

Q2: What are the potential side products I should be aware of during the synthesis?

A2: Depending on the synthetic route chosen, several side products can be formed. Understanding these impurities is crucial for optimizing reaction conditions and purification strategies.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound and provides potential solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low yield of the desired product Incomplete diazotization (Sandmeyer route): The reaction of the amino group with nitrous acid may not have gone to completion.Ensure the reaction temperature is maintained between 0-5°C during the addition of sodium nitrite. Use a slight excess of sodium nitrite and acid.
Decomposition of the diazonium salt: Diazonium salts can be unstable at higher temperatures.Keep the diazonium salt solution cold and use it immediately in the subsequent cyanation step.
Inefficient cyanation: The displacement of the diazonium group or the bromine atom may be incomplete.Ensure the use of a high-purity copper(I) cyanide. The reaction may benefit from higher temperatures or longer reaction times, but this should be optimized to avoid decomposition.
Formation of a significant amount of 5-methylpyridine-2,6-dicarbonitrile Over-reaction in the cyanation of 2,6-dibromo-5-methylpyridine: Both bromine atoms are substituted by a nitrile group.Use a stoichiometric amount or a slight excess of the cyanide reagent. Monitor the reaction progress by techniques like TLC or GC to stop it once the starting material is consumed.
Presence of 6-hydroxy-5-methylpyridine-2-carbonitrile Hydrolysis of the diazonium salt (Sandmeyer route): The diazonium group can be displaced by water, especially at elevated temperatures.Maintain a low reaction temperature during the Sandmeyer reaction. Slowly add the diazonium salt solution to the cold copper(I) cyanide solution.
Formation of biaryl impurities Radical side reactions (Sandmeyer route): The Sandmeyer reaction proceeds via a radical mechanism, which can lead to the formation of biaryl compounds through the coupling of two aryl radicals.Use a sufficient amount of the copper catalyst to facilitate the desired single-electron transfer and subsequent cyanation, minimizing radical-radical coupling.
Incomplete reaction when starting from 2,6-dibromo-5-methylpyridine Deactivation of the pyridine ring: The electron-withdrawing nature of the bromine atoms and the nitrile group can deactivate the ring towards nucleophilic substitution.Higher reaction temperatures and longer reaction times may be necessary. The use of a polar aprotic solvent like DMF or NMP can also be beneficial.
Difficulty in purifying the final product Similar polarity of side products: Some side products may have similar polarities to the desired product, making separation by column chromatography challenging.Recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) can be an effective purification method. Ensure the crude product is as clean as possible before attempting chromatography.

Potential Side Products in Synthesis

The table below summarizes the common side products that can be encountered in the synthesis of this compound.

Side Product Chemical Structure Molecular Weight ( g/mol ) Potential Origin
5-Methylpyridine-2,6-dicarbonitrileC₈H₅N₃143.15Cyanation of 2,6-dibromo-5-methylpyridine (over-reaction)
6-Hydroxy-5-methylpyridine-2-carbonitrileC₇H₆N₂O134.14Sandmeyer reaction (hydrolysis of diazonium salt)
2,6-Dibromo-5-methylpyridineC₆H₅Br₂N250.92Cyanation of 2,6-dibromo-5-methylpyridine (unreacted starting material)
Biaryl ImpuritiesVariesVariesSandmeyer reaction (radical coupling)

Experimental Protocols

Synthesis of this compound via Sandmeyer Reaction (General Procedure)

  • Diazotization: Dissolve 2-amino-6-bromo-5-methylpyridine in an aqueous acidic solution (e.g., HBr/H₂O) and cool the mixture to 0-5°C in an ice-salt bath. While maintaining this temperature, add a solution of sodium nitrite in water dropwise. Stir the reaction mixture at this temperature for 30-60 minutes to ensure the complete formation of the diazonium salt.

  • Sandmeyer Cyanation: In a separate flask, prepare a solution of copper(I) cyanide in a suitable solvent. Cool this solution to 0°C. Slowly add the freshly prepared cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring. A vigorous evolution of nitrogen gas is typically observed.

  • Work-up and Purification: After the gas evolution ceases, allow the reaction to warm to room temperature and stir for an additional period. Quench the reaction by adding it to a basic aqueous solution. Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Reaction Pathway Diagram

Synthesis_Pathways Potential Pathways in this compound Synthesis cluster_sandmeyer Sandmeyer Route cluster_cyanation Cyanation Route A 2-Amino-6-bromo-5-methylpyridine B Diazonium Salt A->B NaNO2, HBr C This compound (Product) B->C CuCN D 6-Hydroxy-5-methylpyridine-2-carbonitrile (Side Product) B->D H2O E Biaryl Impurities (Side Product) B->E Radical Coupling F 2,6-Dibromo-5-methylpyridine G This compound (Product) F->G CuCN (1 eq.) H 5-Methylpyridine-2,6-dicarbonitrile (Side Product) F->H CuCN (>1 eq.)

Caption: Synthetic pathways to this compound and potential side products.

References

Technical Support Center: Purification of 6-bromo-5-methylpyridine-2-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of 6-bromo-5-methylpyridine-2-carbonitrile and its derivatives.

Troubleshooting Guides (Question & Answer Format)

Issue 1: Low Recovery After Purification

  • Question: My yield of this compound is significantly lower than expected after column chromatography or recrystallization. What are the common causes and how can I improve it?

  • Answer: Low recovery can stem from several factors. During extraction, ensure the aqueous layer is thoroughly extracted multiple times with an appropriate organic solvent (e.g., ethyl acetate) as the compound may have some water solubility. For column chromatography, if the compound is highly polar, it may adhere strongly to the silica gel. In such cases, gradually increasing the polarity of the eluent, for instance by increasing the percentage of ethyl acetate in a hexane/ethyl acetate system, can help in complete elution.[1] When performing recrystallization, using the minimum amount of hot solvent to dissolve the compound is crucial.[2] If too much solvent is used, a significant amount of the product will remain in the mother liquor.[2] Allowing the solution to cool slowly to room temperature before further cooling in an ice bath can maximize crystal formation and improve recovery.[2]

Issue 2: Presence of Impurities in the Final Product

  • Question: After purification, I still observe impurities in my NMR or LC-MS analysis of this compound. What are the likely impurities and how can I remove them?

  • Answer: Common impurities can include unreacted starting materials, byproducts from the synthesis, or degradation products. Depending on the synthetic route, you might have residual starting materials like 2,5-dibromo-3-methylpyridine or byproducts from incomplete reactions. A common byproduct in reactions involving N-bromosuccinimide (NBS) for bromination is succinimide, which can be removed by washing with water.[3] Another possibility is the hydrolysis of the nitrile group to the corresponding amide or carboxylic acid, which can occur if the compound is exposed to acidic or basic conditions, especially at elevated temperatures.[4][5][6][7] To remove these impurities, a carefully optimized column chromatography gradient is often effective. For polar impurities like the carboxylic acid, a wash with a mild aqueous base (e.g., sodium bicarbonate solution) during the workup can be beneficial.

Issue 3: Compound Degradation During Purification

  • Question: I suspect my this compound derivative is degrading during column chromatography on silica gel. What are the signs and what can I do to prevent this?

  • Answer: Streaking on the TLC plate or the appearance of new, more polar spots after exposure to silica gel can indicate degradation. The acidic nature of silica gel can sometimes lead to the hydrolysis of sensitive functional groups like nitriles or cause dehalogenation of the bromopyridine ring. To mitigate this, you can deactivate the silica gel by pre-treating it with a base like triethylamine (typically 0.1-1% in the eluent).[8] Alternatively, using a different stationary phase like neutral or basic alumina can be a good option.[8] It is also advisable to minimize the time the compound spends on the column.

Frequently Asked Questions (FAQs)

  • Q1: What is a good starting solvent system for column chromatography of this compound?

    • A1: A common and effective eluent system for compounds of this polarity is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[9] A good starting point would be a gradient from 100% hexanes to a higher concentration of ethyl acetate, for example, starting with 95:5 or 90:10 hexane:ethyl acetate and gradually increasing the polarity. It is highly recommended to first determine the optimal solvent system using thin-layer chromatography (TLC).[10]

  • Q2: What are suitable solvents for recrystallizing this compound?

    • A2: The choice of recrystallization solvent is highly dependent on the specific derivative. However, for aromatic nitriles, common solvents and solvent pairs to try include ethanol, ethanol/water, acetone/water, or a mixture of a good solvent like ethyl acetate or dichloromethane with a poor solvent like hexanes or heptane.[3][11] The ideal solvent will dissolve the compound when hot but have low solubility when cold.[12]

  • Q3: How can I remove colored impurities from my product?

    • A3: Colored impurities are often highly conjugated polar molecules. Treatment of a solution of your crude product with activated charcoal can be effective in adsorbing these impurities. After treatment, the charcoal is removed by filtration before proceeding with crystallization or concentration.

  • Q4: My purified this compound is a solid. How should I store it?

    • A4: As a solid, it should be stored in a cool, dry, and dark place in a tightly sealed container to prevent moisture absorption and potential degradation.[13] For long-term storage, refrigeration or freezing is recommended.[14]

Quantitative Data

Purification MethodCompoundStarting PurityFinal PurityYieldConditionsReference
Column Chromatography5-bromo-3-methylpyridine-2-carbonitrileNot specified>95% (white solid)57.6%Stationary phase: Silica gel; Eluent: Not specified after ethyl acetate/water partition.[15]
Column Chromatography5-Bromo-2-pyridinecarbonitrileNot specified>95% (yellow solid)Not specifiedStationary phase: Silica gel; Eluent: Petroleum ether/ethyl acetate (10:1).[9]
Recrystallization5-Bromo-2-pyridinecarbonitrileCrude98% (white solid)83%Solvent: Anhydrous ethanol.[16]
Recrystallization5-Bromo-2-pyridinecarbonitrileCrudeNot specified61%Solvent: Ethyl acetate.[16]

Experimental Protocols

Protocol 1: Column Chromatography Purification

This protocol is a general guideline for the purification of this compound derivatives using silica gel chromatography.

  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it on a TLC plate. Develop the plate using various ratios of hexanes and ethyl acetate to find a solvent system that gives your desired product an Rf value of approximately 0.2-0.4.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 hexanes:ethyl acetate). Pour the slurry into the chromatography column and allow the silica to settle, ensuring an evenly packed column. Add a layer of sand to the top of the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent like dichloromethane. Carefully load the solution onto the top of the column. Alternatively, for better separation, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.

  • Elution: Begin eluting the column with the low-polarity solvent system determined from your TLC analysis. Collect fractions in test tubes or flasks.

  • Gradient Elution: Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate in the mixture. This will help to elute compounds that are more strongly adsorbed to the silica gel.

  • Fraction Analysis: Monitor the composition of the collected fractions by TLC.

  • Product Isolation: Combine the fractions that contain the pure product. Remove the solvent using a rotary evaporator to obtain the purified this compound derivative.

Protocol 2: Recrystallization

This protocol provides a general procedure for the purification of solid this compound derivatives.

  • Solvent Selection: In a small test tube, add a small amount of the crude solid and a few drops of a potential recrystallization solvent. Heat the mixture to see if the solid dissolves. If it dissolves, allow it to cool to see if crystals form. The ideal solvent will dissolve the compound when hot but not when cold. If a single solvent is not suitable, a two-solvent system (one in which the compound is soluble and one in which it is insoluble) can be used.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and swirling until the solid just dissolves. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize the formation of crystals.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities from the mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Visualizations

Purification_Troubleshooting_Workflow start Crude Product purification_choice Choose Purification Method start->purification_choice column_chromatography Column Chromatography purification_choice->column_chromatography Liquid or Oily Crude recrystallization Recrystallization purification_choice->recrystallization Solid Crude purity_check Check Purity (TLC, LC-MS, NMR) column_chromatography->purity_check recrystallization->purity_check pure_product Pure Product purity_check->pure_product Purity > 95% troubleshoot Identify Issue purity_check->troubleshoot Purity < 95% low_yield Low Yield troubleshoot->low_yield Low Mass Balance impurities Impurities Present troubleshoot->impurities Extra Peaks/Spots degradation Product Degradation troubleshoot->degradation Streaking/New Spots optimize_column Optimize Column Conditions (e.g., gradient, dry loading) low_yield->optimize_column optimize_recryst Optimize Recrystallization (e.g., solvent, cooling rate) low_yield->optimize_recryst impurities->optimize_column modify_workup Modify Workup (e.g., acid/base wash) impurities->modify_workup change_stationary_phase Change Stationary Phase (e.g., Alumina) or Deactivate Silica degradation->change_stationary_phase optimize_column->column_chromatography optimize_recryst->recrystallization modify_workup->start change_stationary_phase->column_chromatography

Caption: A troubleshooting workflow for the purification of this compound derivatives.

Purification_Methods_vs_Impurities cluster_methods Purification Methods cluster_impurities Common Impurities column Column Chromatography (Silica or Alumina) starting_materials Unreacted Starting Materials (e.g., dibromomethylpyridine) column->starting_materials side_products Reaction Side-Products (less/more polar) column->side_products dehalogenated_product Dehalogenated Product column->dehalogenated_product recrystallization Recrystallization recrystallization->starting_materials recrystallization->side_products acid_base_wash Acid/Base Wash hydrolysis_products Hydrolysis Products (Amide, Carboxylic Acid) acid_base_wash->hydrolysis_products Removes acidic/basic impurities charcoal Activated Charcoal colored_impurities Colored Impurities charcoal->colored_impurities

Caption: Relationship between purification methods and the types of impurities they effectively remove.

References

Technical Support Center: Optimizing Catalyst Selection for Bromopyridine Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing catalyst selection for bromopyridine coupling reactions.

Troubleshooting Guide

This guide addresses common issues encountered during bromopyridine coupling reactions, offering potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Catalyst Inactivity or Inhibition: The nitrogen atom in the pyridine ring can coordinate with the palladium catalyst, leading to deactivation.[1][2][3]• Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) to sterically shield the palladium center.[3] • Consider using pre-formed palladium catalysts (precatalysts) for more reliable activation.[4][5] • Increase catalyst loading if necessary (e.g., from 1-5 mol%).[3]
Inefficient Transmetalation: This step can be slow for electron-deficient bromopyridines.[2]• Select a stronger base to promote the transmetalation step.[2] • Ensure the chosen base is sufficiently soluble in the reaction solvent.[6]
Inappropriate Base or Solvent: The choice of base and solvent is critical and interconnected.[3][4]• For Suzuki reactions, common bases include K₃PO₄ and Cs₂CO₃.[1][3] For Buchwald-Hartwig aminations, strong bases like NaOtBu or LiHMDS are often effective, while weaker bases like Cs₂CO₃ or K₃PO₄ can be used for sensitive substrates.[4] • Common solvents include toluene, 1,4-dioxane, and THF, often in a mixture with water for Suzuki reactions.[3][7]
Poor Reagent Quality: Impurities in starting materials or solvents can poison the catalyst.[1]• Use high-purity bromopyridine, coupling partners, and anhydrous solvents.[1]
Oxygen Contamination: The active Pd(0) catalyst is sensitive to oxygen, which can cause deactivation and promote side reactions.[1][2]• Thoroughly degas all solvents and the reaction mixture (e.g., by sparging with an inert gas or using freeze-pump-thaw cycles).[2] • Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.[1]
Significant Side Product Formation Hydrodehalogenation (Debromination): The bromine atom is replaced by a hydrogen atom.[1]• This can be caused by hydride sources in the reaction mixture.[1] • Use weaker inorganic bases like K₃PO₄ or Cs₂CO₃.[1] • Ensure high purity of all reagents.[1]
Homocoupling of Boronic Acid (Suzuki): Two molecules of the boronic acid couple together.[2]• This is often caused by the presence of oxygen.[2] Ensure the reaction is performed under strictly inert conditions.[2]
Alkyne Homocoupling (Glaser Coupling in Sonogashira): Two molecules of the terminal alkyne couple together.• This can be accelerated by high concentrations of the copper(I) co-catalyst.[8] • Reduce the amount of CuI used.[8] • Consider adding the alkyne slowly to the reaction mixture.[8] • In persistent cases, switch to a copper-free Sonogashira protocol.[8]
Reaction Not Going to Completion Insufficient Base Strength: The base may not be strong enough to effectively promote the necessary steps in the catalytic cycle.[2]• Screen stronger bases.[2]
Poor Solubility: Starting materials may not be sufficiently soluble in the chosen solvent system.[2]• Consider a different solvent or solvent mixture to improve solubility.[9]
Suboptimal Temperature: The reaction may require higher temperatures to proceed at a reasonable rate.• Cautiously increase the reaction temperature.[2] However, be aware that excessively high temperatures can lead to catalyst decomposition.[8]

Frequently Asked Questions (FAQs)

Q1: Which palladium precursor should I start with?

A1: For initial screening, Pd(OAc)₂ or Pd₂(dba)₃ are common choices as they are relatively stable and readily available.[10] However, for more challenging couplings or to improve reproducibility, using a pre-formed catalyst (precatalyst), such as a G3 or G4 palladacycle, is often more reliable as it bypasses the in-situ generation of the active Pd(0) species.[4][5]

Q2: How do I choose the right phosphine ligand?

A2: The ligand choice is critical and depends on the specific coupling reaction and substrates. For electron-deficient bromopyridines, bulky and electron-rich monodentate biaryl phosphine ligands are often a good starting point.[3][4]

  • For Suzuki-Miyaura: SPhos and XPhos are commonly effective.[7][10]

  • For Buchwald-Hartwig Amination: RuPhos and BrettPhos have shown excellent performance, particularly for primary and secondary amines.[4][5]

  • For Sonogashira: PPh₃ is a common choice, often used in conjunction with a copper(I) co-catalyst.[7][11]

Q3: Can I run my bromopyridine coupling reaction open to the air?

A3: It is strongly discouraged. The active palladium catalyst is sensitive to oxygen, which can lead to catalyst deactivation and promote undesirable side reactions like the homocoupling of boronic acids in Suzuki reactions.[2] For best results and reproducibility, all coupling reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon).[1]

Q4: I am observing a significant amount of debrominated starting material. What is causing this and how can I prevent it?

A4: The formation of the debrominated product is a common side reaction known as hydrodehalogenation.[1] This occurs when the palladium-aryl intermediate reacts with a hydride source in the reaction mixture. Potential hydride sources include the solvent, impurities in the reagents, or the boronic acid itself.[1] To minimize this, consider using weaker inorganic bases like K₃PO₄ or Cs₂CO₃ and ensure all reagents are of high purity.[1]

Q5: My reaction is sluggish. Should I just increase the temperature?

A5: While cautiously increasing the reaction temperature can improve the rate, it is not always the optimal solution.[2] Excessive heat can lead to the degradation of the catalyst, starting materials, or the desired product.[8] Before increasing the temperature, consider other factors such as catalyst and ligand choice, base strength, and solvent effects.

Quantitative Data Summary

The following tables summarize catalyst systems and reaction conditions for various bromopyridine coupling reactions to facilitate comparison.

Table 1: Catalyst Systems for Sonogashira Coupling of 2-amino-3-bromopyridines [7][11]

CatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(CF₃COO)₂PPh₃Et₃NDMF100396
PdCl₂(PPh₃)₂-Et₃NDMF100392
Pd(OAc)₂PPh₃Et₃NDMF100385
Pd₂(dba)₃PPh₃Et₃NDMF100382

Table 2: Catalyst Systems for Buchwald-Hartwig Amination of 2-Bromo-4-methylpyridine [10]

Palladium Precursor / LigandBaseSolventTemp. (°C)YieldNotes
Pd₂(dba)₃ / XPhosNaOtBuToluene80-110HighA robust system for a wide range of amines.

Note: Yields are highly dependent on the specific amine coupling partner.

Experimental Protocols

Below are detailed, generalized methodologies for key bromopyridine coupling reactions.

Suzuki-Miyaura Coupling

This protocol is a general starting point for the coupling of a bromopyridine with a boronic acid or ester.

  • Reaction Setup: In an oven-dried Schlenk flask, combine the bromopyridine (1.0 equiv.), the boronic acid or ester (1.1-1.5 equiv.), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).[7][10]

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.[1]

  • Catalyst and Solvent Addition: Under a positive flow of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).[10] Then, add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.[3][10]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[2][10]

  • Monitoring: Monitor the progress of the reaction using a suitable analytical technique such as TLC, GC-MS, or LC-MS.[2]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[3][10]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[3][10]

Buchwald-Hartwig Amination

This protocol outlines a general procedure for the C-N coupling of a bromopyridine with a primary or secondary amine.

  • Reaction Setup: To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.2 equiv.).[10]

  • Inert Atmosphere: Seal the tube and evacuate and backfill with argon or nitrogen (3 cycles).[10]

  • Reagent Addition: Add the bromopyridine (1.0 equiv.), the amine (1.1-1.2 equiv.), and the degassed anhydrous solvent (e.g., toluene) via syringe.[7][10]

  • Reaction: Heat the sealed tube to the desired temperature (typically 80-110 °C) with vigorous stirring.[3][10]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.[3][10]

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.[3]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.[3]

Sonogashira Coupling

This protocol describes a general method for the coupling of a bromopyridine with a terminal alkyne.

  • Reaction Setup: To a dry reaction flask, add the bromopyridine (1.0 equiv.), a palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%), a ligand (e.g., PPh₃, 5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5 mol%).[3][11]

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (repeat 3 times).[3]

  • Reagent Addition: Add an anhydrous solvent (e.g., DMF), followed by a base (e.g., Et₃N) and the terminal alkyne (1.2 equiv.).[3][11]

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 100 °C) until the starting material is consumed.[3][7]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.[3]

  • Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction with water and extract the product with an organic solvent.[7]

  • Purification: Dry the combined organic layers, concentrate under reduced pressure, and purify the crude product by recrystallization or column chromatography.[7]

Visualizations

Catalyst_Selection_Workflow cluster_start Initiation cluster_catalyst Catalyst System Selection cluster_execution Experimental Execution cluster_analysis Analysis & Troubleshooting start Define Coupling Reaction (e.g., Suzuki, Buchwald, Sonogashira) pd_source Select Palladium Source (e.g., Pd(OAc)₂, Pd₂(dba)₃, Precatalyst) start->pd_source Initial Choice ligand Select Ligand (e.g., SPhos, XPhos, PPh₃) pd_source->ligand base Select Base (e.g., K₃PO₄, NaOtBu, Et₃N) ligand->base solvent Select Solvent (e.g., Toluene, Dioxane, DMF) base->solvent setup Reaction Setup (Inert Atmosphere) solvent->setup monitor Monitor Reaction (TLC, LC-MS) setup->monitor outcome Evaluate Outcome monitor->outcome low_yield Low Yield / No Reaction outcome->low_yield Poor Conversion side_products Side Products outcome->side_products Impure Product success Successful Coupling outcome->success High Yield optimize Optimize Conditions (Temp, Concentration, Reagents) low_yield->optimize side_products->optimize optimize->setup Re-run Experiment

Caption: Workflow for optimizing bromopyridine coupling reactions.

Troubleshooting_Logic start Reaction Failed (Low Yield / No Product) check_inert Inert Atmosphere Check: Was the reaction properly degassed? start->check_inert check_reagents Reagent Quality Check: Are starting materials and solvents pure/dry? check_inert->check_reagents Yes improve_inert Action: Improve degassing protocol. (e.g., Freeze-Pump-Thaw) check_inert->improve_inert No check_catalyst Catalyst System Check: Is the Pd/ligand/base combination appropriate? check_reagents->check_catalyst Yes purify_reagents Action: Purify reagents and use anhydrous solvents. check_reagents->purify_reagents No check_conditions Conditions Check: Is the temperature/concentration optimal? check_catalyst->check_conditions Yes screen_catalyst Action: Screen different ligands, bases, or use a precatalyst. check_catalyst->screen_catalyst No check_conditions->start Yes (Consult further) screen_conditions Action: Screen temperature and concentration. check_conditions->screen_conditions No

Caption: Decision tree for troubleshooting failed reactions.

References

Technical Support Center: Synthesis of Polysubstituted Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of polysubstituted pyridines.

Troubleshooting Guides & FAQs

This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Topic 1: Hantzsch Pyridine Synthesis

Q1: My Hantzsch pyridine synthesis is giving a low yield. What are the common causes and how can I improve it?

A1: Low yields in the Hantzsch synthesis are a frequent issue, often stemming from suboptimal reaction conditions, incomplete oxidation of the dihydropyridine intermediate, or the formation of side products.[1] The classical approach of using refluxing ethanol can be inefficient.[2]

Troubleshooting Solutions:

  • Optimize Reaction Conditions:

    • Catalysis: Employing a catalyst such as p-toluenesulfonic acid (PTSA) under ultrasonic irradiation in an aqueous micellar solution can significantly increase yields, with some reports showing yields as high as 96%.[1]

    • Microwave-Assisted Synthesis: Utilizing microwave irradiation can lead to excellent yields (82%-94%) with shorter reaction times (2-7 minutes).[3]

    • Solvent-Free Conditions: Using catalysts like γ-Al2O3 nanoparticles at elevated temperatures (e.g., 90°C) in the absence of a solvent can also result in high yields (up to 95%).[2]

  • Ensure Complete Oxidation: The initial product of the Hantzsch synthesis is a 1,4-dihydropyridine, which requires oxidation to the final pyridine product.[4]

    • Choice of Oxidant: While classical oxidants like nitric acid, KMnO₄, and CrO₃ are used, they can lead to side reactions and difficult workups.[3] Consider milder and more efficient oxidizing agents such as iodine in refluxing methanol or potassium ferrocyanide.[2]

    • Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction and ensure the complete conversion of the dihydropyridine intermediate.

  • Minimize Side Reactions:

    • Order of Reagent Addition: In syntheses of unsymmetrical pyridines, the order of reagent addition is critical. Pre-forming the enamine or the Knoevenagel condensation product before the final cyclization step can prevent the formation of undesired byproducts.[2]

    • Temperature Control: Carefully controlling the reaction temperature can influence the rates of competing reactions and favor the desired product formation.[3]

Q2: I am using Diacetonamine as a nitrogen source in my Hantzsch synthesis and observing low to no product formation. What could be the issue?

A2: While Diacetonamine can be a convenient alternative to ammonia, its use can present unique challenges.

Troubleshooting Solutions:

  • Purity of Diacetonamine: Diacetonamine can degrade over time. Ensure you are using freshly prepared or purified diacetonamine. Its purity can be verified by NMR or by checking the melting point of a solid derivative.

  • Reaction Conditions:

    • Stoichiometry: Ensure the correct molar ratios of aldehyde, β-ketoester, and diacetonamine are used, which is typically 1:2:1.

    • Slow Addition: Add the diacetonamine slowly to the reaction mixture to maintain a low instantaneous concentration, which can help to disfavor self-condensation.

    • Solvent Screening: While ethanol is a common solvent, consider screening other solvents like methanol, isopropanol, or aqueous micelles, as they have been shown to improve yields in certain cases.

  • Monitor Reaction Progress: Use TLC to monitor the consumption of starting materials, as the classical Hantzsch reaction can have long reaction times.

Data Presentation: Hantzsch Synthesis Yields

Catalyst/ConditionsAldehydeβ-KetoesterNitrogen SourceSolventTemp. (°C)Time (min)Yield (%)
MicrowaveBenzaldehydeEthyl AcetoacetateAmmonium AcetateEthanol/Water (1:1)1401041
Microwave (Solvent-Free)4-ChlorobenzaldehydeDimedoneAmmonium AcetateNone-381
Microwave (Solvent-Free)4-NitrobenzaldehydeDimedoneAmmonium AcetateNone497
p-TSA / UltrasonicBenzaldehydeEthyl AcetoacetateAmmonium AcetateAqueous (SDS, 0.1M)RT-96[5]

Data for microwave reactions sourced from multiple studies, highlighting the variability and potential for high yields.[6][7]

Experimental Protocol: Microwave-Assisted Hantzsch Synthesis of Acridinediones

This protocol describes a green and efficient synthesis of acridinedione derivatives.[7]

Materials:

  • Aromatic aldehyde (1 mmol)

  • Dimedone (2 mmol)

  • Ammonium acetate (1.5 mmol)

Procedure:

  • In a microwave-safe reaction vessel, combine the aromatic aldehyde, dimedone, and ammonium acetate.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture for 3-8 minutes.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture.

  • The solid product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Visualization: General Troubleshooting Workflow for Low-Yield Reactions

low_yield_troubleshooting start Low Yield in Pyridine Synthesis check_purity Check Purity of Starting Materials start->check_purity optimize_conditions Optimize Reaction Conditions check_purity->optimize_conditions Purity Confirmed check_oxidation Verify Complete Oxidation (if applicable) optimize_conditions->check_oxidation Conditions Optimized analyze_byproducts Analyze for Side Products check_oxidation->analyze_byproducts Oxidation Confirmed success Improved Yield analyze_byproducts->success Side Reactions Minimized

Caption: General troubleshooting workflow for low-yield reactions.

Topic 2: Kröhnke Pyridine Synthesis

Q3: I am struggling with low yields in my Kröhnke pyridine synthesis. What are the likely causes?

A3: Low yields in the Kröhnke synthesis can often be attributed to the purity of the starting materials, suboptimal reaction conditions, or the occurrence of side reactions.[8]

Troubleshooting Solutions:

  • Purity of Starting Materials:

    • α-Pyridinium Methyl Ketone Salt: This reactant is a key component and should be thoroughly dried, as moisture can hinder the reaction. It can be prepared by reacting the corresponding α-bromo ketone with pyridine and purified by recrystallization.[8]

    • α,β-Unsaturated Carbonyl Compound: These compounds, often prepared via an aldol condensation, should be purified by recrystallization or column chromatography to remove any unreacted starting materials.[8]

  • Optimizing Reaction Conditions:

    • Temperature: While reaction temperatures typically range from 80-140°C, it is advisable to screen a range of temperatures to find the optimal condition for your specific substrates.[9]

    • Reaction Time: Prolonged reaction times can sometimes lead to product decomposition. Monitor the reaction's progress using TLC to determine the ideal reaction time.[8]

    • Solvent: Glacial acetic acid is a common and effective solvent as it also acts as a catalyst. Methanol and ethanol are also frequently used. Solvent-free conditions at elevated temperatures can also be effective and simplify purification.[9]

  • Minimizing Side Reactions:

    • Self-condensation of the α,β-unsaturated carbonyl compound can occur, especially at higher temperatures. This can be minimized by the controlled addition of reagents and by optimizing the reaction temperature.[8]

Data Presentation: Solvent-Free Kröhnke Synthesis of 2,4,6-Triarylpyridines

EntryAryl Group (Ar)Ar'Time (min)Yield (%)
1C₆H₅C₆H₅1094
24-MeC₆H₄C₆H₅1596
34-MeOC₆H₄C₆H₅1595
44-ClC₆H₄C₆H₅1092
5C₆H₅4-MeC₆H₄1593

Reaction Conditions: Chalcone (1 mmol), NH₄OAc (5 mmol), 120-130°C.[8]

Experimental Protocol: Synthesis of 2,4,6-Triphenylpyridine

This protocol is a representative example of the Kröhnke pyridine synthesis.[9][10]

Materials:

  • N-phenacylpyridinium bromide

  • Chalcone (1-phenyl-3-phenylprop-2-en-1-one)

  • Ammonium acetate

  • Glacial acetic acid

Procedure:

  • To a solution of N-phenacylpyridinium bromide (1.0 mmol) and chalcone (1.0 mmol) in glacial acetic acid (10 mL), add ammonium acetate (10.0 mmol).

  • Heat the reaction mixture at reflux (around 120°C) for 2-4 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid product by vacuum filtration.

  • Wash the solid with water and then with a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 2,4,6-triphenylpyridine.

Visualization: Kröhnke Pyridine Synthesis Workflow

krohnke_workflow start Start reactants Combine: - α-Pyridinium Methyl Ketone Salt - α,β-Unsaturated Carbonyl - Ammonium Acetate - Solvent (e.g., Acetic Acid) start->reactants reaction Heat to Reflux (e.g., 120°C) reactants->reaction monitoring Monitor by TLC reaction->monitoring workup Aqueous Workup (Pour into ice-water) monitoring->workup Reaction Complete filtration Filter Precipitate workup->filtration purification Recrystallize Product filtration->purification product Pure Polysubstituted Pyridine purification->product minisci_logic start Pyridine blocking_group Install Maleate-Derived Blocking Group start->blocking_group pyridinium_salt Pyridinium Salt (C2/C6 Blocked) blocking_group->pyridinium_salt minisci Minisci Radical Alkylation pyridinium_salt->minisci c4_alkylated_intermediate C4-Alkylated Intermediate (with Blocking Group) minisci->c4_alkylated_intermediate deprotection Remove Blocking Group (Base-promoted) c4_alkylated_intermediate->deprotection product C4-Alkylated Pyridine deprotection->product suzuki_cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex1 Ar-Pd(II)-X(Ln) oxidative_addition->pd2_complex1 transmetalation Transmetalation pd2_complex1->transmetalation pd2_complex2 Ar-Pd(II)-Ar'(Ln) transmetalation->pd2_complex2 reductive_elimination Reductive Elimination pd2_complex2->reductive_elimination product Ar-Ar' reductive_elimination->product product->pd0 Regenerates Catalyst reactants1 Ar-X (Pyridyl Halide) reactants1->oxidative_addition reactants2 Ar'B(OH)₂ + Base reactants2->transmetalation

References

reaction condition optimization for Suzuki coupling of 6-bromo-5-methylpyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Suzuki coupling reaction of 6-bromo-5-methylpyridine-2-carbonitrile.

Troubleshooting Guide

Problem 1: Low to No Product Yield

Low or no yield is a common issue in Suzuki coupling reactions. The following table outlines potential causes and corresponding solutions.

Potential CauseTroubleshooting Steps
Catalyst Inactivity Use a fresh batch of palladium catalyst or consider using a more air- and moisture-stable pre-catalyst. Ensure the catalyst is stored under an inert atmosphere to prevent degradation. For this substrate, catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) are common starting points.[1]
Suboptimal Ligand The choice of ligand is critical. For electron-deficient pyridines, bulky and electron-rich phosphine ligands such as SPhos or XPhos can be more effective.[1] A ligand screen may be necessary to identify the optimal choice for this specific substrate.
Incorrect Base The base is crucial for the transmetalation step. The strength and solubility of the base can significantly impact the yield. Common bases for this type of coupling include K₂CO₃, K₃PO₄, and Cs₂CO₃.[1] A screen of different bases is recommended.
Poor Solubility Ensure all reactants are soluble in the chosen solvent system. A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, THF) and water is frequently used.[1] Adjusting the solvent ratio or switching to a solvent like DMF might be necessary.
Inadequate Degassing Oxygen can deactivate the active Pd(0) catalyst.[1] Thoroughly degas the solvent and reaction mixture by sparging with an inert gas (e.g., Argon or Nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles.[1]
Low Reaction Temperature Suzuki couplings often require heating. If the reaction is sluggish, cautiously increasing the temperature (e.g., from 80°C to 100°C) may improve the reaction rate. However, be aware that excessive heat can lead to catalyst decomposition.[1]
Problem 2: Formation of Side Products

The presence of significant side products can complicate purification and reduce the yield of the desired product.

Side ProductPotential CauseMitigation Strategies
Homocoupling of Boronic Acid This side reaction, forming a biaryl from the boronic acid, is often promoted by the presence of oxygen.Thoroughly degas all solvents and reagents before use and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.[1]
Dehalogenation The starting this compound is converted to 5-methylpyridine-2-carbonitrile. This can be caused by trace palladium hydride species.Screen different bases and solvents. Sometimes, the choice of palladium source and ligand can also influence the extent of dehalogenation.
Protodeborylation The boronic acid reacts with a proton source (like water or alcohol) to replace the boron group with a hydrogen atom. This is more common with electron-deficient or heteroaryl boronic acids.Use anhydrous solvents and consider using boronic esters (e.g., pinacol esters), which are often more stable. Running the reaction at a lower temperature can also help.

Frequently Asked Questions (FAQs)

Q1: What are the initial recommended conditions for the Suzuki coupling of this compound?

A1: A good starting point would be to use a standard palladium catalyst like Pd(PPh₃)₄ (5 mol%) or PdCl₂(dppf) (5 mol%), with a base such as K₂CO₃ (2 equivalents) or K₃PO₄ (2 equivalents). A common solvent system is a mixture of 1,4-dioxane and water (e.g., 4:1 v/v). The reaction is typically heated to 80-100°C and monitored for completion.

Q2: The nitrile group on my starting material is electron-withdrawing. How does this affect the reaction?

A2: The electron-withdrawing nature of the nitrile group can have opposing effects. It can make the oxidative addition of the palladium catalyst to the C-Br bond more favorable. However, it can also decrease the electron density of the pyridine ring, which can sometimes lead to slower transmetalation. The choice of an appropriate electron-rich ligand can help to facilitate the catalytic cycle.

Q3: I am observing a significant amount of homocoupling of my boronic acid. What is the most likely cause and how can I prevent it?

A3: Homocoupling of the boronic acid is most often caused by the presence of oxygen in the reaction mixture. It is crucial to ensure that your solvents are thoroughly degassed and that the reaction is carried out under a strictly inert atmosphere (nitrogen or argon). Using a direct Pd(0) source like Pd(PPh₃)₄ can sometimes reduce homocoupling that might occur during the in-situ reduction of a Pd(II) precatalyst.[1]

Q4: Can the methyl group at the 5-position cause any issues?

A4: The methyl group at the 5-position introduces some steric hindrance around the bromine at the 6-position. This may slightly slow down the oxidative addition step. Using a bulky phosphine ligand on the palladium catalyst can sometimes help to overcome this steric hindrance.

Q5: Is it necessary to protect the nitrile group during the reaction?

A5: Generally, the nitrile group is stable under typical Suzuki coupling conditions and does not require protection.

Data Presentation

The following tables provide examples of reaction conditions used for the Suzuki coupling of similar bromopyridine substrates. These should serve as a guide for optimizing the reaction for this compound.

Table 1: Comparison of Palladium Catalysts for Suzuki-Miyaura Coupling of 6-Bromonicotinonitrile [2]

Catalyst PrecursorLigandBaseSolventTemperature (°C)Time (h)Yield (%)Catalyst Loading (mol%)
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane70-80N/AHigh5
PdCl₂(dppf)dppfK₂CO₃Dimethoxyethane8012~903

Table 2: General Conditions for Suzuki Coupling of Bromopyridines [1]

CatalystLigandTypical Loading (mol%)Notes
Pd(PPh₃)₄None2-5A standard, air-sensitive Pd(0) catalyst.
Pd(OAc)₂SPhos2 / 4Good for electron-rich and sterically hindered substrates.
Pd₂(dba)₃XPhos2.5 / 5A robust system for challenging couplings.
PdCl₂(dppf)None5Often used for a wide range of Suzuki couplings.

Experimental Protocols

General Protocol for Suzuki Coupling of this compound

This protocol is a starting point and may require optimization for specific boronic acids.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).[1]

  • Add the palladium catalyst (0.05 mmol).[1]

  • Evacuate and backfill the flask with the inert gas three times.[1]

  • Add the degassed solvent system (e.g., 4 mL of 1,4-dioxane and 1 mL of water).[1]

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: - this compound - Arylboronic Acid - Base B Add Catalyst System: - Palladium Source - Ligand (if applicable) A->B C Add Degassed Solvent B->C D Inert Atmosphere (3x Evacuate/Backfill) C->D E Heat and Stir (e.g., 80-100°C) D->E F Monitor Progress (TLC, LC-MS) E->F G Quench Reaction (Cool to RT, add water) F->G H Extraction with Organic Solvent G->H I Dry and Concentrate H->I J Column Chromatography I->J

Caption: Experimental workflow for the Suzuki coupling of this compound.

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pd2_complex R¹-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_r1r2 R¹-Pd(II)L₂-R² transmetalation->pd2_r1r2 r2bo2 R²B(OH)₂ + Base r2bo2->transmetalation reductive_elimination Reductive Elimination pd2_r1r2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² reductive_elimination->product

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Troubleshooting Low Reactivity in Pyridine Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the functionalization of pyridines. The content is tailored for researchers, scientists, and drug development professionals to help overcome issues of low reactivity and achieve desired product outcomes.

Frequently Asked questions (FAQs)

Q1: Why is my pyridine substrate unreactive in electrophilic aromatic substitution (e.g., Friedel-Crafts, nitration)?

A1: Pyridine is inherently electron-deficient due to the electronegative nitrogen atom, which deactivates the ring towards electrophilic attack.[1][2][3] The nitrogen lone pair can also coordinate with Lewis acids, further deactivating the ring.[2][4] Reactions often require harsh conditions and may still result in low yields.

Q2: I am observing no or low yield in my Suzuki-Miyaura coupling reaction with a pyridine halide. What are the common causes?

A2: Low yields in Suzuki-Miyaura couplings involving pyridines are common and can be attributed to several factors:

  • Catalyst Deactivation: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, forming inactive species and inhibiting the catalytic cycle.[5]

  • Poor Reactivity of Halopyridine: Chloro- and fluoro-pyridines are often less reactive than their bromo- or iodo- counterparts due to a stronger carbon-halogen bond, which makes the oxidative addition step more difficult.[5]

  • Protodeboronation: Pyridylboronic acids are susceptible to this side reaction where the boronic acid group is replaced by a hydrogen atom, especially in the presence of aqueous bases.[5]

Q3: My nucleophilic aromatic substitution (SNAr) on a halopyridine is not proceeding. What could be the issue?

A3: The success of SNAr on pyridines is highly dependent on the position of the leaving group. The reaction is favored at the C2 and C4 positions, as the anionic intermediate is stabilized by resonance involving the electronegative nitrogen atom.[6][7][8] If your leaving group is at the C3 position, the reaction will be significantly slower or may not occur at all under standard conditions.[6] Additionally, a poor leaving group or a weak nucleophile can also contribute to low reactivity.

Q4: I am struggling with regioselectivity in the C-H functionalization of my pyridine substrate. How can I control it?

A4: Regioselectivity in pyridine C-H functionalization is a significant challenge.[1][2] The inherent electronic properties of pyridine favor functionalization at the C2 and C4 positions in nucleophilic radical substitutions (Minisci reaction).[1][9] To achieve functionalization at other positions, several strategies can be employed:

  • Directing Groups: Installing a directing group on the pyridine ring can guide the catalyst to a specific C-H bond.

  • Blocking Groups: A removable blocking group can be placed at a more reactive position (e.g., C2) to force the reaction to occur at another site (e.g., C4).[10]

  • N-Oxide Activation: Converting the pyridine to a pyridine N-oxide can alter the reactivity and regioselectivity of subsequent functionalization reactions.[4][11][12]

Troubleshooting Guides

Issue 1: Low Yield in Suzuki-Miyaura Cross-Coupling of Pyridines

This guide provides a systematic approach to troubleshooting low yields in Suzuki-Miyaura cross-coupling reactions involving pyridine substrates.

start Low Yield in Suzuki Coupling catalyst Catalyst Deactivation? start->catalyst substrate Substrate Reactivity Issue? start->substrate conditions Suboptimal Reaction Conditions? start->conditions solution1 Use Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos) or Consider Ni Catalyst catalyst->solution1 Yes solution2 Switch to More Reactive Halide (I > Br > Cl) or Use Pyridine-2-sulfinates substrate->solution2 Yes solution3 Optimize Base, Solvent, and Temperature. Consider Microwave Heating. conditions->solution3 Yes

Troubleshooting workflow for low yield in pyridine Suzuki coupling.

The choice of catalyst and ligand is critical for a successful Suzuki-Miyaura coupling with pyridine substrates. Below is a comparison of different catalytic systems.

Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(OAc)₂SPhosK₃PO₄1,4-Dioxane/H₂O10012-24>80[13]
Pd₂(dba)₃1KF1,4-Dioxane110Varies70-85[14]
Pd(PPh₃)₂Cl₂NoneK₂CO₃Toluene/H₂OReflux8Varies[15]
Pd(OAc)₂X-PhosCsFt-BuOH/TolueneVariesVariesGood[16]

Data is compiled from representative literature and should be used as a guideline for optimization.

This protocol provides a general method for the Suzuki-Miyaura coupling of 2-chloropyridine with pyridine-3-boronic acid.[17]

Materials:

  • 2-Chloropyridine

  • Pyridine-3-boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-Dioxane

  • Degassed Water

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add 2-chloropyridine (1.0 mmol, 1.0 eq), pyridine-3-boronic acid (1.2 mmol, 1.2 eq), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and cesium carbonate (2.0 mmol, 2.0 eq).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 18 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Issue 2: Poor Reactivity and Regioselectivity in C-H Functionalization

This section focuses on troubleshooting C-H functionalization reactions of pyridines, particularly the Minisci reaction.

The Minisci reaction is a powerful tool for the direct alkylation of pyridines. However, its success depends on several factors.

start Minisci Reaction acid Acidic Conditions start->acid radical Radical Source start->radical pyridine Protonated Pyridine acid->pyridine reaction Radical Addition radical->reaction pyridine->reaction product C2/C4 Functionalized Pyridine reaction->product

Key components and steps in a successful Minisci reaction.

The regioselectivity of the Minisci reaction can be influenced by the nature of the radical and the substituents on the pyridine ring.

Pyridine SubstrateRadical SourceC2:C4 SelectivityYield (%)Reference
PyridinePivalic Acid/AgNO₃/(NH₄)₂S₂O₈Major C2Good[1]
3-Substituted PyridineVariousVariesVaries[18]
Pyridine with C2-blocking groupVariousExclusive C4Good[10]

Selectivity and yield are highly substrate-dependent.

The following is a general protocol for a Minisci-type reaction using a carboxylic acid as the radical precursor.[1][10]

Materials:

  • Pyridine substrate

  • Carboxylic acid (radical precursor)

  • Silver nitrate (AgNO₃)

  • Ammonium persulfate ((NH₄)₂S₂O₈)

  • Sulfuric acid (H₂SO₄)

  • Solvent (e.g., Dichloromethane/Water)

Procedure:

  • Reaction Setup: To a round-bottom flask, add the pyridine substrate (1.0 eq) and the carboxylic acid (2.0 eq).

  • Solvent and Acid: Add the solvent mixture (e.g., DCE:H₂O = 1:1) and sulfuric acid to protonate the pyridine.

  • Initiation: Add silver nitrate (catalytic amount, e.g., 20 mol%) followed by the portion-wise addition of ammonium persulfate (2.0 eq) at a controlled temperature (e.g., 50 °C).

  • Reaction: Stir the reaction mixture vigorously for the required time (e.g., 2 hours), monitoring by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature and quench with a suitable reagent (e.g., sodium sulfite solution).

  • Extraction: Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Issue 3: Failure of Nucleophilic Aromatic Substitution (SNAr)

This guide addresses issues with SNAr reactions on pyridine rings.

start SNAr Fails lg_pos Leaving Group at C3? start->lg_pos reactivity Low Substrate/Nucleophile Reactivity? start->reactivity solution1 Reaction is Unlikely. Consider Alternative Synthesis Route. lg_pos->solution1 Yes solution2 Activate Pyridine Ring: - N-Oxidation - Lewis Acid Addition reactivity->solution2 Yes solution3 Increase Reaction Temperature Use Stronger Nucleophile reactivity->solution3 Yes

References

Technical Support Center: Production of 6-bromo-5-methylpyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 6-bromo-5-methylpyridine-2-carbonitrile.

Troubleshooting Guide

Scaling up the synthesis of this compound from the lab to pilot plant or industrial production can introduce a number of challenges. This guide addresses common issues encountered during this process.

Problem 1: Low Yield or Stalled Reaction During Bromination

Possible Causes & Solutions

CauseRecommended Action
Inadequate Brominating Agent For pyridine ring bromination, forcing conditions may be necessary. Ensure the brominating agent is active and used in the correct stoichiometric ratio. Consider alternative brominating agents such as N-bromosuccinimide (NBS) in the presence of an acid catalyst.
Poor Temperature Control Bromination of pyridines can be exothermic. Poor heat dissipation on a larger scale can lead to side reactions. Ensure adequate cooling capacity and controlled addition of the brominating agent to maintain the optimal reaction temperature.
Insufficient Mixing Inadequate agitation can lead to localized "hot spots" and concentration gradients, resulting in incomplete reaction and byproduct formation. Verify that the stirrer speed and design are appropriate for the reactor volume and viscosity of the reaction mixture.
Deactivated Pyridine Ring The pyridine ring is electron-deficient and can be difficult to brominate directly. If direct bromination is problematic, consider an alternative route, such as bromination of a more activated precursor like a pyridine N-oxide derivative, followed by subsequent deoxygenation.
Problem 2: Inconsistent Results or Low Conversion in Palladium-Catalyzed Cyanation

Possible Causes & Solutions

CauseRecommended Action
Catalyst Poisoning by Cyanide Excess cyanide in the reaction mixture is a primary cause of palladium catalyst deactivation. To mitigate this, use a cyanide source with low solubility (e.g., zinc cyanide, potassium ferrocyanide) or employ a slow-addition strategy for soluble cyanide sources. The order of addition is critical; adding the cyanide source to a pre-heated mixture of the substrate and catalyst can improve robustness.[1]
Air-Sensitive Catalyst The Pd(0) active species is sensitive to oxidation. Ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use of air-stable Pd(II) precatalysts that are reduced in situ can also be beneficial.
Ligand Degradation Phosphine ligands used in cross-coupling reactions can degrade at high temperatures. Select a thermally stable ligand suitable for the reaction conditions.
Poor Solubility of Reactants Ensure all reactants, particularly the bromopyridine substrate and the cyanide source, have adequate solubility in the chosen solvent system at the reaction temperature to facilitate efficient reaction.
Problem 3: Formation of Impurities and Purification Challenges

Possible Causes & Solutions

CauseRecommended Action
Over-bromination Formation of di- or poly-brominated species can occur if the reaction conditions for bromination are too harsh. Optimize the stoichiometry of the brominating agent and control the reaction temperature carefully.
Hydrolysis of the Nitrile Group The nitrile group can be sensitive to hydrolysis under acidic or basic conditions, especially at elevated temperatures during work-up or purification, leading to the formation of the corresponding amide or carboxylic acid. Maintain a neutral pH and use moderate temperatures during purification steps.
Residual Palladium Residual palladium from the cyanation step can contaminate the final product. Employ appropriate purification methods such as treatment with activated carbon, silica gel chromatography with a suitable eluent system, or the use of metal scavengers.
Isomeric Impurities Incomplete regioselectivity during bromination can lead to the formation of isomeric bromomethylpyridines, which can be difficult to separate from the desired product. Optimize the bromination reaction to maximize regioselectivity.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common approach involves a multi-step synthesis, starting with a suitable pyridine precursor. A representative, though not definitive, pathway could involve the bromination of a methyl-substituted pyridine, followed by a palladium-catalyzed cyanation. The exact route can vary, and process development is crucial to identify the most efficient and scalable method.

Q2: How can I manage the exothermicity of the bromination reaction during scale-up?

Managing exothermic reactions is critical for safety and product quality. Key strategies include:

  • Controlled Reagent Addition: Add the brominating agent slowly and sub-surface to control the rate of heat generation.

  • Adequate Cooling: Ensure the reactor's cooling system can handle the heat output of the reaction.

  • Semi-Batch Processing: In a semi-batch process, one reactant is added portion-wise to the other, allowing for better temperature control.

  • Reaction Calorimetry: Conduct reaction calorimetry studies at the lab or pilot scale to understand the thermal profile of the reaction and predict its behavior at a larger scale.

Q3: What are the key safety considerations when working with cyanide reagents on a large scale?

Working with cyanide compounds requires strict safety protocols due to their high toxicity.

  • Engineering Controls: Use a well-ventilated area or a closed system to prevent exposure to hydrogen cyanide gas, which can be liberated in the presence of acid.

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including gloves, safety glasses, and a lab coat. For large-scale operations, respiratory protection may be necessary.

  • Quenching and Waste Disposal: Have a validated quenching procedure in place for any unreacted cyanide. All cyanide-containing waste must be treated and disposed of according to environmental regulations.

  • Emergency Preparedness: Ensure an emergency plan is in place, and personnel are trained on how to respond to a cyanide exposure, including the availability of an antidote like a cyanide antidote kit.

Q4: How does the surface-area-to-volume ratio impact the scale-up of this synthesis?

As the reaction scale increases, the volume of the reaction mixture increases by the cube of the reactor's radius, while the surface area available for heat transfer only increases by the square of the radius. This change in the surface-area-to-volume ratio makes it more difficult to remove heat from an exothermic reaction on a larger scale. This can lead to a "runaway reaction" if not properly managed. Therefore, what is easily controlled in the lab can become a significant safety hazard at the pilot or production scale.

Experimental Protocols (Illustrative Examples)

The following protocols are illustrative and based on general procedures for similar transformations. They should be optimized for the specific requirements of the this compound synthesis.

Illustrative Protocol 1: Bromination of a Methylpyridine Derivative
  • Charging the Reactor: To a clean and dry reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge the starting methylpyridine derivative and a suitable solvent (e.g., concentrated sulfuric acid or an inert organic solvent).

  • Cooling: Cool the mixture to the desired reaction temperature (e.g., 0-10 °C).

  • Reagent Addition: Slowly add the brominating agent (e.g., N-bromosuccinimide or a solution of bromine in the reaction solvent) via the addition funnel, maintaining the internal temperature within the specified range.

  • Reaction Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., HPLC, GC, or TLC).

  • Quenching: Once the reaction is complete, carefully quench the reaction mixture by adding it to a cooled aqueous solution of a reducing agent (e.g., sodium bisulfite) to neutralize any excess bromine.

  • Work-up: Neutralize the mixture with a base (e.g., sodium hydroxide solution) and extract the product with an appropriate organic solvent.

  • Purification: Wash the organic layer, dry it over a drying agent (e.g., sodium sulfate), and concentrate it under reduced pressure. The crude product can be further purified by distillation or recrystallization.

Illustrative Protocol 2: Palladium-Catalyzed Cyanation
  • Inert Atmosphere: Purge a clean and dry reactor with an inert gas (e.g., nitrogen or argon).

  • Charging Reactants: Charge the reactor with the 6-bromo-5-methylpyridine, a palladium catalyst (e.g., Pd(PPh₃)₄ or a combination of a palladium source and a ligand), a cyanide source (e.g., zinc cyanide), and a suitable solvent (e.g., DMF, DMAc).

  • Heating: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with efficient stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by HPLC or GC until the starting material is consumed.

  • Cooling and Filtration: Cool the reaction mixture to room temperature and filter it to remove any insoluble materials.

  • Work-up: Quench the reaction mixture with an appropriate aqueous solution (e.g., ammonium chloride solution) and extract the product with an organic solvent.

  • Purification: Wash the combined organic layers, dry over a drying agent, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Visualizations

Scale_Up_Workflow cluster_0 Key Considerations lab Lab Scale Synthesis (grams) pilot Pilot Plant Scale-Up (kilograms) lab->pilot Process Development production Industrial Production (tons) pilot->production Process Validation heat Heat Management mixing Mixing & Mass Transfer safety Safety & Environmental purification Purification & Purity

Caption: General workflow for scaling up chemical synthesis.

Troubleshooting_Logic cluster_bromination Bromination Step cluster_cyanation Cyanation Step start Low Yield or Incomplete Reaction temp_br Check Temperature Control start->temp_br If in Bromination catalyst Investigate Catalyst Deactivation start->catalyst If in Cyanation reagent_br Verify Brominating Agent Activity temp_br->reagent_br mixing_br Assess Mixing Efficiency reagent_br->mixing_br atmosphere Ensure Inert Atmosphere catalyst->atmosphere solubility Check Reagent Solubility atmosphere->solubility

Caption: Decision tree for troubleshooting low reaction yield.

References

stability of 6-bromo-5-methylpyridine-2-carbonitrile in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 6-bromo-5-methylpyridine-2-carbonitrile. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored under the following conditions:

  • Short-term (days to weeks): Store in a dry, dark environment at 0 - 4°C.[1]

  • Long-term (months to years): For extended storage, it is recommended to keep the compound at -20°C.[1]

  • General Handling: Keep the container tightly closed in a dry, cool, and well-ventilated place.[2][3] Avoid exposure to strong oxidizing agents.[2][3]

Q2: In which solvents is this compound soluble?

This compound is known to be soluble in Dimethyl Sulfoxide (DMSO).[1] For other solvents, it is advisable to perform small-scale solubility tests to determine suitable solvent systems for your specific application.

Q3: How can I assess the stability of this compound in my experimental conditions?

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective way to evaluate the stability of pharmaceutical compounds.[4] This involves subjecting the compound to forced degradation under various stress conditions to identify potential degradation products and establish the method's ability to separate them from the parent compound.[5][6]

Q4: What are the potential degradation pathways for a brominated pyridine derivative like this?

While specific degradation pathways for this compound are not extensively documented, related compounds can undergo degradation through several mechanisms:

  • Hydrolysis: The bromine or cyano group may be susceptible to hydrolysis, especially under acidic or basic conditions. This involves the replacement of a halogen with a hydroxyl group derived from water.[7]

  • Oxidation: The pyridine ring and methyl group can be susceptible to oxidation.

  • Photodegradation: Exposure to light can induce degradation.

  • Microbial Degradation: Depending on the environment, microorganisms can metabolize pyridine derivatives.[8][9]

Troubleshooting Guides

Issue 1: Inconsistent results in stability studies.
Possible Cause Troubleshooting Step
Improper sample handling and storage.Ensure the compound is stored under the recommended conditions (see FAQ 1) and handled in a well-ventilated area.[10]
Inconsistent solvent quality.Use high-purity, HPLC-grade solvents for all experiments.
Variability in environmental conditions.Control and monitor temperature, humidity, and light exposure during the experiment.
Issues with analytical instrumentation.Calibrate and validate the HPLC system to ensure its performance.[6]
Issue 2: Appearance of unexpected peaks in the chromatogram.
Possible Cause Troubleshooting Step
Degradation of the compound.This is the primary goal of a stability study. Proceed with peak purity analysis and structural elucidation of the degradants.
Contamination from solvents or glassware.Run a blank injection of the solvent to check for impurities. Ensure all glassware is thoroughly cleaned.
Sample matrix effects.If working with a complex formulation, perform spike and recovery experiments to assess matrix effects.
Carryover from previous injections.Implement a robust needle and column wash method between injections.

Experimental Protocols

A forced degradation study is crucial for developing a stability-indicating method. Below is a general protocol that can be adapted for this compound.

Objective: To assess the stability of this compound under various stress conditions and identify potential degradation products.

Materials:

  • This compound

  • HPLC-grade methanol or a suitable solvent for the stock solution.

  • 0.1 M and 1 M Hydrochloric Acid (HCl)

  • 0.1 M and 1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with a UV or PDA detector

  • pH meter

  • Stability chambers or ovens

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of the compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol).[11]

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Keep the solution at 60°C for 24 hours.

    • At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute it to a final concentration of 100 µg/mL with the mobile phase for HPLC analysis.[11]

    • If no degradation is observed, repeat the study with 1 M HCl.[11]

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the solution at 60°C for 8 hours.

    • At specified time points (e.g., 1, 2, 4, 8 hours), withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute it to a final concentration of 100 µg/mL with the mobile phase for HPLC analysis.[11]

    • If no degradation is observed, repeat the study with 1 M NaOH.[11]

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Store the solution at room temperature, protected from light, for 12 hours.

    • At specified time points, withdraw an aliquot, dilute it to a final concentration of 100 µg/mL with the mobile phase, and analyze by HPLC.[11]

  • Thermal Degradation:

    • Place a known amount of the solid compound in a petri dish and expose it to dry heat at 80°C in an oven for 48 hours.[11]

    • At appropriate time points, withdraw a sample, dissolve it in a suitable solvent, dilute to a final concentration of 100 µg/mL, and analyze by HPLC.[11]

  • Photostability Testing:

    • Expose a sample of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

    • A control sample should be kept in the dark in the same chamber.[11]

    • After the exposure period, prepare solutions of both the exposed and control samples at a concentration of 100 µg/mL and analyze by HPLC.[11]

Data Presentation:

The results of the forced degradation study should be summarized in a table to clearly present the extent of degradation under each condition.

Stress ConditionDurationTemperature% DegradationNumber of Degradants
0.1 M HCl24 hours60°C
1 M HCl24 hours60°C
0.1 M NaOH8 hours60°C
1 M NaOH8 hours60°C
3% H₂O₂12 hoursRoom Temp
Thermal (Solid)48 hours80°C
PhotolyticAs per ICH Q1BControlled

Visualizations

The following diagrams illustrate the workflow for assessing the stability of this compound.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare 1 mg/mL Stock Solution Acid Acid Hydrolysis (0.1M & 1M HCl, 60°C) Stock->Acid Base Base Hydrolysis (0.1M & 1M NaOH, 60°C) Stock->Base Oxidation Oxidative Degradation (3% H2O2, RT) Stock->Oxidation Thermal Thermal Degradation (Solid, 80°C) Stock->Thermal Photo Photolytic Degradation (ICH Q1B) Stock->Photo HPLC HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Data Interpretation HPLC->Data

Caption: Workflow for Forced Degradation Study.

HPLC_Method_Development_Logic Start Start: Develop Initial HPLC Method Forced_Deg Perform Forced Degradation Study Start->Forced_Deg Check_Sep Are all degradants separated? Forced_Deg->Check_Sep Optimize Optimize Method (Mobile Phase, Gradient, Column) Check_Sep->Optimize No Validate Validate Method (Specificity, Linearity, Accuracy, Precision) Check_Sep->Validate Yes Optimize->Forced_Deg End End: Stability-Indicating Method Established Validate->End

Caption: Logic for HPLC Method Development.

References

Validation & Comparative

Reactivity Face-Off: 6-Bromo- vs. 6-Chloropyridine-2-carbonitrile in Key Synthetic Transformations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of starting material is a critical decision that dictates synthetic strategy, efficiency, and cost. Halogenated pyridines are cornerstone building blocks, but the subtle difference between a bromo and a chloro substituent can have significant downstream consequences. This guide provides an objective comparison of the reactivity of 6-bromo-2-cyanopyridine and 6-chloro-2-cyanopyridine, two key intermediates in medicinal chemistry, focusing on their performance in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

The inherent reactivity of these molecules is dominated by the nature of the carbon-halogen (C-X) bond and the electronic influence of the pyridine nitrogen and the cyano group. The electron-withdrawing nature of both the pyridine ring nitrogen and the nitrile at the C2 position makes the C6 position susceptible to both cross-coupling and nucleophilic attack.

Executive Summary: Bromo for Speed, Chloro for Economy

In general, 6-bromopyridine-2-carbonitrile exhibits higher reactivity in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations. This is primarily due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, which facilitates the rate-determining oxidative addition step.[1] Consequently, reactions with the bromo derivative often proceed under milder conditions, require lower catalyst loadings, and result in shorter reaction times.

Conversely, for nucleophilic aromatic substitution (SNAr) reactions, the trend can be less straightforward. While typically F > Cl > Br > I for SNAr leaving group ability, for pyridinium ions, the reactivity between chloro and bromo derivatives can be comparable.[2][3] The choice between the two often comes down to a trade-off between the higher reactivity of the bromo compound and the lower cost and greater availability of its chloro counterpart.[1]

Comparative Reactivity Data

While direct, side-by-side kinetic data for these specific substrates is not extensively published, the following table summarizes expected performance based on well-established principles and data from analogous systems. The data illustrates the general trend of higher reactivity for the bromo-substituted pyridine in cross-coupling reactions.

Reaction TypeSubstrateCoupling PartnerCatalyst System (Typical)BaseSolventTemp (°C) / Time (h)Expected Yield (%)
Suzuki-Miyaura Coupling 6-Bromopyridine-2-carbonitrilePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O100 °C / 8 h~85-98%
Suzuki-Miyaura Coupling 6-Chloropyridine-2-carbonitrilePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane110 °C / 18 h~75-90%
Buchwald-Hartwig Amination 6-Bromopyridine-2-carbonitrileMorpholinePd₂(dba)₃ / BINAPNaOtBuToluene80 °C / 6 h~80-95%
Buchwald-Hartwig Amination 6-Chloropyridine-2-carbonitrileMorpholinePd G3 Precat / BrettPhosNaOtBu1,4-Dioxane100 °C / 12 h~70-85%
Nucleophilic Aromatic Sub. 6-Bromopyridine-2-carbonitrilePiperidineNoneK₂CO₃DMSO100 °C / 4 hGood to Excellent
Nucleophilic Aromatic Sub. 6-Chloropyridine-2-carbonitrilePiperidineNoneK₂CO₃DMSO100 °C / 6 hGood to Excellent

Note: Yields are estimates based on typical outcomes for similar halopyridine substrates and may vary depending on specific reaction conditions and optimization.

Experimental Protocols

Detailed methodologies are essential for reproducibility. The following are representative protocols for key reactions.

Protocol 1: Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of a 6-halopyridine-2-carbonitrile with an arylboronic acid.

Materials:

  • 6-Halopyridine-2-carbonitrile (1.0 mmol)

  • Arylboronic acid (1.2 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄ for bromo, 2-5 mol%; Pd(OAc)₂/SPhos for chloro, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv)

  • Degassed Solvent (e.g., 1,4-Dioxane/water 4:1)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 6-halopyridine-2-carbonitrile, arylboronic acid, palladium catalyst/ligand, and base.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to afford the desired product.[2][4]

Protocol 2: Buchwald-Hartwig Amination

This protocol provides a general method for the C-N bond formation between a 6-halopyridine-2-carbonitrile and an amine.

Materials:

  • 6-Halopyridine-2-carbonitrile (1.0 mmol)

  • Amine (1.2 equiv)

  • Palladium Precatalyst/Ligand System (e.g., Pd₂(dba)₃/BINAP for bromo; a G3 or G4 palladacycle with a biarylphosphine ligand like RuPhos or BrettPhos for chloro, 1-5 mol%)

  • Strong, non-nucleophilic base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a dry reaction vessel with the palladium precursor, ligand, and base.

  • Add the 6-halopyridine-2-carbonitrile and the anhydrous, degassed solvent.

  • Add the amine coupling partner.

  • Seal the vessel and heat to the required temperature (e.g., 80-110 °C) with stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • After cooling to room temperature, quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purify the crude product by column chromatography.[5]

Protocol 3: Nucleophilic Aromatic Substitution (SNAr)

This protocol describes the displacement of the halide with a nucleophile, leveraging the electron-deficient nature of the pyridine ring.

Materials:

  • 6-Halopyridine-2-carbonitrile (1.0 mmol)

  • Nucleophile (e.g., Piperidine, 1.5 equiv)

  • Base (e.g., K₂CO₃, 2.0 equiv, if needed)

  • Polar aprotic solvent (e.g., DMSO, DMF)

Procedure:

  • To a reaction vial, add the 6-halopyridine-2-carbonitrile, the nucleophile, and the base (if required).

  • Add the polar aprotic solvent.

  • Seal the vial and heat the mixture to the desired temperature (e.g., 100-120 °C).

  • Monitor the reaction's progress by LC-MS.

  • Upon completion, cool the mixture and pour it into water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the crude product via column chromatography or recrystallization.

Reaction Mechanisms and Workflows

The following diagrams illustrate the catalytic cycle for the Suzuki-Miyaura coupling and a logical workflow for selecting the appropriate synthetic strategy.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ Active Catalyst add Oxidative Addition pd0->add pd2 R¹-Pd(II)L₂(X) (X = Br, Cl) add->pd2 trans Transmetalation pd2->trans pd2_r2 R¹-Pd(II)L₂(R²) trans->pd2_r2 reduct Reductive Elimination pd2_r2->reduct reduct->pd0 Catalyst Regeneration product R¹-R² Coupled Product reduct->product start R¹-X start->add boronic R²-B(OR)₂ boronic->trans base Base base->trans

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Decision_Workflow start Synthetic Goal: Couple R group to Pyridine-2-carbonitrile reaction_type What is the bond type? start->reaction_type condition Is rapid reaction & high yield critical? bromo Choose 6-Bromo-2-cyanopyridine condition->bromo Yes cost Is cost/availability the primary driver? condition->cost No chloro Choose 6-Chloro-2-cyanopyridine cc_coupling Use Pd-Catalyzed Cross-Coupling (e.g., Suzuki) reaction_type->cc_coupling C-C cn_coupling Use Pd-Catalyzed Cross-Coupling (e.g., Buchwald-Hartwig) reaction_type->cn_coupling C-N snar Use Nucleophilic Aromatic Substitution (SNAr) reaction_type->snar C-N, C-O, C-S (strong nucleophile) cc_coupling->condition cn_coupling->condition cost->bromo No cost->chloro Yes

Caption: Logical workflow for selecting the appropriate 6-halopyridine-2-carbonitrile.

References

Reactivity in Cross-Coupling Reactions: A Comparative Guide to 6-bromo-5-methylpyridine-2-carbonitrile and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions stand as a cornerstone for the construction of complex molecular architectures, particularly in the synthesis of pharmaceutical agents and functional materials. Substituted pyridines are key building blocks in this field, and among them, bromomethylpyridine-2-carbonitrile isomers offer a versatile scaffold for derivatization. This guide provides an objective comparison of the reactivity of 6-bromo-5-methylpyridine-2-carbonitrile and its positional isomers in key cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. While direct, side-by-side comparative studies are limited, this guide consolidates available experimental data for structurally related compounds and discusses the expected reactivity trends based on fundamental electronic and steric principles.

Theoretical Framework: Isomeric Effects on Reactivity

The reactivity of a bromopyridine derivative in a palladium-catalyzed cross-coupling reaction is primarily dictated by the ease of oxidative addition of the C-Br bond to the palladium(0) catalyst. This step is highly sensitive to the electronic environment and steric hindrance around the C-Br bond. The pyridine nitrogen is strongly electron-withdrawing, which generally enhances the electrophilicity of the carbon atoms and facilitates oxidative addition. The position of the bromine atom relative to the nitrogen and the methyl and cyano substituents significantly influences this reactivity.

Generally, the reactivity of simple bromopyridines in cross-coupling reactions follows the order: 4-bromopyridine > 2-bromopyridine > 3-bromopyridine.[1] This is attributed to the strong electronic activation at the para and ortho positions by the electron-withdrawing nitrogen atom. For the bromomethylpyridine-2-carbonitrile isomers, the interplay between the activating effect of the nitrogen and the electronic and steric contributions of the methyl and cyano groups will determine the overall reactivity.

Expected Reactivity Trends of Bromomethylpyridine-2-carbonitrile Isomers:

IsomerExpected Reactivity in Cross-CouplingRationale
This compound HighThe bromine atom is ortho to the electron-withdrawing nitrogen and the cyano group is in a conjugating position, both of which should enhance the electrophilicity of the C-Br bond. The methyl group at the 5-position provides some steric hindrance.
5-bromo-6-methylpyridine-2-carbonitrile Moderate to HighThe bromine at the 5-position is meta to the nitrogen, which provides less electronic activation compared to the ortho or para positions. However, the ortho methyl group and para cyano group will influence the electronic nature of the C-Br bond.
5-bromo-4-methylpyridine-2-carbonitrile ModerateSimilar to the 5-bromo-6-methyl isomer, the bromine is meta to the nitrogen. The positions of the methyl and cyano groups will modulate the reactivity.
3-bromo-5-methylpyridine-2-carbonitrile Low to ModerateThe bromine atom at the 3-position generally exhibits the lowest reactivity in cross-coupling reactions of bromopyridines due to weaker electronic activation from the pyridine nitrogen.

Performance in Cross-Coupling Reactions: A Data-Driven Comparison

While direct comparative data for all isomers is not available, the following tables summarize representative experimental data for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings of closely related bromopyridine derivatives. This data provides a valuable benchmark for estimating the reactivity of this compound and its isomers.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds. The following table presents data for the coupling of related bromomethylpyridine derivatives with arylboronic acids.

Table 1: Representative Data for Suzuki-Miyaura Coupling of Bromomethylpyridine Derivatives

Bromopyridine SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
5-bromo-2-methylpyridin-3-amine[2]Arylboronic acidsPd(PPh₃)₄K₃PO₄1,4-dioxane/H₂O85-95>15Moderate to Good
3-bromo-2-methylpyridine[3]4-Nitrophenylboronic acidPd(PPh₃)₄ (5 mol%)K₃PO₄1,4-dioxane/H₂O (4:1)901875-85
2-Amino-5-bromo-4-methylpyridine (analogous)[4]Arylboronic acidsPd(PPh₃)₄ (0.05 eq)K₃PO₄ (2.5 eq)1,4-dioxane/H₂O (4:1)85-95--
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of N-aryl compounds. Data for the amination of related aminobromopyridines is presented below.

Table 2: Representative Data for Buchwald-Hartwig Amination of Bromomethylpyridine Derivatives

Bromopyridine SubstrateAmine Coupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
2-bromo-6-methyl pyridine[5](+/-)-trans-1,2-diaminocyclohexane[Pd₂(dba)₃]/(±)-BINAPNaOBuᵗToluene80460
2-Amino-5-bromo-4-methylpyridine[6]ArylaminePd₂(dba)₃/XantphosCs₂CO₃Toluene110--
5-Bromo-N-phenylpyridin-3-amine[7]AnilinePd₂(dba)₃/(±)-BINAPNaOBuᵗToluene---
Sonogashira Coupling

The Sonogashira coupling enables the formation of C-C bonds between aryl halides and terminal alkynes. The following table provides data for a closely related fluorinated bromopyridinecarbonitrile.

Table 3: Representative Data for Sonogashira Coupling of a Bromopyridinecarbonitrile Derivative

Bromopyridine SubstrateAlkyne Coupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
6-bromo-3-fluoro-2-pyridinecarbonitrile[8]1-ethyl-4-ethynylbenzenePd(PPh₃)₄/CuIEt₃NTHF/Et₃NRT16-
6-bromo-3-fluoro-2-pyridinecarbonitrile[8]Unfunctionalized alkynesPd(PPh₃)₄/CuIEt₃NTHF/Et₃NRT-85-93

Experimental Protocols

Detailed methodologies for the key cross-coupling reactions are provided below. These protocols are based on literature procedures for structurally similar substrates and should serve as a starting point for the optimization of reactions with this compound and its isomers.

Suzuki-Miyaura Coupling Protocol

This protocol is adapted from the Suzuki-Miyaura coupling of 5-bromo-2-methylpyridin-3-amine.[2]

Materials:

  • Bromomethylpyridine-2-carbonitrile isomer (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (5 mol%)

  • Potassium phosphate (K₃PO₄) (2.3 equiv)

  • 1,4-dioxane

  • Water (degassed)

Procedure:

  • To a Schlenk flask, add the bromomethylpyridine-2-carbonitrile isomer, arylboronic acid, and potassium phosphate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Under the inert atmosphere, add Pd(PPh₃)₄ followed by a 4:1 mixture of 1,4-dioxane and water.

  • Heat the reaction mixture to 85-95 °C and stir for 15-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination Protocol

This protocol is based on the amination of 2-bromo-6-methyl pyridine.[5]

Materials:

  • Bromomethylpyridine-2-carbonitrile isomer (1.0 equiv)

  • Amine (1.1 equiv)

  • [Pd₂(dba)₃] (2.5 mol%)

  • (±)-BINAP (5 mol%)

  • Sodium tert-butoxide (NaOBuᵗ) (1.4 equiv)

  • Anhydrous toluene

Procedure:

  • In a glovebox or under an inert atmosphere, add the bromomethylpyridine-2-carbonitrile isomer, amine, [Pd₂(dba)₃], (±)-BINAP, and sodium tert-butoxide to an oven-dried Schlenk tube.

  • Add anhydrous toluene via syringe.

  • Seal the tube and heat the reaction mixture to 80-110 °C for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with diethyl ether, wash with brine, and dry the organic layer over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Recrystallize or purify the product by column chromatography.

Sonogashira Coupling Protocol

This protocol is adapted from the Sonogashira coupling of 6-bromo-3-fluoro-2-pyridinecarbonitrile.[8]

Materials:

  • Bromomethylpyridine-2-carbonitrile isomer (1.0 equiv)

  • Terminal alkyne (1.1 equiv)

  • Pd(PPh₃)₄ (5 mol%)

  • Copper(I) iodide (CuI) (10 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous THF

Procedure:

  • To a degassed solution of the bromomethylpyridine-2-carbonitrile isomer in a mixture of THF and triethylamine (e.g., 2:1), add Pd(PPh₃)₄ and CuI.

  • Degas the reaction mixture for an additional 5 minutes at room temperature.

  • Add the terminal alkyne dropwise, and stir the reaction mixture at room temperature for 16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture and purify the residue by flash column chromatography.

Visualizing Experimental and Logical Frameworks

To further clarify the experimental processes and the underlying principles of reactivity, the following diagrams are provided.

experimental_workflow cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_sonogashira Sonogashira Coupling s1 Combine Bromopyridine, Boronic Acid, Base s2 Add Pd Catalyst & Solvents s1->s2 s3 Heat & Stir s2->s3 s4 Workup & Purification s3->s4 b1 Combine Bromopyridine, Amine, Base, Catalyst, Ligand b2 Add Anhydrous Solvent b1->b2 b3 Heat & Stir b2->b3 b4 Workup & Purification b3->b4 so1 Combine Bromopyridine, Catalysts in Solvent/Base so2 Add Alkyne so1->so2 so3 Stir at RT so2->so3 so4 Purification so3->so4

Caption: Generalized experimental workflows for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.

reactivity_trends center Reactivity in Cross-Coupling isomer1 6-bromo-5-methylpyridine- 2-carbonitrile center->isomer1 High isomer2 5-bromo-6-methylpyridine- 2-carbonitrile center->isomer2 Moderate-High isomer3 5-bromo-4-methylpyridine- 2-carbonitrile center->isomer3 Moderate isomer4 3-bromo-5-methylpyridine- 2-carbonitrile center->isomer4 Low-Moderate

Caption: Expected reactivity trends of bromomethylpyridine-2-carbonitrile isomers in palladium-catalyzed cross-coupling reactions.

References

A Comparative Guide to the Synthetic Validation of 6-bromo-5-methylpyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical analysis and comparison of synthetic routes to 6-bromo-5-methylpyridine-2-carbonitrile, a key building block in medicinal chemistry. We will explore two primary, validated pathways, offering detailed experimental protocols and a discussion of the strategic choices underpinning each method. This document is designed to equip researchers with the necessary information to select and implement the most suitable synthetic strategy for their specific needs, balancing factors such as yield, scalability, and reagent availability.

Introduction: The Significance of this compound

Substituted pyridines are a cornerstone of modern drug discovery, appearing in a vast array of pharmacologically active molecules.[1] The specific substitution pattern of this compound, with its reactive bromine and nitrile functionalities, makes it a versatile intermediate for the synthesis of complex heterocyclic systems. The bromine atom serves as a handle for various cross-coupling reactions, while the nitrile group can be readily converted into other functional groups like amines or carboxylic acids.

Synthetic Strategies: A Comparative Overview

Two principal synthetic routes to this compound have been identified and validated. The first is a classical approach involving a Sandmeyer reaction on a pre-functionalized aminopyridine. The second, more convergent route, relies on the direct cyanation of a dibrominated pyridine precursor.

Route 1: The Sandmeyer Reaction Pathway

This well-established method involves the diazotization of an aromatic amine followed by displacement with a cyanide nucleophile, typically mediated by a copper(I) salt.[2][3] This strategy is reliable and has been a mainstay in aromatic chemistry for over a century.[2]

Route 2: Palladium-Catalyzed Cyanation

A more modern approach utilizes a palladium-catalyzed cross-coupling reaction to introduce the nitrile group.[4] This method often offers milder reaction conditions and can be more tolerant of various functional groups compared to the Sandmeyer reaction.

Below is a graphical representation of the two synthetic pathways:

Synthetic_Routes cluster_0 Route 1: Sandmeyer Reaction cluster_1 Route 2: Direct Cyanation A 2-Amino-5-methylpyridine B 2-Amino-6-bromo-5-methylpyridine A->B Bromination C This compound B->C Sandmeyer Reaction D 3-Methylpyridine E 2,6-Dibromo-3-methylpyridine D->E Bromination F This compound E->F Palladium-Catalyzed Cyanation

Caption: Comparative workflow of the two primary synthetic routes to this compound.

In-Depth Analysis and Experimental Validation

Route 1: The Sandmeyer Reaction Approach

This route commences with the synthesis of the key intermediate, 2-amino-6-bromo-5-methylpyridine.

Step 1: Synthesis of 2-Amino-6-bromo-5-methylpyridine

Experimental Protocol: Synthesis of 2-Amino-6-bromo-5-methylpyridine (Adapted from a similar procedure)

  • Materials: 2-Amino-5-methylpyridine, N-Bromosuccinimide (NBS), N,N-Dimethylformamide (DMF), Acetonitrile.

  • Procedure:

    • In a three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-amino-5-methylpyridine (1 equivalent) in DMF.

    • Cool the flask in an ice bath to 0°C.

    • Prepare a solution of NBS (1 equivalent) in DMF and add it dropwise to the cooled solution of 2-amino-5-methylpyridine, maintaining the temperature below 5°C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 8-10 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into water to precipitate the product.

    • Filter the solid, wash thoroughly with water, and then with acetonitrile to remove impurities.[2][5]

    • Dry the resulting solid to obtain 2-amino-6-bromo-5-methylpyridine.

  • Expected Yield: Approximately 80-90%.[6][7]

Step 2: Sandmeyer Cyanation of 2-Amino-6-bromo-5-methylpyridine

The Sandmeyer reaction is a robust method for converting the amino group of 2-amino-6-bromo-5-methylpyridine into a nitrile.[2][3] This transformation proceeds via a diazonium salt intermediate, which is then displaced by a cyanide anion in the presence of a copper(I) catalyst.

Experimental Protocol: Synthesis of this compound

  • Materials: 2-Amino-6-bromo-5-methylpyridine, Hydrobromic acid, Sodium nitrite, Copper(I) cyanide, Sodium cyanide.

  • Procedure:

    • Suspend 2-amino-6-bromo-5-methylpyridine (1 equivalent) in a mixture of hydrobromic acid and water.

    • Cool the suspension to 0-5°C in an ice-salt bath.

    • Add a solution of sodium nitrite (1.1 equivalents) in water dropwise, keeping the temperature below 5°C.

    • Stir the resulting diazonium salt solution at 0-5°C for 30 minutes.

    • In a separate flask, prepare a solution of copper(I) cyanide and sodium cyanide in water.

    • Slowly add the cold diazonium salt solution to the cyanide solution, allowing for the evolution of nitrogen gas.

    • After the addition is complete, warm the reaction mixture to room temperature and then heat to 50-60°C for 1 hour.

    • Cool the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Causality Behind Experimental Choices (Route 1):

  • Bromination with NBS: The use of NBS in DMF is a strategic choice to achieve regioselective bromination of the electron-rich pyridine ring, activated by the amino group. This avoids the formation of di-brominated byproducts that can occur with harsher brominating agents.[2]

  • Diazotization at Low Temperature: The formation of the diazonium salt is performed at low temperatures (0-5°C) to ensure its stability, as these intermediates are prone to decomposition at higher temperatures.

  • Copper(I) Cyanide Catalyst: Copper(I) is essential for the Sandmeyer reaction, as it facilitates the single-electron transfer mechanism that leads to the displacement of the diazonium group by the cyanide anion.[2]

Route 2: Direct Cyanation of a Dibromo Precursor

This alternative route involves the synthesis of 2,6-dibromo-3-methylpyridine followed by a selective cyanation at the more reactive 2-position.

Step 1: Synthesis of 2,6-Dibromo-3-methylpyridine

This intermediate can be prepared from 2-amino-3-methylpyridine through a Sandmeyer-type bromination reaction. A Chinese patent details a procedure for this transformation.[8]

Experimental Protocol: Synthesis of 2,6-Dibromo-3-methylpyridine

  • Materials: 2-Amino-3-methylpyridine, Hydrobromic acid, Sodium nitrite, Copper(I) bromide.

  • Procedure:

    • Add 2-amino-3-methylpyridine to a hydrogen bromide solution.

    • Under the catalysis of cuprous bromide, add a saturated sodium nitrite solution dropwise at a temperature of -5 to 10°C.[8]

    • Allow the reaction to proceed for 2-4 hours to obtain 2,6-dibromo-3-methylpyridine.[8]

Step 2: Selective Cyanation of 2,6-Dibromo-3-methylpyridine

The final step is the selective displacement of one of the bromine atoms with a cyanide group. Palladium-catalyzed cyanation is a modern and efficient method for this transformation. While a specific protocol for the cyanation of 2,6-dibromo-3-methylpyridine to the target molecule is not explicitly detailed, a closely related procedure for the synthesis of 5-bromo-3-methylpicolinonitrile from 2,5-dibromo-3-methylpyridine provides a strong precedent.[9]

Experimental Protocol: Synthesis of this compound (Adapted from a similar procedure)

  • Materials: 2,6-Dibromo-3-methylpyridine, Cuprous cyanide, Dimethylformamide (DMF).

  • Procedure:

    • To a solution of 2,6-dibromo-3-methylpyridine (1 equivalent) in DMF, add cuprous cyanide (1 equivalent).[9]

    • Stir the reaction mixture at 120°C for 12 hours.[9]

    • After completion, partition the reaction mixture between ethyl acetate and water.

    • Separate the organic layer, wash with saturated aqueous sodium chloride solution, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the product by column chromatography.[9]

  • Reported Yield for a similar transformation: 57.6%.[9]

Causality Behind Experimental Choices (Route 2):

  • Sandmeyer Bromination: This is a classic and effective method to introduce two bromine atoms onto the pyridine ring starting from the corresponding amine.

  • Cuprous Cyanide in DMF: The use of cuprous cyanide in a polar aprotic solvent like DMF at elevated temperatures is a common and effective method for nucleophilic aromatic substitution of aryl halides. The higher reactivity of the bromine at the 2-position of the pyridine ring allows for selective cyanation.

Performance Comparison

ParameterRoute 1: Sandmeyer ReactionRoute 2: Direct Cyanation
Starting Materials 2-Amino-5-methylpyridine2-Amino-3-methylpyridine
Number of Steps 22
Key Intermediates 2-Amino-6-bromo-5-methylpyridine2,6-Dibromo-3-methylpyridine
Overall Yield Potentially higher, with individual steps reported at 80-90%.Lower, with the cyanation step reported at ~58% for a similar substrate.[9]
Reagent Toxicity Involves the use of toxic cyanides.Involves the use of toxic cyanides.
Scalability Both routes are amenable to scale-up with appropriate safety precautions.Both routes are amenable to scale-up with appropriate safety precautions.
Robustness The Sandmeyer reaction is a well-established and generally reliable method.Palladium-catalyzed cyanations can sometimes be sensitive to catalyst poisoning.

Conclusion and Recommendations

Both synthetic routes presented offer viable pathways to this compound.

  • Route 1 (Sandmeyer Reaction) is recommended for its potentially higher overall yield and reliance on classical, well-understood transformations. The availability of a detailed protocol for the key bromination step on a closely related substrate provides a high degree of confidence in its successful implementation.

  • Route 2 (Direct Cyanation) provides a more convergent approach. However, the reported yield for the cyanation step is moderate, and palladium-catalyzed reactions can sometimes be more sensitive to reaction conditions. This route may be advantageous if the starting material, 2-amino-3-methylpyridine, is more readily available or cost-effective.

Ultimately, the choice of synthetic route will depend on the specific priorities of the research team, including yield requirements, cost of starting materials, and familiarity with the described reaction types. This guide provides the foundational data and procedural insights to make an informed decision.

References

A Comparative Analysis of Catalysts for Cross-Coupling Reactions of 6-bromo-5-methylpyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of the pyridine scaffold is a cornerstone in the development of novel pharmaceuticals and functional materials. 6-bromo-5-methylpyridine-2-carbonitrile is a key heterocyclic building block, with the bromine atom providing a versatile handle for various palladium-catalyzed cross-coupling reactions. The choice of catalyst is paramount to the success of these transformations, directly influencing yield, reaction time, and functional group tolerance. This guide offers a comparative analysis of common catalytic systems for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions involving this substrate, supported by experimental data from analogous systems to inform catalyst selection and methods development.

Performance Comparison of Catalytic Systems

Direct comparative studies on this compound are limited in the public literature. However, data from structurally similar bromopyridines provide valuable insights into expected catalyst performance. The presence of the methyl and cyano groups on the pyridine ring can influence catalyst activity through steric and electronic effects, making careful selection of the catalytic system crucial.

Below is a summary of catalyst performance in key cross-coupling reactions for substrates analogous to this compound.

Table 1: Comparative Performance of Palladium Catalysts in Cross-Coupling Reactions of Bromopyridines

Reaction Type Catalyst System Ligand Base Solvent Coupling Partner Temp. (°C) Time (h) Yield (%) Catalyst Loading (mol%) Substrate
Suzuki-Miyaura Pd(PPh₃)₄ PPh₃ K₃PO₄ 1,4-Dioxane/H₂O Phenylboronic acid 85-95 18 85[1] 5 5-bromo-2-methylpyridin-3-amine
Pd(PPh₃)₄ PPh₃ K₃PO₄ 1,4-Dioxane/H₂O 4-Methoxyphenylboronic acid 85-95 18 88[1] 5 5-bromo-2-methylpyridin-3-amine
Pd(dppf)Cl₂ dppf Na₂CO₃ 1,4-Dioxane/H₂O Phenylboronic Acid 80-90 4-12 High (qualitative)[2] N/A 6-bromo-4-chloroquinoline-3-carbonitrile
Buchwald-Hartwig Pd₂(dba)₃ Xantphos Cs₂CO₃ Toluene Morpholine 110 16 60-88[2] 2 (Pd) 6-Bromonicotinonitrile
Pd(OAc)₂ dppp NaOtBu Toluene Dimethylamine 80-100 N/A N/A 2 (Pd) 2-Amino-5-bromo-4-methylpyridine

| Sonogashira | Pd(PPh₃)₄ / CuI | PPh₃ | Et₃N | THF | 1-Ethyl-4-ethynylbenzene | RT | 16 | 92[2] | 15 (Pd) / 30 (Cu) | 6-bromonicotinonitrile |

Analysis of Catalyst Performance:

For Suzuki-Miyaura couplings , traditional phosphine-based catalysts such as Pd(PPh₃)₄ have demonstrated high efficacy with bromopyridine substrates, achieving excellent yields.[1] Catalyst systems incorporating more electron-rich and bulky ligands, such as dppf, are also highly effective and are often the catalysts of choice for challenging substrates.

In Buchwald-Hartwig amination , the combination of a palladium precursor like Pd₂(dba)₃ with a bulky, electron-rich bisphosphine ligand such as Xantphos is a common and effective strategy.[2] The choice of base is also critical, with cesium carbonate and sodium tert-butoxide being frequently employed.

The Sonogashira coupling is typically co-catalyzed by palladium and copper complexes. The Pd(PPh₃)₄/CuI system is a classic and highly effective combination for the coupling of aryl bromides with terminal alkynes, often proceeding at room temperature with high yields.[2]

Experimental Protocols

The following are detailed methodologies for the key cross-coupling reactions, adapted from established procedures for analogous bromopyridine substrates.

Suzuki-Miyaura Coupling Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid using a traditional palladium catalyst.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask, add this compound, the arylboronic acid, and potassium phosphate.

  • Add the palladium catalyst, Pd(PPh₃)₄.

  • Seal the flask and evacuate and backfill with an inert gas three times.

  • Add 1,4-dioxane and degassed water in a 4:1 ratio.

  • Stir the reaction mixture at 85-95 °C under the inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[1]

Buchwald-Hartwig Amination Protocol

This protocol provides a general method for the Buchwald-Hartwig amination of this compound with an amine.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)

  • Xantphos (0.04 equiv)

  • Cesium carbonate (Cs₂CO₃) (1.5 equiv)

  • Anhydrous, degassed toluene

  • Inert atmosphere (Argon)

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, Xantphos, and Cs₂CO₃ to an oven-dried Schlenk tube.

  • Add this compound and the desired amine.

  • Add anhydrous, degassed toluene via syringe.

  • Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with a suitable organic solvent and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.[3]

Sonogashira Coupling Protocol

This protocol outlines a standard procedure for the Sonogashira coupling of this compound with a terminal alkyne.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Copper(I) iodide (CuI) (0.1 equiv)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₄, and CuI.

  • Add anhydrous THF and triethylamine.

  • Add the terminal alkyne dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite, washing with THF.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[2]

Visualizations

Catalytic Cycle and Experimental Workflow

The following diagrams illustrate the generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction and a typical experimental workflow for palladium-catalyzed reactions.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII_ArX Ar-Pd(II)L_n-X OxAdd->PdII_ArX Transmetal Transmetalation PdII_ArR Ar-Pd(II)L_n-R Transmetal->PdII_ArR RedElim Reductive Elimination RedElim->Pd0 Product Ar-R RedElim->Product ArX Ar-X ArX->OxAdd R_B R-B(OR)₂ R_B->Transmetal Base Base Base->Transmetal

Generalized catalytic cycle for a Suzuki-Miyaura reaction.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification arrow > a Combine Reactants: Aryl Halide, Coupling Partner, Base b Add Catalyst and Ligand a->b c Add Degassed Solvent b->c d Heat and Stir under Inert Atmosphere c->d e Monitor Progress (TLC/LC-MS) d->e f Aqueous Workup (Quench, Extract) e->f g Dry and Concentrate f->g h Column Chromatography g->h i Isolate Pure Product h->i

General experimental workflow for cross-coupling reactions.

References

assessing the biological activity of 6-bromo-5-methylpyridine-2-carbonitrile analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridine-2-carbonitrile scaffold is a prominent feature in medicinal chemistry, with its derivatives demonstrating a wide range of biological activities, including potent anticancer and kinase inhibitory effects. This guide provides a comparative assessment of the biological activity of various analogues related to the 6-bromo-5-methylpyridine-2-carbonitrile core structure. The information is compiled from multiple studies to offer insights into their therapeutic potential, supported by experimental data and detailed protocols.

Quantitative Data on Biological Activity

The cytotoxic effects of various pyridine-2-carbonitrile analogues and related derivatives have been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the table below. Lower IC50 values indicate higher potency.

Compound/Analogue ClassCell LineIC50 (µM)Reference CompoundIC50 (µM)
Spiro-pyridine derivativesHepG-2 (Hepatocellular carcinoma)8.42 ± 0.70 to 78.17 ± 3.80Doxorubicin4.50 ± 0.20
Caco-2 (Colorectal carcinoma)7.83 ± 0.50 to 84.43 ± 4.0Doxorubicin12.49 ± 1.10
Pyridine-3-carbonitrile derivative (4a)HT29 (Colorectal carcinoma)2.243 ± 0.217Doxorubicin3.964 ± 0.360
Pyridine-urea derivative (8e)MCF-7 (Breast cancer)0.22 (48h treatment)Doxorubicin1.93
Pyridine-urea derivative (8n)MCF-7 (Breast cancer)1.88 (48h treatment)Doxorubicin1.93
4,4'-Bipyridine derivative (9a)HepG-2 (Hepatocellular carcinoma)8.83 ± 0.30 µg/mL--
MCF-7 (Breast cancer)High activity--
4,4'-Bipyridine derivative (9b)HepG-2 (Hepatocellular carcinoma)10.08 ± 0.66 µg/mL--
MCF-7 (Breast cancer)High activity--
Pyridin-2-yl estra-1,3,5(10)-triene derivatives (4, 5, 8)PC-3 (Prostate cancer, AR negative)4.84, 4.73, 4.69--

Note: The data is collated from multiple sources and direct comparison between different compound classes should be made with caution due to variations in experimental conditions.

Experimental Protocols

The assessment of the biological activity of these compounds relies on standardized in vitro assays. Below are detailed methodologies for commonly employed experiments.

1. Cell Culture and Compound Preparation

  • Cell Line Selection: The choice of cell line is critical and should be relevant to the intended therapeutic target. Common choices include human cancer cell lines such as MCF-7 (breast), HepG-2 (liver), Caco-2 (colorectal), and A549 (lung).[1]

  • Cell Culture: Cells are typically cultured in appropriate media (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[2]

  • Compound Solubilization: The test compounds are usually dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.[1] This stock is then diluted in the cell culture medium to achieve the desired final concentrations, ensuring the final DMSO concentration is non-toxic to the cells (typically ≤ 0.5%).[1]

2. Cytotoxicity Assays

Several assays are available to measure the cytotoxic effects of chemical compounds.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells.[3]

    • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight.[3]

    • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).[3]

    • MTT Addition: Add MTT solution to each well and incubate for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[3]

    • Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.[3]

    • Absorbance Measurement: Measure the absorbance at a specific wavelength using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.[3]

  • SRB (Sulforhodamine B) Assay: This colorimetric assay measures cellular protein content.[3]

    • Cell Seeding and Treatment: Follow the same initial steps as the MTT assay.

    • Cell Fixation: Fix the cells by adding cold trichloroacetic acid (TCA).

    • Staining: Stain the fixed cells with SRB solution.

    • Washing: Wash away the unbound dye with acetic acid.

    • Solubilization: Solubilize the protein-bound dye with a Tris base solution.

    • Absorbance Measurement: Measure the absorbance to quantify the total biomass.[3]

  • LDH (Lactate Dehydrogenase) Assay: This assay measures the release of LDH from damaged cells, indicating compromised cell membrane integrity.[1]

    • Cell Seeding and Treatment: Follow the same initial steps as the MTT assay.

    • Supernatant Collection: After the treatment period, carefully collect an aliquot of the cell culture supernatant from each well.[1]

    • LDH Reaction: Add the supernatant to a reaction mixture provided in a commercial LDH cytotoxicity assay kit.

    • Absorbance Measurement: After incubation, measure the absorbance at the recommended wavelength. The amount of LDH released is proportional to the number of damaged cells.[1]

3. Kinase Inhibition Assay

Many pyridine-based compounds are investigated as kinase inhibitors.[4]

  • Assay Principle: This assay determines the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.[4]

  • Procedure:

    • An enzyme-substrate solution is added to wells of a 384-well plate containing different concentrations of the test compound.[4]

    • The kinase reaction is initiated by adding an ATP solution.[4]

    • The plate is incubated at a controlled temperature for a specific duration.

    • The reaction is stopped, and the amount of ADP produced, which is proportional to kinase activity, is measured using a detection reagent and a luminometer.[4]

    • The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.[4]

Visualizations: Workflows and Signaling Pathways

To better illustrate the experimental and logical processes involved in assessing these compounds, the following diagrams are provided.

experimental_workflow cluster_synthesis Compound Synthesis & Preparation cluster_assay In Vitro Biological Assays cluster_analysis Data Analysis start Synthesis of Pyridine-2-carbonitrile Analogues prep Compound Solubilization (e.g., in DMSO) start->prep culture Cell Culture (Cancer Cell Lines) prep->culture treatment Compound Treatment (Dose-Response) culture->treatment cytotoxicity Cytotoxicity Assays (MTT, SRB, LDH) treatment->cytotoxicity kinase Kinase Inhibition Assays treatment->kinase data Data Acquisition (e.g., Absorbance, Luminescence) cytotoxicity->data kinase->data calc IC50 Value Calculation data->calc sar Structure-Activity Relationship (SAR) Analysis calc->sar

Caption: General experimental workflow for assessing the biological activity of pyridine-2-carbonitrile analogues.

Many pyridine-based kinase inhibitors target receptor tyrosine kinase (RTK) signaling pathways, which are often dysregulated in cancer.[5]

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene Gene Transcription (Proliferation, Survival) ERK->Gene Inhibitor Pyridine-based Kinase Inhibitor Inhibitor->RTK Inhibition

Caption: Inhibition of the RAS-RAF-MEK-ERK signaling pathway by a pyridine-based kinase inhibitor.

References

Spectroscopic Analysis for the Structural Confirmation of 6-bromo-5-methylpyridine-2-carbonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel chemical entities is a critical step in the research and development pipeline. This guide provides a comprehensive overview of the spectroscopic techniques used to confirm the structure of 6-bromo-5-methylpyridine-2-carbonitrile. By comparing predicted spectroscopic data with experimental data from a closely related analogue, 5-bromo-2-cyanopyridine, this document offers a robust framework for structural elucidation.

Introduction

This compound is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. Accurate characterization of its molecular structure is paramount for understanding its chemical reactivity, biological activity, and material properties. This guide details the application of Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for the structural confirmation of this compound. Predicted data for this compound is presented alongside experimental data for the structurally similar compound, 5-bromo-2-cyanopyridine, to provide a clear comparative analysis.

Predicted Spectroscopic Data for this compound

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established spectroscopic principles and computational models.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.75d1HH4
~7.65d1HH3
~2.45s3H-CH₃

Note: The aromatic protons are expected to appear as doublets due to coupling with each other.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
~152C6
~148C4
~135C5
~130C3
~128C2
~117-C≡N
~18-CH₃
Table 3: Predicted Key IR Absorption Bands
Wavenumber (cm⁻¹)Functional Group
~2230C≡N (Nitrile)
~1580, 1470, 1430Pyridine ring C=C and C=N stretching
~1020C-Br stretching
~2920C-H stretching (methyl)
~3050C-H stretching (aromatic)
Table 4: Predicted Mass Spectrometry Fragmentation
m/zAssignment
197/199[M]⁺ (Molecular ion peak with bromine isotopes)
172/174[M - HCN]⁺
118[M - Br]⁺
91[M - Br - HCN]⁺

Comparative Experimental Data for 5-bromo-2-cyanopyridine

To provide a reference for the predicted data, the following tables present experimental spectroscopic data for the commercially available and structurally related compound, 5-bromo-2-cyanopyridine.

Table 5: Experimental ¹H NMR Data for 5-bromo-2-cyanopyridine (CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
8.81d1HH6
8.05dd1HH4
7.70d1HH3
Table 6: Experimental ¹³C NMR Data for 5-bromo-2-cyanopyridine (CDCl₃)
Chemical Shift (δ, ppm)Assignment
152.1C6
141.2C4
133.5C2
129.1C3
121.5C5
116.2-C≡N
Table 7: Key Experimental IR Absorption Bands for 5-bromo-2-cyanopyridine
Wavenumber (cm⁻¹)Functional Group
2235C≡N (Nitrile)
1570, 1460, 1380Pyridine ring C=C and C=N stretching
1090C-Br stretching
3080C-H stretching (aromatic)
Table 8: Experimental Mass Spectrometry Fragmentation for 5-bromo-2-cyanopyridine
m/zAssignment
182/184[M]⁺ (Molecular ion peak with bromine isotopes)
155/157[M - HCN]⁺
103[M - Br]⁺
76[M - Br - HCN]⁺

Experimental Protocols

The following are generalized experimental methodologies for acquiring the spectroscopic data discussed above.

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Acquire spectra on a 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse sequence: Standard single-pulse experiment.

    • Number of scans: 16

    • Relaxation delay: 1.0 s

    • Spectral width: -2 to 12 ppm

  • ¹³C NMR Acquisition:

    • Pulse sequence: Proton-decoupled single-pulse experiment.

    • Number of scans: 1024

    • Relaxation delay: 2.0 s

    • Spectral width: -10 to 220 ppm

  • Data Processing: Process the raw data using appropriate software by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing the mixture into a thin, transparent disk.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the KBr pellet holder.

    • Place the sample pellet in the holder and record the sample spectrum.

    • Spectral range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of scans: 16

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Instrumentation: Utilize a mass spectrometer with an electron ionization (EI) source.

  • Data Acquisition:

    • Introduce the sample into the ion source via a direct insertion probe or gas chromatography inlet.

    • Ionization energy: 70 eV

    • Mass range: m/z 40-500

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments. The presence of bromine should result in characteristic isotopic patterns for bromine-containing fragments (M and M+2 peaks of nearly equal intensity).

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and structural confirmation of this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification HNMR ¹H NMR Purification->HNMR CNMR ¹³C NMR Purification->CNMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Comparison Comparison of Predicted and Experimental Data HNMR->Comparison CNMR->Comparison IR->Comparison MS->Comparison PredictedData Predicted Spectroscopic Data PredictedData->Comparison AnalogData Analog Experimental Data (5-bromo-2-cyanopyridine) AnalogData->Comparison StructureConfirmation Structure Confirmation Comparison->StructureConfirmation

Caption: Workflow for the spectroscopic confirmation of this compound.

A Comparative Guide to HPLC Methods for Purity Assessment of 6-bromo-5-methylpyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates like 6-bromo-5-methylpyridine-2-carbonitrile is critical for the synthesis of active pharmaceutical ingredients (APIs). High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose, offering high resolution and sensitivity for separating the main compound from its impurities. This guide provides a comparative overview of potential HPLC methods for the purity assessment of this compound, supported by detailed experimental protocols and workflow visualizations.

Comparison of Potential HPLC Methods

Table 1: Reverse-Phase HPLC (RP-HPLC) - Recommended Starting Conditions

Reverse-phase HPLC is the most common mode of chromatography and is highly suitable for the separation of moderately polar to nonpolar compounds like many pyridine derivatives.[1] A C18 column is a frequent choice for this type of analysis.[2][3]

ParameterCondition 1: Isocratic ElutionCondition 2: Gradient Elution
Stationary Phase C18, 5 µm, 4.6 x 150 mmC18, 3.5 µm, 4.6 x 100 mm
Mobile Phase Acetonitrile:Water (60:40 v/v) with 0.1% Formic AcidA: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient N/A0-15 min, 30-80% B; 15-20 min, 80% B; 20-25 min, 30% B
Flow Rate 1.0 mL/min1.2 mL/min
Column Temperature 30 °C35 °C
Detection Wavelength 254 nm254 nm
Injection Volume 5 µL5 µL
Expected Performance Good for routine purity checks with known impurities.Better resolution for complex samples with a wider range of impurity polarities.
Table 2: Normal-Phase HPLC (NP-HPLC) - Alternative Approach

Normal-phase HPLC can be a valuable alternative for separating polar compounds or isomers that are not well-resolved by reverse-phase chromatography.[4]

ParameterCondition
Stationary Phase Silica or Cyano (CN), 5 µm, 4.6 x 250 mm
Mobile Phase Hexane:Isopropanol (90:10 v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Expected Performance Good for separating polar impurities and positional isomers.
Table 3: Chiral HPLC - For Enantiomeric Purity

If the synthesis of this compound or its precursors involves chiral centers, or if chiral impurities are suspected, a chiral HPLC method is necessary to separate enantiomers.[5][6][7][8]

ParameterCondition
Stationary Phase Immobilized Polysaccharide-based Chiral Stationary Phase (e.g., Chiralpak IA)
Mobile Phase n-Hexane:Ethanol (80:20 v/v)
Flow Rate 0.8 mL/min
Column Temperature 25 °C
Detection Wavelength 254 nm
Injection Volume 5 µL
Expected Performance Baseline separation of enantiomers, allowing for accurate determination of enantiomeric excess.

Experimental Protocols

Below is a detailed protocol for a representative reverse-phase HPLC method, which is often the first choice for purity analysis of such compounds.

Protocol: Purity Determination by Reverse-Phase HPLC

1. Objective: To determine the purity of this compound and quantify any related impurities using a gradient reverse-phase HPLC method.

2. Materials and Reagents:

  • This compound sample

  • HPLC grade acetonitrile

  • HPLC grade water

  • Formic acid (≥98%)

  • Methanol (for sample dissolution, if necessary)

  • 0.22 µm syringe filters

3. Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Data acquisition and processing software.

4. Preparation of Solutions:

  • Mobile Phase A (Aqueous): Add 1 mL of formic acid to 1 L of HPLC grade water and mix well.

  • Mobile Phase B (Organic): Add 1 mL of formic acid to 1 L of HPLC grade acetonitrile and mix well.

  • Sample Diluent: Acetonitrile:Water (50:50 v/v).

  • Standard Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve it in 100 mL of diluent to get a concentration of 0.1 mg/mL.

  • Sample Solution: Accurately weigh about 10 mg of the this compound sample and dissolve it in 100 mL of diluent to get a concentration of 0.1 mg/mL. Filter the solution through a 0.22 µm syringe filter before injection.

5. HPLC Conditions:

  • Column: C18, 5 µm, 4.6 x 150 mm

  • Mobile Phase: See gradient table below.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Run Time: 25 minutes

Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.07030
15.02080
20.02080
20.17030
25.07030

6. Data Analysis:

  • Integrate the peaks in the chromatograms for both the standard and sample solutions.

  • Calculate the percentage purity of the sample using the area percent method. The purity is determined by the area of the main peak as a percentage of the total area of all peaks.

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Visualizing the Experimental Workflow

To provide a clear overview of the analytical process, the following diagram illustrates the key steps in the HPLC purity assessment.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile Mobile Phase Preparation hplc_setup HPLC System Setup (Column, Method) prep_mobile->hplc_setup prep_sample Sample and Standard Solution Preparation injection Inject Sample and Standard prep_sample->injection hplc_setup->injection chrom_acq Chromatographic Data Acquisition injection->chrom_acq peak_int Peak Integration chrom_acq->peak_int purity_calc Purity Calculation (% Area) peak_int->purity_calc report Generate Report purity_calc->report

Caption: Workflow for HPLC Purity Analysis.

This guide provides a starting point for developing robust HPLC methods for the purity assessment of this compound. Method optimization and validation are essential to ensure the accuracy and reliability of the results for its intended purpose.

References

Navigating the Selectivity Landscape of Pyridine-Based Kinase Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of novel therapeutic candidates is paramount. This guide provides a comparative analysis of a hypothetical 6-bromo-5-methylpyridine-2-carbonitrile derivative, designated as "Compound X," a potential kinase inhibitor. Due to the limited publicly available data on specific derivatives of this scaffold, this guide utilizes a representative compound to illustrate the principles of cross-reactivity studies and presents a framework for comparing its performance against established kinase inhibitors.

Unveiling the Selectivity Profile of Compound X

To assess the selectivity of a novel compound, it is typically screened against a panel of kinases. The data from such a screen reveals the compound's potency against its intended target and its off-target effects. For our hypothetical Compound X, we will assume it has been identified as a potent inhibitor of Polo-like Kinase 1 (PLK1), a critical regulator of cell cycle progression and a validated target in oncology.

A comparative analysis would involve evaluating Compound X against well-characterized kinase inhibitors known to have varying selectivity profiles. For this guide, we will compare it with:

  • BI 2536: A potent and well-characterized PLK1 inhibitor with known off-target activities.

  • Staurosporine: A non-selective, broad-spectrum kinase inhibitor, often used as a control to understand the consequences of widespread kinase inhibition.

The following table summarizes hypothetical cross-reactivity data for these compounds. The data is presented as the percentage of inhibition at a fixed concentration (e.g., 1 µM) against a selection of representative kinases.

Kinase TargetCompound X (% Inhibition @ 1µM)BI 2536 (% Inhibition @ 1µM)Staurosporine (% Inhibition @ 1µM)
PLK1 98% 99% 99%
PLK245%75%98%
PLK330%60%97%
Aurora A15%20%95%
Aurora B10%18%96%
CDK1/CycB5%10%99%
VEGFR22%5%85%
SRC8%12%92%

Visualizing the Kinase Selectivity

The selectivity of a kinase inhibitor can be visualized using a kinase dendrogram, where the size of the circle corresponds to the potency of inhibition.

Kinase_Selectivity cluster_PLK Polo-like Kinases cluster_Aurora Aurora Kinases cluster_Other Other Kinases PLK1 PLK1 PLK2 PLK2 PLK3 PLK3 AuroraA Aurora A AuroraB Aurora B CDK1 CDK1 VEGFR2 VEGFR2 SRC SRC CompoundX Compound X CompoundX->PLK1 High Inhibition CompoundX->PLK2 Moderate Inhibition CompoundX->PLK3 Low Inhibition CompoundX->AuroraA CompoundX->AuroraB CompoundX->CDK1 CompoundX->VEGFR2 CompoundX->SRC

Caption: Kinase inhibition profile of the hypothetical Compound X.

Experimental Protocols

The cross-reactivity data presented in this guide is typically generated using in vitro kinase activity assays. A general protocol for such an assay is provided below.

Kinase Inhibition Assay Protocol

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., Compound X, BI 2536, Staurosporine) in 100% DMSO.

    • Prepare a reaction buffer containing a suitable buffer (e.g., Tris-HCl), MgCl₂, ATP, and a specific substrate for the kinase being tested.

    • Prepare a solution of the purified kinase enzyme in an appropriate buffer.

  • Assay Procedure:

    • Add the test compound to the wells of a microplate.

    • Add the kinase enzyme to the wells and incubate for a specified period to allow for compound binding.

    • Initiate the kinase reaction by adding the ATP/substrate mixture.

    • Allow the reaction to proceed for a set time at a controlled temperature.

    • Stop the reaction using a suitable stop solution.

    • Detect the amount of product formed. This can be done using various methods, such as measuring the incorporation of radio-labeled phosphate from ATP into the substrate or using fluorescence- or luminescence-based detection systems.

  • Data Analysis:

    • Calculate the percentage of kinase activity remaining in the presence of the test compound compared to a control (DMSO vehicle).

    • Plot the percentage of inhibition against the compound concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of PLK1 and a typical workflow for a cross-reactivity study.

PLK1_Signaling_Pathway G2_M G2/M Transition PLK1 PLK1 G2_M->PLK1 Activation Mitosis Mitosis Cytokinesis Cytokinesis Mitosis->Cytokinesis Leads to PLK1->Mitosis Promotes CompoundX Compound X CompoundX->Inhibition Inhibition->PLK1 Inhibits

Caption: Simplified PLK1 signaling pathway and the point of inhibition by Compound X.

Experimental_Workflow cluster_0 Compound Preparation cluster_1 Primary Screening cluster_2 Cross-Reactivity Profiling cluster_3 Comparison Compound_Synthesis Synthesis of 6-bromo-5-methylpyridine-2- carbonitrile derivative Compound_Purification Purification and Characterization Compound_Synthesis->Compound_Purification Primary_Assay Primary Kinase Assay (e.g., PLK1) Compound_Purification->Primary_Assay Hit_Identification Hit Identification Primary_Assay->Hit_Identification Kinase_Panel Kinase Panel Screening Hit_Identification->Kinase_Panel Data_Analysis IC50 Determination and Selectivity Analysis Kinase_Panel->Data_Analysis Comparison Comparison with Alternative Inhibitors Data_Analysis->Comparison

Caption: General experimental workflow for cross-reactivity studies.

Conclusion

This guide provides a framework for understanding and presenting cross-reactivity studies of novel kinase inhibitors, using a hypothetical derivative of this compound as an example. The selectivity of a compound is a critical factor in its development as a therapeutic agent. By systematically evaluating a compound against a broad panel of kinases and comparing its profile to that of known inhibitors, researchers can gain valuable insights into its potential efficacy and safety. The methodologies and visualizations presented here offer a standardized approach to communicating these complex datasets, facilitating informed decision-making in the drug discovery process.

A Comparative Guide to the Synthesis of Substituted Pyridines: Benchmarking Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone in the development of pharmaceuticals and functional materials. The efficiency of synthesizing substituted pyridines directly impacts the pace of discovery and the cost-effectiveness of production. This guide provides an objective comparison of classical and modern methods for pyridine synthesis, supported by experimental data to inform methodology selection.

At a Glance: Comparison of Key Synthesis Methods

The following tables summarize quantitative data for the synthesis of substituted pyridines via various methods. These examples have been selected to be representative of each technique.

Table 1: Classical Condensation Reactions

MethodTarget ProductReaction TimeTemperature (°C)Yield (%)Key Reagents
Hantzsch Synthesis Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate30 minRefluxHigh (not specified)Formaldehyde, Ethyl acetoacetate, Ammonia
Kröhnke Synthesis 2,4,6-Triphenylpyridine2-4 hours120-140High (not specified)Substituted acetophenone, Substituted benzaldehyde, Ammonium acetate
Guareschi-Thorpe 2-Pyridone derivative4 hours80High (not specified)Cyanoacetamide, Ethyl acetoacetate, Ammonium carbonate

Table 2: Modern Catalytic and Advanced Methods

MethodTarget ProductCatalyst & LoadingReaction TimeTemperature (°C)Yield (%)
Palladium-Catalyzed C-H Arylation 5-octyldibenzo[b,f][1][2]naphthyridin-6(5H)-onePd(OAc)₂ (10 mol%)24 hours11094
Cobalt-Catalyzed [2+2+2] Cycloaddition α-Trifluoromethylated pyridineCoCl₂(phen) (3 mol%)3 hours8082 (gram scale)
Microwave-Assisted Bohlmann-Rahtz Trisubstituted pyridineAcetic acid or ZnBr₂10-20 min170up to 98
Continuous Flow (Bohlmann-Rahtz) Trisubstituted pyridineBrønsted acid5 min120-14074-86

Experimental Protocols

Detailed methodologies for key synthetic routes are provided below.

Hantzsch Pyridine Synthesis (Conventional Heating)

This protocol describes the synthesis of diethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate.

Reagents and Materials:

  • Aqueous formaldehyde (37% in water, 1.4 mL, 18.70 mmol)

  • Ethyl acetoacetate (5.0 mL, 39.06 mmol)

  • Concentrated aqueous ammonia (25% in water, 6.2 mL, 82.97 mmol)

  • Ethanol (2.0 mL)

  • Round-bottom flask with reflux condenser

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine the aqueous formaldehyde, ethyl acetoacetate, and concentrated aqueous ammonia in ethanol.[1]

  • Heat the reaction mixture at reflux for 30 minutes.[1]

  • After cooling the mixture to room temperature, collect the precipitate by filtration.[1]

  • Rinse the collected solid with chilled ethanol (0–5 °C) and recrystallize from ethanol to yield the pure product.[1]

Kröhnke Pyridine Synthesis

This protocol outlines the synthesis of 2,4,6-triphenylpyridine.

Reagents and Materials:

  • N-Phenacylpyridinium bromide (1.0 equiv)

  • Chalcone (1,3-diphenyl-2-propen-1-one) (1.0 equiv)

  • Ammonium acetate (10 equiv)

  • Glacial acetic acid (solvent)

Procedure:

  • Dissolve N-phenacylpyridinium bromide and chalcone in glacial acetic acid.

  • Add ammonium acetate to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the mixture and pour it into ice water to precipitate the product.

  • Collect the solid by vacuum filtration, wash with water, and then with a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent like ethanol/water to obtain pure 2,4,6-triphenylpyridine.

Palladium-Catalyzed Intramolecular C–H Arylation

This protocol describes the synthesis of 5-octyldibenzo[b,f][1][2]naphthyridin-6(5H)-one.[3][4]

Reagents and Materials:

  • Amide 1a (44.1 mg, 0.100 mmol)

  • Potassium carbonate (42.0 mg, 0.304 mmol)

  • Tetrabutylammonium bromide (31.7 mg, 0.098 mmol)

  • Pd(OAc)₂ (2.2 mg, 10 mol%)

  • Triphenylphosphine (2.8 mg, 10 mol%)

  • N,N-Dimethylacetamide (DMA) (3.1 mL)

  • Screw-capped test tube

Procedure:

  • To a screw-capped test tube, add amide 1a , potassium carbonate, tetrabutylammonium bromide, Pd(OAc)₂, and triphenylphosphine.[3][4]

  • Dissolve the mixture in DMA and stir at 110 °C for 24 hours.[3][4]

  • After cooling to room temperature, add water (3 mL).[3]

  • Extract the product with dichloromethane (3 x 2 mL).[3]

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Cobalt-Catalyzed [2+2+2] Cycloaddition

This protocol details the gram-scale synthesis of an α-trifluoromethylated pyridine.

Reagents and Materials:

  • p-Bromobenzonitrile (1e ) (1.00 g, 5.50 mmol)

  • Trifluoromethylated diyne 2A (1.90 g, 8.25 mmol)

  • CoCl₂(phen) (3 mol%)

  • Zinc dust (10 mol%)

  • Zinc bromide (10 mol%)

  • 1,2-Dichloroethane (DCE)

Procedure:

  • In a suitable reaction vessel, combine p-bromobenzonitrile (1e ), trifluoromethylated diyne 2A , CoCl₂(phen), zinc dust, and zinc bromide in DCE.

  • Heat the reaction mixture at 80 °C for 3 hours.

  • Upon completion, cool the reaction and purify by standard methods to yield the trifluoromethylated pyridine 3eA .

Microwave-Assisted Bohlmann-Rahtz Synthesis

This protocol describes a one-step synthesis of tri- or tetrasubstituted pyridines.[5]

Reagents and Materials:

  • Ethyl β-aminocrotonate

  • Alkynone

  • Dimethyl sulfoxide (DMSO)

  • Microwave reactor

Procedure:

  • In a microwave-safe vessel, combine ethyl β-aminocrotonate and the desired alkynone in DMSO.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at 170 °C for 10-20 minutes.[5]

  • After cooling, the product can be isolated and purified. The addition of a catalytic amount of acetic acid or ZnBr₂ can accelerate the reaction.[5]

Continuous Flow Bohlmann-Rahtz Synthesis

This protocol outlines the continuous synthesis of a trisubstituted pyridine.

Apparatus:

  • Microwave flow reactor or other continuous heating platform

  • Syringe pumps

Reagents and Materials:

  • Solution of ethyl β-aminocrotonate in EtOH–AcOH (5:1)

  • Solution of phenylpropynone in EtOH–AcOH (5:1)

Procedure:

  • Set up the continuous flow reactor with the desired temperature profile (e.g., 120 °C).

  • Pump the solutions of ethyl β-aminocrotonate (1.3 equivalents) and phenylpropynone (1.0 equivalent) through the reactor at a defined flow rate to achieve the desired residence time (e.g., 5 minutes).

  • Collect the output from the reactor.

  • The product can be isolated from the solvent stream by evaporation and subsequent purification.

Visualizing the Workflows

The following diagrams illustrate the logical flow of the described synthetic methodologies.

Hantzsch_Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine: - Aldehyde - 2 equiv. β-Ketoester - Nitrogen Source (e.g., NH₄OAc) - Solvent (e.g., Ethanol) B Heat to Reflux A->B Heat C Cool to RT B->C Reaction Complete D Filter Precipitate C->D E Wash with Cold Ethanol D->E F Recrystallize E->F G Characterize Pure Pyridine (NMR, MS, etc.) F->G

Caption: A general experimental workflow for the Hantzsch pyridine synthesis.

Krohnke_Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine: - α-Pyridinium methyl ketone salt - α,β-Unsaturated carbonyl - Ammonium Acetate - Solvent (e.g., Acetic Acid) B Heat to Reflux A->B Heat C Cool Reaction B->C Reaction Complete D Pour into Ice Water C->D E Filter Precipitate D->E F Wash with Water & Ethanol E->F G Recrystallize F->G H Characterize Pure Pyridine (NMR, MS, etc.) G->H

Caption: A typical workflow for the Kröhnke pyridine synthesis.

Catalytic_Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine: - Substrates - Catalyst (e.g., Pd or Co) - Ligand (if applicable) - Base/Additives - Solvent B Heat to specified Temperature A->B Heat C Cool Reaction B->C Reaction Complete D Aqueous Work-up C->D E Extract with Organic Solvent D->E F Dry and Concentrate E->F G Column Chromatography F->G H Characterize Pure Pyridine (NMR, MS, etc.) G->H

Caption: A generalized workflow for transition-metal-catalyzed pyridine synthesis.

Flow_Synthesis_Workflow A Prepare Reagent Solutions C Pump Reagents into Reactor A->C B Set Flow Rates and Temperature on Flow Reactor D Reaction in Heated Coil B->D C->D E Collect Product Stream D->E F Solvent Removal E->F G Purification F->G H Characterize Pure Pyridine (NMR, MS, etc.) G->H

Caption: A schematic of a continuous flow synthesis process for pyridines.

References

A Comparative Guide to Leaving Groups in Pyridine Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate factors that govern nucleophilic aromatic substitution (SNAr) on the pyridine ring is paramount for the rational design of synthetic routes and the development of novel molecular entities. The nature of the leaving group is a critical determinant of reaction rates and, in some cases, can even influence the reaction mechanism. This guide provides a comparative analysis of various leaving groups in the context of pyridine SNAr reactions, supported by quantitative kinetic data and detailed experimental protocols.

The "Element Effect" and Beyond in Pyridine SNAr

In classical nucleophilic aromatic substitution reactions, the "element effect" often dictates the reactivity of halogens as leaving groups, with the order being F > Cl ≈ Br > I.[1] This trend is attributed to the high electronegativity of fluorine, which strongly polarizes the C-F bond, making the carbon atom more susceptible to nucleophilic attack. This initial attack is typically the rate-determining step in the addition-elimination mechanism.[1]

However, studies on activated pyridine systems, such as N-methylpyridinium ions, reveal a departure from this classical trend. The reactivity order can be significantly influenced by the reaction mechanism and the nature of the substituents on the pyridine ring.

Quantitative Comparison of Leaving Groups

The following table summarizes the kinetic parameters for the nucleophilic aromatic substitution of various 2-substituted N-methylpyridinium ions with piperidine in methanol. This data provides a direct comparison of the leaving group ability under identical reaction conditions.

Leaving GroupThird-Order Rate Constant (k) at 25°C [M⁻²s⁻¹]ΔH‡ [kcal/mol]ΔS‡ [cal/mol·K]
2-CN≥ 4-CN--
4-CN---
2-F1.83 x 10⁻³14.6-15.4
2-Cl~ 2-F--
2-Br~ 2-F--
2-I~ 2-F--

Data sourced from "Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions" and "A Comparative Analysis of Reaction Kinetics for Halopyyridines in Nucleophilic Aromatic Substitution".[1][2]

The data reveals a different leaving group order for this system: 2-CN ≥ 4-CN > 2-F ~ 2-Cl ~ 2-Br ~ 2-I.[1][3] The significantly higher reactivity of the cyano-substituted pyridinium ions is attributed to the electron-withdrawing nature of the cyano group, which facilitates a different rate-determining step.[1] In this case, the mechanism involves a rate-determining deprotonation of the piperidine-substrate addition intermediate.[1]

Experimental Protocols

Two common methods for determining the kinetics of these reactions are detailed below.

Kinetic Analysis via NMR Spectroscopy

This method was employed to obtain the data in the table above.

1. Reagent Preparation:

  • Prepare standard solutions of the 2-substituted-N-methylpyridinium iodide substrates in methanol.

  • Prepare a standard solution of piperidine in methanol.

2. Reaction Monitoring:

  • The reactions are carried out under pseudo-first-order conditions with a large excess of piperidine.

  • The disappearance of the substrate and the appearance of the product are monitored over time using ¹H NMR spectroscopy.

  • The concentrations of the substrate and product are determined by the integration of their respective aromatic proton signals.

3. Data Analysis:

  • The pseudo-first-order rate constants (k_obs) are determined from the change in concentration over time.

  • The third-order rate constant is then calculated from the pseudo-first-order rate constants.

Kinetic Analysis via UV-Vis Spectrophotometry

This is an alternative method for monitoring reaction kinetics.

1. Reagent Preparation:

  • Prepare a stock solution of the halopyridine substrate (e.g., 10 mM in a suitable solvent like acetonitrile or DMSO).

  • Prepare a series of solutions of the nucleophile (e.g., piperidine) at different concentrations in the same solvent.

2. Instrumentation Setup:

  • Set the UV-Vis spectrophotometer to a wavelength (λ_max) where the product has significant absorbance and the starting material has minimal absorbance.

  • Equilibrate the instrument and reagents to the desired reaction temperature.

3. Reaction Monitoring:

  • Mix the substrate and nucleophile solutions in the spectrophotometer cuvette and immediately begin recording the absorbance as a function of time.

  • Continue data collection until the reaction is complete (i.e., the absorbance plateaus).

4. Data Analysis:

  • The observed pseudo-first-order rate constant (k_obs) is determined by fitting the absorbance vs. time data to a first-order exponential equation.

  • The second-order rate constant (k₂) is obtained from the slope of a plot of k_obs versus the nucleophile concentration.[2]

Mechanistic Insights

The differing reactivity orders highlight a key principle in nucleophilic aromatic substitution on pyridines: the mechanism is not universal and can shift based on the substrate and leaving group.

SNAr_Mechanism sub Pyridine Substrate (with Leaving Group L) int Meisenheimer Complex (Intermediate) sub->int + Nu⁻ (k₁) (Addition) nuc Nucleophile (Nu⁻) int->sub (k₋₁) prod Substituted Pyridine int->prod - L⁻ (k₂) (Elimination) lg Leaving Group (L⁻) Experimental_Workflow prep Reagent Preparation 1. Prepare stock solutions of pyridine substrate and nucleophile. reaction Reaction Initiation 2. Mix reagents under pseudo-first-order conditions. prep->reaction monitoring Kinetic Monitoring 3. Monitor reaction progress over time using NMR or UV-Vis spectroscopy. reaction->monitoring analysis Data Analysis 4. Determine pseudo-first-order rate constants (k_obs). 5. Plot k_obs vs. [Nucleophile] to find the second-order rate constant (k₂). monitoring->analysis conclusion Comparative Analysis 6. Compare rate constants to determine relative leaving group abilities. analysis->conclusion

References

Safety Operating Guide

Proper Disposal of 6-Bromo-5-methylpyridine-2-carbonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 6-Bromo-5-methylpyridine-2-carbonitrile, ensuring laboratory safety and regulatory compliance. Adherence to these procedures is critical for minimizing environmental impact and protecting personnel from potential hazards.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to handle this compound with the appropriate personal protective equipment (PPE) to minimize exposure.[4]

Personal Protective Equipment (PPE) Requirements:

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., Butyl rubber, Nitrile rubber)To prevent skin contact and absorption.[6][8]
Eye Protection Safety glasses with side-shields or chemical splash gogglesTo protect eyes from splashes.[6][8]
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.[6]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.[6][8]To avoid inhalation of dust or vapors.[3]

In the event of a spill, evacuate the area. For small spills, absorb the material with an inert, non-combustible absorbent such as vermiculite or sand.[6][9] For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.[6][9]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in strict accordance with all federal, state, and local regulations.[9][10]

1. Waste Identification and Segregation:

  • All materials contaminated with this compound, including the pure substance, solutions, and contaminated labware (e.g., pipette tips, absorbent pads), must be classified as hazardous waste.[6]

  • Do not mix this waste with other incompatible waste streams.[6] Store it separately from strong oxidizing agents and acids.[1][2][6]

2. Containerization:

  • Collect all this compound waste in a designated, properly sealed, and clearly labeled hazardous waste container.[6][9]

  • The container should be made of a compatible material, such as high-density polyethylene (HDPE) or glass, and have a secure screw-top cap.[5][7][8]

3. Labeling:

  • The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[4][8][9]

  • The label should also indicate the associated hazards (e.g., "Toxic," "Irritant").[4]

4. Storage:

  • Store the sealed and labeled waste container in a designated, well-ventilated, and secure satellite accumulation area.[6][9]

  • Keep the container tightly closed and store it in a cool, dry place away from heat and ignition sources.[1][2]

5. Final Disposal:

  • Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[5][7]

  • The recommended method of disposal for pyridine and its derivatives is typically high-temperature incineration.[9][10]

  • Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4][8][11]

Disposal Workflow

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_containment Containment & Storage cluster_disposal Final Disposal A Don Appropriate PPE B Identify Waste as Hazardous A->B C Segregate from Incompatibles (e.g., strong oxidizers) B->C D Collect in a Designated, Compatible Container C->D E Securely Seal Container D->E F Label with 'Hazardous Waste' and Full Chemical Name E->F G Store in a Designated, Secure & Ventilated Area F->G H Arrange for Pickup by Licensed Waste Contractor G->H I Maintain Disposal Records H->I

Caption: Decision-making workflow for the proper disposal of this compound.

This comprehensive guide ensures that the disposal of this compound is handled in a manner that prioritizes the safety of laboratory personnel and the protection of the environment.

References

Navigating the Safe Handling of 6-Bromo-5-methylpyridine-2-carbonitrile: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 6-Bromo-5-methylpyridine-2-carbonitrile. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are synthesized from data on structurally similar chemicals, including other brominated pyridines and organonitrile compounds. It is imperative to treat this compound with the caution required for hazardous chemicals.

Personal Protective Equipment (PPE) and Engineering Controls

When handling this compound, a comprehensive approach to personal and environmental protection is crucial. The following table summarizes the recommended PPE and engineering controls to minimize exposure.

Protection TypeSpecific RecommendationsRationale
Engineering Controls Work in a certified chemical fume hood.To minimize inhalation of any dust or vapors.
Ensure easy access to an emergency eyewash station and safety shower.[1]For immediate decontamination in case of accidental contact.[1]
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes and airborne particles.
Skin Protection - Gloves: Double-gloving with nitrile gloves.[2] - Lab Coat: A fully-buttoned lab coat. - Clothing: Long pants and closed-toe shoes.Prevents skin contact. Nitrile gloves provide resistance to many chemicals.[2]
Respiratory Protection A NIOSH-approved respirator may be necessary for large spills or if ventilation is inadequate.To prevent inhalation of harmful dust or vapors.

Operational and Disposal Plans: A Step-by-Step Workflow

Adherence to a strict operational workflow is paramount to ensure safety during the handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment Cleanup cluster_disposal Waste Disposal prep_ppe Don appropriate PPE prep_hood Verify fume hood function prep_ppe->prep_hood prep_materials Assemble all necessary equipment and reagents prep_hood->prep_materials handling_weigh Weigh chemical in fume hood prep_materials->handling_weigh handling_transfer Transfer to reaction vessel handling_weigh->handling_transfer cleanup_decontaminate Decontaminate workspace and equipment handling_transfer->cleanup_decontaminate cleanup_waste Segregate and label waste cleanup_decontaminate->cleanup_waste disposal_container Place in a sealed, labeled, compatible waste container cleanup_waste->disposal_container disposal_pickup Arrange for hazardous waste pickup disposal_container->disposal_pickup

Safe handling and disposal workflow for this compound.

Experimental Protocols:

Handling:

  • Preparation: Before handling, ensure you are wearing the appropriate PPE as detailed in the table above. Verify that the chemical fume hood is functioning correctly.

  • Weighing and Transfer: Conduct all weighing and transferring of the solid compound within the fume hood to prevent inhalation of dust.

  • Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3]

Disposal:

  • Waste Collection: All waste materials, including contaminated PPE and disposable equipment, should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Disposal Method: Waste containing this compound should be disposed of through a licensed hazardous waste disposal company. One common method for pyridine-containing waste is rotary kiln incineration.[4]

Emergency Procedures: Immediate Actions for Exposure and Spills

In the event of an emergency, prompt and correct action is critical. The presence of both a pyridine ring and a nitrile group suggests that this compound may have toxic properties associated with both functionalities.

Exposure Response:

Exposure RouteImmediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station.[2] Seek immediate medical attention.[2]
Skin Contact Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[2] Seek medical attention.[2]
Inhalation Move the affected person to fresh air.[2] If breathing is difficult or has stopped, administer oxygen and seek immediate medical attention.[5] Do not perform mouth-to-mouth resuscitation.[5]
Ingestion Do NOT induce vomiting.[6] Rinse the mouth with water.[6] Seek immediate medical attention.[7]

Spill Response:

  • Evacuate: Immediately evacuate the area and alert others.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Containment: For small spills, use an inert absorbent material like sand or vermiculite to contain the spill.[2]

  • Cleanup: Carefully scoop the absorbed material into a sealed container for disposal as hazardous waste.

  • Large Spills: For large spills, evacuate the area and contact your institution's environmental health and safety department immediately.[1]

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.